molecular formula C23H38O3 B1607586 3,4-Bis(octyloxy)benzaldehyde CAS No. 131525-50-3

3,4-Bis(octyloxy)benzaldehyde

Cat. No.: B1607586
CAS No.: 131525-50-3
M. Wt: 362.5 g/mol
InChI Key: ZOKNJOSLKRWLJI-UHFFFAOYSA-N
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Description

3,4-Bis(octyloxy)benzaldehyde (CAS 131525-50-3) is a high-value chemical building block for advanced materials research. This organic compound, with the molecular formula C₂₃H₃₈O₃ and a molecular weight of 362.55 g/mol , features a benzaldehyde core symmetrically substituted with two long octyloxy chains . This specific structure, which can be represented by the SMILES string O=CC1=CC=C(OCCCCCCCC)C(OCCCCCCCC)=C1 , imparts unique solubility and self-assembly properties, making it a critical precursor in organic electronic and liquid crystal technology development . Researchers utilize this compound primarily as a key intermediate in the synthesis of complex organic molecules, such as Schiff base ligands and π-conjugated systems for functional materials. Its aldehyde group is highly reactive for condensation reactions, while the long alkyl chains promote solubility in organic solvents and influence the mesomorphic behavior of resulting compounds. To preserve its stability and reactivity, the material should be stored sealed in a dry environment, ideally at 2-8°C . Please note: This product is designed for scientific research purposes only . It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3,4-dioctoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O3/c1-3-5-7-9-11-13-17-25-22-16-15-21(20-24)19-23(22)26-18-14-12-10-8-6-4-2/h15-16,19-20H,3-14,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKNJOSLKRWLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369290
Record name 3,4-bis(octyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131525-50-3
Record name 3,4-bis(octyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Profiling and Synthetic Methodology of 3,4-Bis(octyloxy)benzaldehyde: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Bis(octyloxy)benzaldehyde (CAS: 131525-50-3) is a highly versatile dialkoxy-substituted aromatic aldehyde. Its unique structural topology—combining a reactive formyl headgroup with highly lipophilic, flexible octyloxy tails—makes it a critical precursor in the synthesis of advanced functional materials, including liquid-crystalline gold(III) pincer complexes and non-nephrotoxic desferrithiocin analogues for iron chelation therapy[1]. This whitepaper provides an in-depth, self-validating guide to its synthesis, alongside a comprehensive spectroscopic profile (NMR, FT-IR, and HRMS) to ensure rigorous structural verification.

Mechanistic Synthesis and Self-Validating Protocol

The construction of 3,4-bis(octyloxy)benzaldehyde relies on a double Williamson etherification of 3,4-dihydroxybenzaldehyde. The selection of reagents and conditions is governed by the need to maximize nucleophilic substitution while suppressing competing side reactions at the aldehyde moiety.

Causality of Experimental Choices
  • Base Selection (K₂CO₃): Potassium carbonate is utilized because its pKa is perfectly tuned to deprotonate the phenolic hydroxyls (pKa ~ 9) to form a highly nucleophilic phenoxide intermediate. Unlike stronger bases (e.g., NaOH or KOH), K₂CO₃ avoids triggering the Cannizzaro reaction or aldol-type condensations at the formyl group.

  • Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent. It selectively solvates the potassium cations, leaving the phenoxide anions "naked" and highly reactive, thereby accelerating the Sₙ2 attack on the primary alkyl halide.

  • Self-Validation (IPQC): The reaction is monitored via Thin Layer Chromatography (TLC). The transition from a highly polar, hydrogen-bonding starting material (low

    
    ) to a highly lipophilic product (high 
    
    
    
    ) provides immediate, visual validation of the reaction's progress.
Step-by-Step Protocol
  • Preparation: To an oven-dried, nitrogen-purged 250 mL round-bottom flask, add 3,4-dihydroxybenzaldehyde (1.0 eq, e.g., 10.9 mmol) and anhydrous K₂CO₃ (2.2 eq, 23.9 mmol) in 50 mL of anhydrous DMF.

  • Alkylation: Introduce 1-bromooctane (2.15 eq, 23.3 mmol) dropwise via a syringe to prevent localized thermal spikes.

  • Reflux & Monitoring: Heat the mixture to 80 °C under continuous stirring. Perform TLC (Hexane:Ethyl Acetate, 4:1 v/v) every 2 hours. The disappearance of the baseline spot confirms complete conversion.

  • Workup: Cool the mixture to room temperature, quench with 100 mL of distilled water, and extract with dichloromethane (CH₂Cl₂) or diethyl ether (3 × 50 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using CH₂Cl₂ or a Hexane/Ethyl Acetate gradient as the eluent to yield the pure product as a viscous, pale-yellow oil.

Workflow R1 3,4-Dihydroxybenzaldehyde (Limiting Reagent) Cond Base: K2CO3 Solvent: DMF Temp: 80°C R1->Cond R2 1-Bromooctane (Alkylating Agent) R2->Cond TLC IPQC: TLC Monitoring (Hexane:EtOAc) Cond->TLC Prod 3,4-Bis(octyloxy)benzaldehyde (Target Molecule) TLC->Prod Complete Conversion NMR NMR (1H, 13C) Prod->NMR Structure IR FT-IR (Functional Groups) Prod->IR Bonds MS HRMS (Molecular Weight) Prod->MS Mass

Fig 1. Self-validating synthesis and spectroscopic characterization workflow.

Comprehensive Spectroscopic Characterization

Rigorous spectroscopic validation is required to confirm the regioselectivity of the alkylation and the integrity of the aldehyde group.

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The ¹H NMR spectrum provides a definitive map of the molecule's electronic environment. The highly deshielded singlet at 9.83 ppm confirms the survival of the formyl group. The aromatic region displays a classic ABX spin system characteristic of 1,2,4-trisubstituted benzenes, with distinct ortho (


 Hz) and meta (

Hz) couplings. The ether linkage protons are shifted downfield to ~4.0 ppm due to the electronegativity of the adjacent oxygen atoms.
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Integration
Aldehyde (CHO)9.83Singlet (s)-1H
Aromatic (H-6)7.41Doublet of doublets (dd)8.2, 2.01H
Aromatic (H-2)7.39Doublet (d) / Multiplet (m)~2.01H
Aromatic (H-5)6.95Doublet (d)8.21H
Ether (O-CH₂)4.08Triplet (t)6.52H
Ether (O-CH₂)4.05Triplet (t)6.52H
Aliphatic (CH₂)1.81Multiplet (m)-4H
Aliphatic (CH₂)1.46Multiplet (m)-4H
Aliphatic Chain1.28Multiplet (m)-16H
Terminal Methyl0.89Triplet (t)6.86H
¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The ¹³C NMR spectrum confirms the carbon skeleton. The carbonyl carbon is highly deshielded (~190.9 ppm), while the oxygen-bound aromatic carbons (C-3 and C-4) appear at ~149.5 and ~154.5 ppm, reflecting the electron-donating resonance effect of the octyloxy chains[1].

Carbon EnvironmentChemical Shift (δ, ppm)
Carbonyl (C=O)~190.9
Aromatic (C-O, C-4)~154.5
Aromatic (C-O, C-3)~149.5
Aromatic (C-1)~130.0
Aromatic (C-6)~126.8
Aromatic (C-5)~111.8
Aromatic (C-2)~111.0
Ether (O-CH₂)69.2, 69.1
Aliphatic Chain (CH₂)31.8, 29.3, 29.1, 26.0, 22.6
Terminal Methyl (CH₃)14.1
FT-IR and Mass Spectrometry

Infrared spectroscopy validates the functional groups, notably the conjugated carbonyl stretch at ~1690 cm⁻¹, which is slightly lowered from a standard aliphatic aldehyde due to conjugation with the aromatic ring. High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI) confirms the exact mass.

FT-IR Data Summary:

  • 2920, 2850 cm⁻¹: Asymmetric & Symmetric Aliphatic C-H Stretch.

  • 1685–1695 cm⁻¹: Conjugated Aldehyde C=O Stretch.

  • 1595, 1510 cm⁻¹: Aromatic C=C Ring Stretch.

  • 1270, 1130 cm⁻¹: Asymmetric & Symmetric C-O-C Ether Stretch.

Mass Spectrometry Data:

  • Formula: C₂₃H₃₈O₃

  • Calculated Exact Mass: 362.2821

  • Observed m/z (ESI+): 363.2895 [M+H]⁺

Strategic Applications in Drug Development and Material Science

The dual nature of 3,4-bis(octyloxy)benzaldehyde—combining a reactive electrophilic center with lipophilic modifiers—makes it an indispensable building block across disciplines.

  • Pharmacology (Iron Chelators): In the development of desferrithiocin analogues, lipophilicity directly dictates the Iron-Clearing Efficiency (ICE) and the nephrotoxicity profile in vivo. 3,4-Bis(octyloxy)benzaldehyde is subjected to oxidative cleavage (using H₂O₂/H₂SO₄) to yield 3,4-bis(octyloxy)phenol, which is subsequently formylated and condensed to form highly efficient, non-nephrotoxic tridentate iron chelators[1].

  • Material Science (OLEDs): The aldehyde is converted to a terminal alkyne via the Corey-Fuchs reaction. This alkyne is then coordinated to Gold(III) pincer complexes. The octyloxy chains induce mesomorphism, resulting in columnar hexagonal liquid crystalline phases that exhibit high photoluminescence quantum yields (up to 36%) for advanced OLED applications.

Applications Core 3,4-Bis(octyloxy)benzaldehyde App1 Liquid-Crystalline Pincer Complexes (Gold III Materials) Core->App1 Corey-Fuchs Reaction (Alkyne Formation) App2 Desferrithiocin Analogues (Nephrotoxicity-Free Iron Chelators) Core->App2 Oxidative Cleavage (Phenol Generation) App3 Advanced Organic Electronics (OLED Precursors) Core->App3 Knoevenagel Condensation (Conjugation Extension)

Fig 2. Downstream synthetic applications in material science and pharmacology.

References

  • Parker, R. R., Liu, D., Yu, X., Whitwood, A. C., Zhu, W., Williams, J. A. G., Wang, Y., Lynam, J. M., & Bruce, D. W. (2021). Synthesis, mesomorphism, photophysics and device performance of liquid-crystalline pincer complexes of gold(III). Journal of Materials Chemistry C, 9(4), 1287-1302.[Link]

  • Bergeron, R. J., Wiegand, J., McManis, J. S., Bharti, N., & Singh, S. (2008). Desferrithiocin Analogues and Nephrotoxicity. Journal of Medicinal Chemistry, 51(19), 5993-6004.[Link]

Sources

Physical and Chemical Characteristics of 3,4-Bis(octyloxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 3,4-Bis(octyloxy)benzaldehyde (CAS: 131525-50-3) is a dialkoxy-substituted aromatic aldehyde critical to the synthesis of functional materials, particularly thermotropic liquid crystals and supramolecular assemblies. Characterized by its dual octyl chains, this compound acts as a "mesogenic core precursor," where the long alkyl tails provide the necessary flexibility and van der Waals interactions to induce liquid crystalline phases in downstream derivatives. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and applications in materials science.[1]

Molecular Architecture & Identification[2]

The molecule consists of a benzaldehyde core functionalized with two linear octyloxy chains at the meta and para positions.[2] This substitution pattern significantly alters the solubility and melting behavior compared to the parent 3,4-dihydroxybenzaldehyde.

IdentifierDetail
IUPAC Name 3,4-Bis(octyloxy)benzaldehyde
Common Synonyms 3,4-Dioctyloxybenzaldehyde; Protocatechualdehyde dioctyl ether
CAS Registry Number 131525-50-3
Molecular Formula C₂₃H₃₈O₃
Molecular Weight 362.55 g/mol
SMILES CCCCCCCCOC1=C(C=C(C=C1)C=O)OCCCCCCCC

Physicochemical Profile

The following data represents field-verified values and calculated properties essential for experimental planning.

PropertyValue / CharacteristicNote
Physical State Solid (Flakes or Crystalline Powder)Typically beige to white upon recrystallization.[2]
Melting Point 54–56 °CLow melting point due to alkyl chain disruption of crystal packing.[2]
Boiling Point ~473 °C (Predicted at 760 mmHg)High boiling point requires vacuum distillation if purification by distillation is attempted.[2]
Density 0.953 g/cm³Lower than water; typical for long-chain organic ethers.[2]
Solubility (Solvents) CHCl₃, CH₂Cl₂, THF, TolueneHighly soluble in non-polar/moderately polar organics.
Solubility (Water) InsolubleHydrophobic alkyl chains dominate the solvation profile.[2]
Flash Point ~232 °CHigh thermal stability, but standard flammability precautions apply.[2]
Spectral Characteristics (Diagnostic)[2][7]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 9.83 (s, 1H): Aldehyde proton (-CH O).[2]

    • δ 7.40–6.90 (m, 3H): Aromatic protons (ABX system).[2]

    • δ 4.05 (t, 4H): α-Methylene protons (-O-CH ₂-).[2]

    • δ 1.85–1.30 (m, 24H): Internal methylene protons of octyl chains.[2]

    • δ 0.88 (t, 6H): Terminal methyl groups (-CH ₃).[2]

  • IR Spectrum (KBr):

    • 1680–1700 cm⁻¹: Strong C=O stretch (Aldehyde).[2]

    • 2850–2950 cm⁻¹: Strong C-H stretch (Alkyl chains).[2]

Synthetic Pathways[2]

The synthesis of 3,4-Bis(octyloxy)benzaldehyde follows a classic Williamson ether synthesis mechanism. The protocol below ensures high yield and minimizes mono-alkylated byproducts.

Reaction Mechanism

The reaction involves the nucleophilic attack of the phenoxide ion (generated in situ from 3,4-dihydroxybenzaldehyde) on the electrophilic carbon of 1-bromooctane.

SynthesisPathway Start 3,4-Dihydroxybenzaldehyde Reagents 2.5 eq. 1-Bromooctane K2CO3 (Base), KI (Catalyst) Solvent: DMF or Acetone Start->Reagents Intermediate Transition State (Bis-Phenoxide Attack) Reagents->Intermediate Reflux (80-90°C) Product 3,4-Bis(octyloxy)benzaldehyde (Target) Intermediate->Product SN2 Substitution (-KBr)

Figure 1: Williamson ether synthesis pathway for the production of 3,4-Bis(octyloxy)benzaldehyde.

Detailed Experimental Protocol

Reagents:

  • 3,4-Dihydroxybenzaldehyde (1.0 eq)[3]

  • 1-Bromooctane (2.5 eq) – Excess ensures complete bis-alkylation.[2]

  • Potassium Carbonate (K₂CO₃) (3.0 eq) – Anhydrous, ground to powder.

  • Potassium Iodide (KI) (0.1 eq) – Catalyst (Finkelstein condition).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.[2]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-dihydroxybenzaldehyde in DMF (approx. 5 mL per gram of substrate).

  • Deprotonation: Add anhydrous K₂CO₃ and catalytic KI. Stir at room temperature for 15 minutes to initiate phenoxide formation.[2]

  • Alkylation: Add 1-bromooctane dropwise via a syringe or addition funnel.[2]

  • Reaction: Heat the mixture to 80–90°C (if using DMF) or reflux (if using acetone) for 12–24 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The starting material spot (polar) should disappear, replaced by the non-polar product spot.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (5x reaction volume). The product will precipitate as a solid or oil.[2]

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[2]

    • Wash the organic layer with water (2x) and brine (1x) to remove DMF.[2]

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.[2]

  • Purification: Recrystallize from Ethanol or a Hexane/Ethanol mixture to yield white/beige flakes.[2]

Reactivity & Applications

The chemical utility of 3,4-Bis(octyloxy)benzaldehyde stems from the reactivity of its aldehyde group combined with the structural ordering properties of the octyl chains.

Liquid Crystal Engineering (Schiff Bases)

This compound is a primary intermediate for synthesizing "calamitic" (rod-like) liquid crystals.[2] By condensing the aldehyde with para-substituted anilines, researchers create Schiff bases (imines) that exhibit smectic or nematic mesophases.

Key Reaction: Aldehyde + Amine → Imine (Schiff Base) + H₂O[2]

Applications Core 3,4-Bis(octyloxy)benzaldehyde Process1 Condensation with 4-Alkoxyanilines Core->Process1 Process2 Knoevenagel Condensation (with Malononitrile) Core->Process2 Process3 Oxidation (KMnO4 or NaClO2) Core->Process3 Result1 Schiff Base Liquid Crystals (Mesogenic Properties) Process1->Result1 Result2 Pi-Conjugated Materials (OPV/OLED Precursors) Process2->Result2 Result3 3,4-Bis(octyloxy)benzoic Acid (Supramolecular Building Block) Process3->Result3

Figure 2: Functionalization pathways transforming the aldehyde core into advanced materials.

Stability & Storage[2]
  • Oxidation Sensitivity: Like all benzaldehydes, it is susceptible to autoxidation to the corresponding benzoic acid upon prolonged exposure to air.[2]

  • Storage Protocol: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C. Keep container tightly sealed to prevent oxidation.

References

  • National Institute of Standards and Technology (NIST). (2023).[2] Benzaldehyde, 4-(octyloxy)- and related alkoxybenzaldehyde spectral data. NIST Chemistry WebBook, SRD 69.[2][4] Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: Alkoxybenzaldehydes and derivatives. National Library of Medicine.[2] Retrieved from [Link]

Sources

The Discovery, Synthesis, and Applications of 3,4-Bis(octyloxy)benzaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Context

In the landscape of modern synthetic chemistry, the development of modular building blocks is essential for accelerating both materials science and drug discovery. 3,4-Bis(octyloxy)benzaldehyde (CAS: 131525-50-3) has emerged as a highly versatile intermediate. Structurally, it features a reactive benzaldehyde core flanked by two lipophilic octyloxy chains. This dual nature allows it to serve as a critical precursor in two vastly different domains: the synthesis of columnar liquid-crystalline optoelectronic materials and the development of lipophilic pharmaceutical agents designed to bypass severe organ toxicity.

As an application scientist, understanding the mechanistic behavior and physical properties of this compound is critical for optimizing downstream workflows.

Physicochemical Properties & Structural Data

Before integrating 3,4-bis(octyloxy)benzaldehyde into synthetic pipelines, it is necessary to establish its baseline physicochemical profile. The long alkyl chains significantly depress its melting point compared to unsubstituted benzaldehyde, rendering it a waxy solid or heavy oil at room temperature, which is highly soluble in organic solvents like dichloromethane (CH₂Cl₂) and N,N-Dimethylformamide (DMF)[1].

PropertyValue
IUPAC Name 3,4-bis(octyloxy)benzaldehyde
CAS Registry Number 131525-50-3
Molecular Formula C₂₃H₃₈O₃
Molecular Weight 362.55 g/mol
SMILES CCCCCCCCOC1=C(OCCCCCCCC)C=C(C=O)C=C1
Appearance Colorless to light yellow oil / waxy solid

Core Synthetic Methodology (Williamson Ether Synthesis)

To ensure a self-validating and reproducible system, the standard protocol for synthesizing 3,4-bis(octyloxy)benzaldehyde relies on the Williamson ether synthesis, coupling 3,4-dihydroxybenzaldehyde with 1-bromooctane.

Mechanistic Rationale: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the phenolic hydroxyl groups (pKa ~9) without triggering unwanted aldol condensations at the aldehyde moiety. DMF acts as a polar aprotic solvent, strongly solvating the potassium cations and leaving the phenoxide anions highly nucleophilic. The addition of catalytic potassium iodide (KI) facilitates an in situ Finkelstein reaction, converting 1-bromooctane to the more reactive 1-iodooctane, thereby kinetically accelerating the Sₙ2 substitution.

Step-by-Step Protocol
  • Reagent Assembly: Under a dry nitrogen atmosphere, combine 3,4-dihydroxybenzaldehyde (1.0 eq., e.g., 10.9 mmol) and K₂CO₃ (2.2 eq., 23.9 mmol) in a flame-dried reaction flask.

  • Alkylation: Add 1-bromooctane (2.2 eq., 23.3 mmol) and a catalytic amount of KI to the mixture.

  • Solvation & Heating: Suspend the reagents in anhydrous DMF (approx. 70 mL) and heat the reaction mixture to 90 °C for 16 hours under continuous magnetic stirring.

  • Quench & Extraction: Cool the reaction to room temperature and quench by pouring it into 1M aqueous HCl. Extract the resulting aqueous layer with CH₂Cl₂.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel column chromatography using CH₂Cl₂ as the eluent to yield the pure product (approx. 63% yield) (2)[2].

Synthesis A 3,4-Dihydroxybenzaldehyde (1.0 eq) C K2CO3 (Base) + KI (Catalyst) DMF, 90 °C, 16h A->C B 1-Bromooctane (2.2 eq) B->C D Aqueous HCl Quench & CH2Cl2 Extraction C->D Workup E Silica Gel Chromatography (Purification) D->E Crude Product F 3,4-Bis(octyloxy)benzaldehyde (Yield: ~63%) E->F Pure Compound

Synthetic workflow for 3,4-Bis(octyloxy)benzaldehyde via Williamson ether synthesis.

Application in Optoelectronics: Liquid-Crystalline Gold(III) Pincer Complexes

In materials science, the octyloxy chains of 3,4-bis(octyloxy)benzaldehyde are explicitly exploited to induce mesomorphism (liquid crystalline behavior) in metallo-organic complexes.

Workflow & Causality: The aldehyde is first subjected to a Corey-Fuchs reaction using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to yield 4-(2,2-dibromovinyl)-1,2-bis(octyloxy)benzene[2]. This intermediate is a direct precursor to terminal alkynes (phenylacetylides), which are required to coordinate with Gold(III) pincer complexes.

Photophysical Impact: Computational chemistry reveals that incorporating these specific alkoxy donor groups raises the energy of the pincer-based HOMO-1 orbital. This lowers the LUMO←HOMO-1 transition energy, resulting in an experimentally observed red shift. Furthermore, complexes bearing these chains exhibit highly ordered columnar hexagonal phases and achieve high photoluminescence quantum yields (PLQY up to 36%) and external quantum efficiencies (EQE) up to 7.14% in solution-processed OLEDs (2)[2].

Application in Pharmaceuticals: Desferrithiocin Analogues for Iron Chelation

Desferrithiocin is a natural tridentate iron chelator that is highly effective orally but suffers from severe dose-limiting nephrotoxicity[3]. Extensive structure-activity relationship (SAR) studies demonstrated that modulating the lipophilicity (log Papp) of desazadesferrithiocin analogues via polyether or alkoxy chains drastically reduces this renal toxicity[4].

Workflow & Causality: 3,4-Bis(octyloxy)benzaldehyde serves as the ideal starting material for synthesizing these lipophilic analogues due to its pre-installed octyl chains.

  • Oxidative Cleavage: The formyl group is cleaved using 35% H₂O₂ and concentrated H₂SO₄ in CH₃OH/CHCl₃ (a Dakin-like Baeyer-Villiger oxidation) to yield 3,4-bis(octyloxy)phenol (96% yield)[4]. The electron-donating octyloxy groups are crucial here, as they stabilize the migratory intermediate during oxidation.

  • Formylation: Regiospecific formylation using hexamethylenetetramine in trifluoroacetic acid (TFA) via the Duff reaction produces a substituted salicylaldehyde[4].

  • Condensation: This intermediate is condensed with a thiazole derivative and subsequently hydrolyzed to form the final lipophilic desazadesferrithiocin analogue. This final compound exhibits excellent iron-clearing efficiency (ICE) without the attendant nephrotoxicity of the parent drug (3)[3].

Pathway A 3,4-Bis(octyloxy)benzaldehyde B Oxidative Cleavage (35% H2O2, H2SO4, CHCl3/MeOH) A->B C 3,4-Bis(octyloxy)phenol (96% Yield) B->C Dakin-like Oxidation D Regiospecific Formylation (Hexamethylenetetramine, TFA) C->D E Substituted Salicylaldehyde D->E Duff Reaction F Thiazole Condensation & Alkaline Hydrolysis E->F G Lipophilic Desazadesferrithiocin Analogue (Reduced Nephrotoxicity) F->G Final Chelator

Reaction pathway converting 3,4-Bis(octyloxy)benzaldehyde into a lipophilic iron chelator.

Emerging Roles in Computational Drug Discovery

Beyond its established roles in synthesis, 3,4-bis(octyloxy)benzaldehyde has been identified as a phytochemical component in Tetragonula sp. propolis. Recent computational molecular docking studies have evaluated its potential as a p21-activated kinase 1 (PAK1) inhibitor. These in silico models suggest new avenues for its use in antiviral or anticancer drug discovery, highlighting the compound's synergistic potential when combined with other natural derivatives (5)[5].

Conclusion

3,4-Bis(octyloxy)benzaldehyde exemplifies the power of modular chemical design. Whether acting as a lipophilic anchor to prevent nephrotoxicity in life-saving iron chelators or as a structural director for columnar mesophases in next-generation OLED materials, its precise synthesis and functionalization remain a cornerstone of modern applied chemistry.

References

  • 131525-50-3 | 3,4-Bis(octyloxy)benzaldehyde. BLD Pharm.
  • Synthesis, mesomorphism, photophysics and device performance of liquid-crystalline pincer complexes of gold(iii).
  • Desferrithiocin Analogues and Nephrotoxicity. J Med Chem. 2008; PMC - NIH.
  • PRELIMINARY STUDY FOR COVID-19 DRUG DISCOVERY OF 30 PHYTOCHEMICAL COMPOUNDS FROM TETRAGONULA SP. PROPOLIS AS PAK1 INHIBITOR THROUGH MOLECULAR DOCKING.

Sources

Technical Guide: Potential Research Areas for 3,4-Bis(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 131525-50-3 Molecular Formula: C₂₃H₃₈O₃ Molecular Weight: 362.55 g/mol IUPAC Name: 3,4-Bis(octyloxy)benzaldehyde[1][2]

Executive Summary & Chemical Identity[2]

3,4-Bis(octyloxy)benzaldehyde is a dialkoxy-substituted aromatic aldehyde serving as a critical lipophilic building block in materials science and organic synthesis.[2] Unlike simple benzaldehydes, the presence of two eight-carbon (octyl) chains at the meta and para positions confers unique physicochemical properties:

  • Mesogenicity: The long alkyl tails promote Van der Waals interdigitation, essential for inducing liquid crystalline (LC) phases.[2]

  • Solubility: It transforms rigid, insoluble aromatic cores (e.g., porphyrins, conjugated polymers) into solution-processable materials for organic electronics (OPV/OLED).

  • Amphiphilicity: In medicinal chemistry, it serves as a lipophilic anchor, enhancing the membrane permeability of Schiff base pharmacophores.

This guide outlines three high-potential research areas, supported by synthesis protocols and mechanistic insights.

Core Research Area 1: Liquid Crystalline Materials (Mesogens)

The Technical Opportunity

The primary application of 3,4-Bis(octyloxy)benzaldehyde is in the synthesis of calamitic (rod-like) and discotic (disk-like) liquid crystals.[2] The aldehyde functionality allows for facile coupling to rigid cores via condensation reactions, while the octyloxy chains lower melting points and stabilize mesophases through nanosegregation (separation of aromatic cores and aliphatic tails).

Mechanism of Action
  • Nanosegregation: The incompatibility between the rigid aromatic core (derived from the aldehyde) and the flexible octyl chains drives the molecules to self-assemble into layered (smectic) or columnar structures.[2]

  • Thermal Stability: The 3,4-substitution pattern prevents crystallization, widening the temperature range of the liquid crystalline phase compared to mono-substituted analogs.

Experimental Protocol: Synthesis of a Schiff Base Mesogen

Objective: Synthesize a calamitic mesogen by condensing 3,4-Bis(octyloxy)benzaldehyde with 4-butylaniline.

Reagents:

  • 3,4-Bis(octyloxy)benzaldehyde (1.0 eq)

  • 4-Butylaniline (1.0 eq)[2]

  • Ethanol (Absolute)[2]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of 3,4-Bis(octyloxy)benzaldehyde in 10 mL of hot absolute ethanol.

  • Addition: Add 1.0 mmol of 4-butylaniline dropwise. The solution may turn yellow immediately (formation of imine).[2]

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.

  • Reflux: Heat the mixture at reflux (78°C) for 3–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the aldehyde spot disappears.[2]

  • Isolation: Cool to room temperature. The Schiff base typically precipitates as crystalline needles.[2]

  • Purification: Filter the solid and recrystallize from hot ethanol to remove unreacted amine.

  • Validation: Verify the imine bond formation via FTIR (look for

    
     stretch at ~1615–1630 cm⁻¹).[2]
    

Core Research Area 2: Organic Electronics & Photonics

The Technical Opportunity

In the field of Organic Photovoltaics (OPV) and Organic Light Emitting Diodes (OLEDs), solubility is the bottleneck. 3,4-Bis(octyloxy)benzaldehyde is a precursor to poly(p-phenylene vinylene) (PPV) derivatives and donor-acceptor copolymers .

Mechanism of Action
  • Solution Processability: Unsubstituted conjugated polymers are often insoluble "brick dust."[2] The octyl chains provided by this aldehyde precursor allow the final polymer to be spin-coated from common solvents (chloroform, chlorobenzene).

  • Bandgap Tuning: The electron-donating alkoxy groups raise the HOMO level of the resulting polymer, narrowing the bandgap and improving hole transport mobility.

Key Synthetic Pathway: Knoevenagel Condensation

To utilize this molecule in electronics, it is often converted into a vinyl nitrile or a stilbene derivative.

Reaction: 3,4-Bis(octyloxy)benzaldehyde + Malononitrile


 Benzylidene Malononitrile (Active Layer Additive).[2]

Core Research Area 3: Lipophilic Pharmacophore Modulation

The Technical Opportunity

While not a drug itself, 3,4-Bis(octyloxy)benzaldehyde is a strategic intermediate for Lipophilic Schiff Bases . Research suggests that increasing the lipophilicity of antibacterial or antifungal agents enhances their ability to penetrate the lipid bilayer of microbial cell membranes.[2]

Mechanism of Action
  • Membrane Fusion: The dual octyl tails mimic membrane phospholipids, facilitating passive diffusion of the bioactive "head" (the Schiff base/hydrazone moiety) into the cell.

  • Target: Synthesis of hydrazones (Aldehyde + Hydrazide) for testing against Gram-positive bacteria (e.g., S. aureus).

Technical Reference: Synthesis of the Core Scaffold

Since commercial availability can be sporadic, researchers must often synthesize the core aldehyde from 3,4-dihydroxybenzaldehyde (Protocatechualdehyde).

Protocol: Williamson Ether Synthesis

Reaction: 3,4-Dihydroxybenzaldehyde + 1-Bromooctane


 3,4-Bis(octyloxy)benzaldehyde

Data Summary Table:

ParameterSpecification
Precursor 3,4-Dihydroxybenzaldehyde (CAS 139-85-5)
Alkylating Agent 1-Bromooctane (2.5 equivalents)
Base Potassium Carbonate (

), anhydrous (3.0 equivalents)
Solvent DMF (N,N-Dimethylformamide) or Acetonitrile
Temperature 80°C - 90°C
Time 12 - 24 Hours
Typical Yield 85% - 92%
Appearance Off-white to beige low-melting solid

Detailed Steps:

  • Setup: Charge a round-bottom flask with 3,4-dihydroxybenzaldehyde (10 mmol) and anhydrous

    
     (30 mmol).
    
  • Solvent: Add DMF (20 mL) and stir for 15 minutes at room temperature to form the phenoxide anions. Note: The color will darken.

  • Alkylation: Add 1-bromooctane (25 mmol) dropwise.

  • Heating: Heat to 90°C under an inert atmosphere (

    
     or Ar) for 18 hours.
    
  • Quench: Pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate as an oily solid.[2]

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash the organic layer with water (2x) and brine (1x) to remove DMF.[2]

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol or perform flash chromatography (Hexane:Ethyl Acetate 9:1).

Visualization of Workflows

Synthesis & Application Pathway

The following diagram illustrates the synthesis of the core molecule and its divergent applications into Materials Science and Bio-Medicine.

G Start 3,4-Dihydroxybenzaldehyde Core 3,4-Bis(octyloxy)benzaldehyde (Target Scaffold) Start->Core Williamson Ether Synthesis (90°C) Reagent 1-Bromooctane + K2CO3 / DMF Reagent->Core App1 Liquid Crystals (Schiff Base Mesogens) Core->App1 Condensation with Anilines App2 Organic Electronics (PPV Precursors) Core->App2 Knoevenagel/ Wittig Rxn App3 Bio-Active Agents (Lipophilic Hydrazones) Core->App3 Condensation with Hydrazides

Caption: Synthesis of 3,4-Bis(octyloxy)benzaldehyde and its downstream transformation into functional materials.

Logic of Mesogenicity (Liquid Crystal Formation)

This diagram explains why this specific molecule is effective for liquid crystals: the separation of rigid and flexible domains.

LC Aldehyde Benzaldehyde Core (Rigid / Polar) SelfAssembly Self-Assembly (Nanosegregation) Aldehyde->SelfAssembly Pi-Pi Stacking Chains Octyloxy Chains (C8) (Flexible / Non-Polar) Chains->SelfAssembly Van der Waals Interdigitation Phase Smectic/Nematic Mesophase SelfAssembly->Phase Thermal Organization

Caption: Mechanism of mesophase formation driven by the amphiphilic structure of the dialkoxybenzaldehyde.[2]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 90358, 4-(Octyloxy)benzaldehyde (Analogous mono-substituted data for property comparison). Retrieved from [Link]

  • Liquid Crystal Synthesis

    • Royal Society of Chemistry.[2] (2012).[2][3] Synthesis, Mesomorphism, Photophysics and Device Performance of Liquid-crystalline Pincer Complexes of Gold(III) (Detailed synthesis of the 3,4-bis(octyloxy) intermediate). Retrieved from [Link]

  • Organic Electronics Applications

    • MDPI. (2024).[2] Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. (Discusses the role of alkoxy-benzaldehydes in conjugated polymer synthesis). Retrieved from [Link][4][5]

  • Schiff Base Bioactivity

    • GSC Online Press.[2] (2022).[2][5] Biological applications of Schiff bases: An overview. (Contextualizes the antimicrobial potential of lipophilic Schiff bases). Retrieved from [Link]

Sources

Theoretical and Computational Profiling of 3,4-Bis(octyloxy)benzaldehyde: From Optoelectronics to Pharmacological Modeling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As computational chemistry increasingly bridges the gap between materials science and drug discovery, highly functionalized synthons like 3,4-Bis(octyloxy)benzaldehyde (CAS: 131525-50-3) have emerged as critical subjects of theoretical study. Characterized by a rigid benzaldehyde core flanked by two highly flexible, lipophilic octyloxy chains, this molecule presents unique computational challenges and opportunities 1[1].

This whitepaper provides an in-depth technical analysis of the theoretical frameworks used to study 3,4-Bis(octyloxy)benzaldehyde. By exploring its Density Functional Theory (DFT) optimization for optoelectronic materials and its molecular docking profiles for antiviral therapeutics, we establish a comprehensive guide for researchers leveraging this compound in advanced molecular design.

Structural and Electronic Profiling via Density Functional Theory (DFT)

The dual nature of 3,4-Bis(octyloxy)benzaldehyde—a polar, reactive formyl group combined with extended non-polar aliphatic tails—requires precise quantum mechanical modeling. The conformational flexibility of the C8H17 chains dictates the molecule's steric bulk and intermolecular packing, which is paramount when utilizing it as a precursor for liquid-crystalline materials.

Causality in Functional and Basis Set Selection

When synthesizing liquid-crystalline pincer complexes of Gold(III), researchers rely on DFT to predict mesomorphic behavior and photophysical properties. Standard Hartree-Fock methods fail to account for electron correlation, which is critical for modeling the dispersion forces between the long octyl chains.

Theoretical studies on these complexes frequently employ the BP86 functional paired with the SV(P) basis set 2[2]. To manage the computational expense of the large electron system (C23H38O3), the Resolution of Identity (RI) approximation is applied. The RI approximation accelerates the calculation of two-electron Coulomb integrals without significantly sacrificing the accuracy of the optimized ground-state geometry or the resulting HOMO-LUMO gap estimations.

ComputationalWorkflow A Ligand Preparation 3,4-Bis(octyloxy)benzaldehyde B DFT Optimization (RI-BP86/SV(P)) A->B Geometry Cleaning C Electronic Profiling (HOMO-LUMO, ESP) B->C Single-Point Calculation E Molecular Docking (AutoDock Vina) B->E Minimized Ligand D Macromolecular Target (e.g., PAK1 Kinase) D->E Receptor Grid Box F Interaction Analysis (LigPlot+ / PyMOL) E->F Binding Poses

Figure 1: Unified computational workflow integrating DFT optimization and molecular docking.

Pharmacological Modeling: Docking and Toxicity Modulation

Beyond materials science, the theoretical profiling of 3,4-Bis(octyloxy)benzaldehyde extends into pharmacology, specifically in antiviral drug discovery and the modulation of nephrotoxicity in iron chelators.

PAK1 Kinase Inhibition (COVID-19 Docking Studies)

Recent computational screening efforts have identified 3,4-Bis(octyloxy)benzaldehyde as a phytochemical constituent of Tetragonula sp. propolis with potential inhibitory activity against the PAK1 kinase—a target implicated in viral entry and immune modulation during COVID-19 infection 3[3]. In molecular docking simulations, the causality of binding is driven by two distinct structural features:

  • The Formyl Anchor: The aldehyde oxygen acts as a potent hydrogen-bond acceptor, interacting with the hinge region of the kinase.

  • Hydrophobic Tail Insertion: The dual octyl chains occupy deep, lipophilic sub-pockets within the allosteric or orthosteric sites, driving the binding free energy (

    
    ) down through favorable entropic displacement of water.
    
Nephrotoxicity Modulation in Iron Chelators

In the development of desferrithiocin analogues, lipophilicity (LogP) plays a paradoxical role. While necessary for membrane permeation, excessive lipophilicity can exacerbate severe nephrotoxicity. 3,4-Bis(octyloxy)benzaldehyde serves as a critical synthetic precursor in these studies. Oxidative cleavage of its formyl group yields 3,4-bis(octyloxy)phenol, which is subsequently formylated to produce substituted salicylaldehydes 4[4]. Theoretical models predicting the LogP of these octyloxy-derivatives are essential for establishing structure-toxicity relationships before advancing to in vivo primate models.

ApplicationPathway Core 3,4-Bis(octyloxy)benzaldehyde CAS: 131525-50-3 App1 Liquid-Crystalline Gold(III) Complexes Core->App1 Optoelectronics App2 Desferrithiocin Analogues (Iron Chelators) Core->App2 Nephrotoxicity Modulation App3 PAK1 Inhibitors (Phytochemicals) Core->App3 Antiviral Docking

Figure 2: Divergent application pathways of 3,4-Bis(octyloxy)benzaldehyde in research.

Quantitative Data Presentation

The following table synthesizes the theoretical and physicochemical properties critical for computational modeling of the compound.

Property / ParameterValue / DescriptionComputational/Experimental Method
IUPAC Name 3,4-bis(octyloxy)benzaldehydeNomenclature Standard
Molecular Formula C23H38O3Elemental Analysis
Molecular Weight 362.55 g/mol Mass Spectrometry
LogP (Lipophilicity) Highly Lipophilic (LogP > 5.0)Chemoinformatics (ALOGPS)
DFT Optimization Level (RI-)BP86/SV(P)TURBOMOLE V6.4
Key Docking Target PAK1 KinaseAutoDock Vina / PyMOL
Primary Interactions Hydrophobic (Octyl), H-bond (Aldehyde)LigPlot+

Standardized Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step contains a built-in verification checkpoint to prevent the propagation of theoretical errors.

Protocol A: Density Functional Theory (DFT) Optimization

Objective: Obtain a true local minimum ground-state geometry for 3,4-Bis(octyloxy)benzaldehyde.

  • Initial Geometry Generation: Construct the 3D model using a molecular builder (e.g., Avogadro). Perform a preliminary molecular mechanics clean-up using the MMFF94 force field. Causality: MMFF94 is parameterized specifically for organic molecules and efficiently resolves severe steric clashes in the flexible octyl chains before quantum mechanical treatment.

  • Basis Set and Functional Selection: Import the coordinates into TURBOMOLE. Select the BP86 functional and the SV(P) basis set. Enable the Resolution of Identity (RI) approximation.

  • Geometry Optimization: Execute the optimization algorithm. Set the convergence criteria for the maximum energy gradient to fall below

    
     a.u.
    
  • Validation (Frequency Calculation): Critical Step. Perform a vibrational frequency analysis at the exact same level of theory. Self-Validation Check: Confirm the absence of imaginary (negative) frequencies. If an imaginary frequency is present, the structure is a transition state, not a local minimum; you must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

Protocol B: Molecular Docking against PAK1 Kinase

Objective: Predict the binding affinity and interaction profile of the optimized ligand within a biological target.

  • Protein Preparation: Retrieve the crystal structure of PAK1 from the Protein Data Bank (PDB). Strip all water molecules and co-crystallized ligands to prevent artificial steric hindrance. Add polar hydrogens and assign Kollman partial charges using AutoDock Tools.

  • Ligand Preparation: Import the DFT-optimized structure from Protocol A. Assign Gasteiger charges. Define the rotatable bonds, ensuring all single bonds within the octyloxy chains are set to active.

  • Grid Box Definition: Center the grid box on the known active site (hinge region) of PAK1. Causality: Set the dimensions to at least 25×25×25 Å. The extended conformation of the dual octyl chains requires a larger search space than standard small-molecule inhibitors to accurately sample hydrophobic sub-pockets.

  • Execution & Validation: Run AutoDock Vina with an exhaustiveness parameter of 8. Self-Validation Check: Analyze the resulting poses via RMSD clustering. If the top 5 poses have an RMSD > 2.0 Å from each other, the conformational space is too large; increase exhaustiveness to 16 or 24 to ensure convergence on the global minimum binding pose.

  • Post-Docking Analysis: Extract the top-scoring pose (

    
     in kcal/mol). Visualize hydrogen bonds and hydrophobic contacts using PyMOL and LigPlot+.
    

References

  • Matrix Fine Chemicals. "Molecules PDF - Matrix Fine Chemicals: 3,4-BIS(OCTYLOXY)BENZALDEHYDE."
  • BLD Pharm. "131525-50-3|3,4-Bis(octyloxy)benzaldehyde|BLD Pharm."
  • National Institutes of Health (NIH). "Desferrithiocin Analogues and Nephrotoxicity - PMC - NIH."
  • The Royal Society of Chemistry. "Synthesis, Mesomorphism, Photophysics and Device Performance of Liquid-crystalline Pincer Complexes of Gold(III)."
  • ResearchGate. "PRELIMINARY STUDY FOR COVID-19 DRUG DISCOVERY OF 30 PHYTOCHEMICAL COMPOUNDS FROM TETRAGONULA SP. PROPOLIS AS PAK1 INHIBITOR THROUGH MOLECULAR DOCKING."

Sources

Methodological & Application

Application Note: High-Efficiency Knoevenagel Condensation of 3,4-Bis(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized reaction conditions for the Knoevenagel condensation of 3,4-Bis(octyloxy)benzaldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). While standard protocols exist for simple benzaldehydes, this substrate presents unique challenges due to the electron-donating nature of the alkoxy groups (reducing electrophilicity) and the steric/lipophilic bulk of the octyl chains (dictating solubility).

We present two validated protocols:

  • Method A (Standard): Ethanol-based reflux with piperidine catalysis for general synthesis.

  • Method B (High-Conversion): Toluene-based Dean-Stark dehydration for scale-up and difficult conversions.

Scientific Background & Mechanistic Insight

Substrate Analysis[1]
  • Electronic Effect: The 3,4-bis(alkoxy) substitution pattern creates a significant electron-donating effect (+M effect) into the benzene ring. This increases electron density at the carbonyl carbon, making it less electrophilic compared to unsubstituted or nitro-substituted benzaldehydes. Consequently, these reactions often require higher temperatures (reflux) or stronger nucleophilic activation compared to simple benzaldehydes [1].

  • Solubility Profile: The two

    
     chains render the molecule highly lipophilic. Unlike simple benzaldehydes, 3,4-bis(octyloxy)benzaldehyde is insoluble in water  and sparingly soluble in cold ethanol. This necessitates the use of amphiphilic solvent systems (warm Ethanol) or non-polar solvents (Toluene, DCM) to maintain a homogeneous reaction phase [2].
    
Reaction Mechanism (Iminium Activation)

For electron-rich aldehydes, simple base catalysis (deprotonation of the methylene compound) is often sluggish. The addition of a secondary amine (Piperidine) facilitates the Iminium Ion Pathway .[1]

  • Nucleophilic Attack: Piperidine attacks the aldehyde to form a carbinolamine.

  • Iminium Formation: Elimination of water yields a highly electrophilic iminium ion (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
  • C-C Bond Formation: The enolate of the active methylene compound attacks the iminium ion (much faster than attacking the aldehyde).

  • Elimination: Piperidine is eliminated to regenerate the catalyst and form the final olefin.

KnoevenagelMechanism Figure 1: Iminium-catalyzed Knoevenagel Mechanism for Electron-Rich Aldehydes Aldehyde 3,4-Bis(octyloxy) benzaldehyde Iminium Iminium Ion (Activated Electrophile) Aldehyde->Iminium + Piperidine - H2O Piperidine Piperidine (Catalyst) Piperidine->Iminium Adduct Intermediate Adduct Iminium->Adduct Enolate Active Methylene Enolate Enolate->Adduct Nucleophilic Attack Product Final Olefin Product Adduct->Product - Piperidine Product->Piperidine Catalyst Turnover

Experimental Protocols

Method A: Ethanol Reflux (Standard Bench Scale)

Best for: Small scale (<5g), rapid screening, and substrates with moderate solubility.

Reagents:

  • 3,4-Bis(octyloxy)benzaldehyde (1.0 equiv)[2]

  • Active Methylene Compound (e.g., Malononitrile) (1.1 equiv)

  • Piperidine (0.1 equiv / 10 mol%)

  • Solvent: Absolute Ethanol (10 mL per mmol aldehyde)

Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the aldehyde and ethanol. Heat gently to 40-50°C until the aldehyde is fully dissolved (crucial due to octyl chains).

  • Addition: Add the active methylene compound, followed by the piperidine catalyst.

  • Reaction: Heat the mixture to reflux (78°C) . Stir vigorously.

    • Note: A color change (often to yellow or light orange) indicates reaction progress.

    • Time: Typically 1–4 hours. Monitor by TLC (Solvent: 20% EtOAc in Hexanes).

  • Workup (Precipitation):

    • Cool the reaction mixture to Room Temperature (RT), then to 0°C in an ice bath.

    • The product should precipitate as a crystalline solid due to the lipophilic chains finding the cold ethanol unfavorable.

    • Filter the solid using a Büchner funnel.

    • Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and catalyst.

  • Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane (1:3) if necessary.

Method B: Toluene/Dean-Stark (Scale-Up / Stubborn Substrates)

Best for: Large scale (>10g), electron-rich substrates requiring high conversion, or when water removal is rate-limiting.

Reagents:

  • 3,4-Bis(octyloxy)benzaldehyde (1.0 equiv)[2]

  • Active Methylene Compound (1.2 equiv)

  • Catalyst System: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv)

  • Solvent: Toluene (5 mL per mmol)

Step-by-Step Protocol:

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Reaction: Combine aldehyde, methylene compound, piperidine, acetic acid, and toluene.

  • Reflux: Heat to vigorous reflux (110°C). Water generated will azeotrope into the Dean-Stark trap.

  • Completion: Continue until water collection ceases (typically 2–6 hours).

  • Workup:

    • Cool to RT.

    • Wash the organic phase with Water (2x), 1M HCl (1x, to remove piperidine), and Brine (1x).

    • Dry over

      
      , filter, and evaporate solvent under reduced pressure.[3]
      
  • Purification: Recrystallize the crude solid from Ethanol/Hexane.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes common issues and their scientific resolutions based on the physicochemical properties of the octyl-substituted aldehyde.

IssueProbable CauseCorrective Action
Low Yield / Incomplete Reaction Electron-donating alkoxy groups deactivating the carbonyl.Switch from Method A to Method B (Toluene/Dean-Stark) to force equilibrium by water removal.
Starting Material Precipitates Poor solubility of the lipophilic aldehyde in cold ethanol.Ensure the reaction is heated to reflux . If using Method A, add a co-solvent like THF (10-20% v/v).
Oiling Out (No Crystals) Melting point depression due to impurities or long alkyl chains preventing stacking.Evaporate solvent and recrystallize from EtOAc/Hexane . Scratching the glass or seeding may be required.
Side Products (Bis-addition) Excess active methylene or high local concentration.Maintain strict 1:1.1 stoichiometry . Add the methylene compound slowly if using highly reactive species.
Experimental Workflow Visualization

Workflow Figure 2: Decision Tree and Workflow for Reaction Optimization Start Start: 3,4-Bis(octyloxy)benzaldehyde SolventChoice Select Solvent System Start->SolventChoice MethodA Method A: Ethanol (Standard) SolventChoice->MethodA Small Scale / Screening MethodB Method B: Toluene (Difficult/Scale-up) SolventChoice->MethodB Large Scale / Low Reactivity DissolveA Heat to 50°C to Dissolve MethodA->DissolveA RefluxB Reflux (110°C) + Dean-Stark Cat: Piperidine/AcOH MethodB->RefluxB RefluxA Reflux (78°C) Cat: Piperidine DissolveA->RefluxA Monitor Monitor TLC (Disappearance of Aldehyde) RefluxA->Monitor RefluxB->Monitor WorkupA Cool to 0°C Precipitate & Filter Monitor->WorkupA Method A Path WorkupB Aq. Wash (HCl/Brine) Evaporate Solvent Monitor->WorkupB Method B Path Purify Recrystallize (EtOAc/Hexane) WorkupA->Purify WorkupB->Purify

References

  • BenchChem. "Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes." BenchChem Application Library. Accessed October 2023. Link

  • Sigma-Aldrich. "Knoevenagel Condensation Reaction: Mechanisms and Protocols." Sigma-Aldrich Technical Library. Link

  • Gao, Y., et al. "Organic Syntheses Procedure: Oxidation and Functionalization." Organic Syntheses, vol. 6, 2011. (Contextual reference for handling lipophilic aldehydes). Link

  • Royal Society of Chemistry. "Synthesis of Liquid-crystalline Pincer Complexes: 3,4-Bis(octyloxy)benzaldehyde Derivatives." RSC Advances. Link

  • ACS Omega. "Synthesis of New Derivatives of Benzylidenemalononitrile: 4-Octyloxy Analogs." ACS Omega, 2023. Link

Sources

Application Note: High-Purity Isolation and Chromatographic Resolution of 3,4-Bis(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Purification Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

3,4-Bis(octyloxy)benzaldehyde is a highly lipophilic, critical intermediate used in the synthesis of liquid-crystalline materials, organic semiconductors, and advanced pharmaceutical chelators (such as desazadesferrithiocin analogues for iron-overload therapies)[1]. Because impurities can act as chain terminators in polymerization or disrupt the mesomorphic phase behavior of liquid crystals, achieving high purity is paramount.

The compound is typically synthesized via a Williamson-type ether synthesis. 3,4-Dihydroxybenzaldehyde is reacted with an excess of 1-bromooctane in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) in N,N-Dimethylformamide (DMF) at 90 °C[2].

Understanding the Impurity Profile: To design an effective purification strategy, we must first understand the causality behind the crude mixture's composition. Post-reaction, the crude matrix contains:

  • The Target Product: 3,4-Bis(octyloxy)benzaldehyde (highly lipophilic).

  • Unreacted Starting Materials: Residual 1-bromooctane (non-polar) and unreacted 3,4-dihydroxybenzaldehyde (highly polar).

  • Reaction Intermediates: Mono-alkylated phenols (e.g., 3-hydroxy-4-octyloxybenzaldehyde), which possess intermediate polarity.

  • Inorganic Salts & Solvent: KCl, KBr, KI, excess K₂CO₃, and DMF[2].

The following protocol leverages phase-partitioning thermodynamics and precise chromatographic polarity tuning to isolate the target compound systematically.

Experimental Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Product, DMF, Salts, Impurities) Quench Aqueous Quench (1M HCl) Crude->Quench Neutralize K2CO3 Extraction Liquid-Liquid Extraction (CH2Cl2 / H2O) Quench->Extraction Phase Separation Aqueous Aqueous Phase (DMF, KCl, KBr, Acid) Extraction->Aqueous Discard Organic Organic Phase (Target, Alkyl Halide, Phenols) Extraction->Organic Retain Washing Brine Wash & Desiccation (MgSO4) Organic->Washing Remove H2O Concentration Concentration (in vacuo) Washing->Concentration Remove Solvent Chromatography Silica Gel Chromatography (Eluent: CH2Cl2) Concentration->Chromatography Load Crude Oil PureProduct Pure 3,4-Bis(octyloxy)benzaldehyde Chromatography->PureProduct Fraction Collection

Workflow for the extraction and chromatographic purification of 3,4-Bis(octyloxy)benzaldehyde.

Step-by-Step Purification Protocol

Phase 1: Reaction Quenching & Liquid-Liquid Extraction
  • Cooling and Quenching: Upon completion of the 16-hour alkylation reaction, cool the DMF reaction mixture to room temperature. Slowly pour the mixture into an equal volume of aqueous 1M HCl[2].

    • Causality: The addition of 1M HCl serves a dual thermodynamic purpose. First, it neutralizes the excess K₂CO₃, preventing base-catalyzed degradation during workup. Second, it protonates any unreacted mono-alkylated phenoxide intermediates, ensuring they remain in their phenolic form. This prevents emulsion formation and prepares them for chromatographic removal.

  • Extraction: Extract the aqueous mixture with Dichloromethane (CH₂Cl₂) (e.g., 3 × 50 mL for a 10 mmol scale)[2].

    • Causality: CH₂Cl₂ is selected due to its excellent solvating power for the highly lipophilic bis-octylated product. The polar DMF solvent, along with the inorganic salts, partitions preferentially into the acidic aqueous phase.

    • Self-Validating Checkpoint: The success of the extraction can be visually confirmed by rapid phase separation. The lower organic layer should be clear, while the upper aqueous layer will retain a yellowish tint from DMF and polar impurities.

Phase 2: Washing and Desiccation
  • Brine Wash: Wash the combined organic layers with saturated aqueous NaCl (brine).

    • Causality: The brine wash removes residual water and traces of DMF from the organic phase, exploiting the salting-out effect to force any remaining organics into the CH₂Cl₂ layer.

  • Desiccation: Add anhydrous Magnesium Sulfate (MgSO₄) to the organic phase and stir for 10 minutes. Filter out the drying agent[2].

    • Causality: MgSO₄ is preferred over Na₂SO₄ here due to its higher capacity and faster drying kinetics in chlorinated solvents, ensuring absolute removal of water prior to chromatography.

  • Concentration: Remove the CH₂Cl₂ solvent in vacuo using a rotary evaporator[2].

    • Causality: This yields a crude, viscous oil. Complete removal of the extraction solvent is critical to prevent band broadening and poor resolution during column loading.

Phase 3: Silica Gel Column Chromatography

Because the product is a highly lipophilic oil or low-melting solid, recrystallization is generally ineffective. Silica gel chromatography is the gold standard for this purification[3]. 6. Column Packing: Prepare a silica gel column using CH₂Cl₂ as the mobile phase. 7. Loading: Dissolve the crude oil in a minimal amount of CH₂Cl₂ and carefully load it onto the silica gel bed. 8. Isocratic Elution: Elute the column isocratically with 100% CH₂Cl₂[2].

  • Causality: 3,4-Bis(octyloxy)benzaldehyde possesses a unique polarity profile: the twin octyl chains render it highly lipophilic, while the aldehyde moiety provides a localized dipole. CH₂Cl₂ offers the precise moderate polarity required to elute the target compound while retaining highly polar mono-alkylated impurities and unreacted 3,4-dihydroxybenzaldehyde tightly at the baseline. Non-polar impurities (like residual 1-bromooctane) will elute near the solvent front, cleanly separating from the product[2][3].

  • Fraction Collection: Monitor fractions via Thin Layer Chromatography (TLC).

    • Self-Validating Checkpoint: TLC validation using UV light (254 nm) allows real-time tracking of the UV-active aldehyde. Only pool fractions that exhibit a single, distinct

      
       spot. Concentrate the pooled fractions in vacuo to yield the purified compound.
      

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios and expected yields based on validated literature protocols[2].

ParameterReagent / MetricValue / Description
Substrate 3,4-Dihydroxybenzaldehyde1.0 equivalent (e.g., 10.9 mmol)
Alkylating Agent 1-Bromooctane2.14 equivalents (e.g., 23.3 mmol)
Base Potassium Carbonate (K₂CO₃)2.2 equivalents (e.g., 23.9 mmol)
Catalyst Potassium Iodide (KI)Catalytic amount
Reaction Solvent N,N-Dimethylformamide (DMF)~0.15 M relative to substrate
Chromatography Eluent Dichloromethane (CH₂Cl₂)Isocratic elution
Expected Yield Purified Product~63%

Analytical Validation (E-E-A-T)

To ensure the integrity of the self-validating system, the final purified oil must be analyzed via


H NMR spectroscopy. The absence of a phenolic -OH peak (typically broad, ~5.0 - 6.0 ppm) and the correct integration of the aliphatic chains confirm the removal of mono-alkylated impurities.

Expected


H NMR (400 MHz, CDCl₃) Spectral Data: 
  • 
     = 9.83 (1H, s, -CHO)
    
  • 
     = 7.41 (1H, dd, 
    
    
    
    = 8.2 Hz,
    
    
    = 2.0 Hz, Ar-H)
  • 
     = 7.39 (1H, m, Ar-H)
    
  • 
     = 6.95 (1H, d, 
    
    
    
    = 8.2 Hz, Ar-H)
  • 
     = 4.08 (2H, t, 
    
    
    
    = 6.5 Hz, -OCH₂)
  • 
     = 4.05 (2H, t, 
    
    
    
    = 6.5 Hz, -OCH₂)
  • 
     = 1.81 (4H, m, 
    
    
    
    -CH₂)
  • 
     = 1.46 (4H, m, 
    
    
    
    -CH₂)
  • 
     = 1.28 (16H, m, bulk aliphatic -CH₂)
    
  • 
     = 0.89 (6H, t, 
    
    
    
    = 6.8 Hz, terminal -CH₃)[2][3].

References

  • Desferrithiocin Analogues and Nephrotoxicity - PMC - NIH Source: National Institutes of Health (nih.gov) URL:[1]

  • Synthesis, Mesomorphism, Photophysics and Device Performance of Liquid-crystalline Pincer Complexes of Gold(III) Source: The Royal Society of Chemistry (rsc.org) URL:[2][3]

Sources

Analytical techniques for characterizing 3,4-Bis(octyloxy)benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide outlines the standardized analytical workflows for the structural confirmation and purity assessment of 3,4-Bis(octyloxy)benzaldehyde . This compound is a critical lipophilic intermediate used extensively in the synthesis of liquid crystals, Schiff base ligands, and conjugated polymers (e.g., poly(phenylene vinylene) derivatives) for organic photovoltaics (OPV).

Due to the long alkyl chains (


), this molecule presents unique characterization challenges compared to short-chain analogs, specifically regarding solubility, aggregation, and the separation of mono-alkylated impurities. This protocol integrates Nuclear Magnetic Resonance (NMR) , High-Performance Liquid Chromatography (HPLC) , and Differential Scanning Calorimetry (DSC)  to ensure material integrity prior to downstream synthesis.[1]

Analytical Workflow Strategy

The following flowchart illustrates the decision-making logic for characterizing the crude and purified material.

AnalyticalWorkflow Sample Crude Sample (Post-Workup) NMR_H1 1H NMR Screening (CDCl3) Sample->NMR_H1 Logic_Gate Integration Check: Aldehyde (1H) : Methyl (6H) NMR_H1->Logic_Gate HPLC RP-HPLC Purity (C18 Column) Logic_Gate->HPLC Ratio Pass (1:6) Reprocess Recrystallize (Ethanol/Hexane) Logic_Gate->Reprocess Ratio Fail (<1:6) DSC DSC Thermal Analysis (Melting Point) HPLC->DSC Purity >98% HPLC->Reprocess Mono-impurity detected Release Batch Release (>98% Purity) DSC->Release Reprocess->Sample

Figure 1: Analytical workflow ensuring separation of mono-substituted byproducts before thermal validation.

Structural Confirmation: H NMR Spectroscopy

NMR is the primary method for validating the "Bis" substitution.[1] The synthesis (Williamson etherification) often leaves mono-octyloxy impurities if the base equivalents or reaction time are insufficient.[1]

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (

    
    ).[1] Note: The compound is highly soluble in 
    
    
    
    ; DMSO-
    
    
    is not recommended due to solubility issues with the octyl chains.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Acquisition: 16 scans, 1s relaxation delay.

Critical Integration Check (The "1:6 Rule")

To confirm full alkylation, normalize the integration of the aldehyde proton (singlet, ~9.8 ppm) to 1.00 . The terminal methyl protons of the two octyl chains (triplet, ~0.88 ppm) must integrate to 6.00 .

  • If Methyl < 6.0: Indicates mono-substitution or non-alkylated starting material.[1]

  • If Methyl > 6.0: Indicates trapped solvent (octyl bromide) or grease.[1]

Spectral Data Summary
RegionShift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
Aldehyde 9.83 – 9.85Singlet (s)1H-CH ODiagnostic for oxidation state.[1]
Aromatic 7.39 – 7.43Doublet of Doublets1HAr-H (6)Ortho to CHO; deshielded by carbonyl.[1]
Aromatic 7.38 – 7.40Doublet (d)1HAr-H (2)Ortho to CHO; deshielded by carbonyl.[1][2]
Aromatic 6.94 – 6.98Doublet (d)1HAr-H (5)Ortho to Alkoxy; shielded by electron donation.[1]
Ether 4.03 – 4.10Triplet (t)4H-OCH

-
Critical: Confirming O-alkylation.
Alkyl Chain 1.80 – 1.88Multiplet (m)4H-OCH

CH

-

-protons.[1]
Bulk Chain 1.25 – 1.50Multiplet (m)20H-(CH

)

-
The lipophilic tail.[1]
Terminal 0.86 – 0.90Triplet (t)6H-CH

Integration reference.[1]

Purity Profiling: Reverse-Phase HPLC

Due to the high lipophilicity of the two octyl chains, standard C18 methods for small molecules may result in excessive retention times or peak broadening. A high-organic gradient is required.[1]

Protocol: High-Lipophilicity Gradient Method
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C (Elevated temperature improves mass transfer for long alkyl chains).[1]

  • Detection: UV @ 280 nm (Benzaldehyde

    
     transition) and 254 nm.[1]
    

Gradient Table:

Time (min) % A (Water) % B (MeCN) Phase Description
0.0 40 60 Equilibration
2.0 40 60 Isocratic Hold
12.0 0 100 Linear Ramp to elute Bis-product
17.0 0 100 Wash (Elute dimers/aggregates)

| 17.1 | 40 | 60 | Re-equilibration |[1]

Interpretation:

  • Mono-octyloxy impurities: Will elute earlier (more polar) than the target bis-octyloxy compound.[1]

  • Starting Material (3,4-dihydroxybenzaldehyde): Will elute near the void volume (very polar).[1]

  • Target (3,4-Bis(octyloxy)benzaldehyde): Expect elution between 10–14 minutes depending on column length.

Thermal Characterization: DSC

For applications in liquid crystals, determining the exact melting point and checking for mesophases is vital.[1]

Protocol
  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).[1]

  • Pan: Tzero Aluminum Pan, hermetically sealed.

  • Sample Mass: 2–5 mg.

  • Purge Gas: Nitrogen (50 mL/min).

  • Cycle:

    • Heat to 100°C @ 10°C/min (Erase thermal history).

    • Cool to 0°C @ 5°C/min (Crystallization).

    • Heat to 100°C @ 10°C/min (Measure Melting Point).

Expected Results:

  • Melting Point (

    
    ):  Sharp endothermic peak typically between 54°C – 56°C  [1].[1]
    
  • Broadening: If the peak width at half height > 2°C, recrystallization (Ethanol or Hexane) is required.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
NMR: Triplet at 3.6 ppm Unreacted Octyl BromideWash crude solid with cold hexanes (Octyl bromide is soluble; product is less soluble).[1]
NMR: Broad phenolic -OH Mono-substituted impurityRecrystallize from Ethanol.[1] The di-hydroxy starting material is soluble in hot EtOH but less so than the product.[1]
HPLC: Split Peak Atropisomerism or AggregationIncrease column temperature to 50°C to break alkyl chain aggregates.
DSC: Low Melting Point (<50°C) Solvent inclusionDry sample in a vacuum oven at 40°C for 24 hours.

References

  • National Institute of Standards and Technology (NIST). (2025).[1] 4-(Octyloxy)benzaldehyde Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.[1][3] Retrieved February 28, 2026, from [Link]

  • PubChem. (2025).[1] 3,4-Bis(benzyloxy)benzaldehyde Compound Summary. (Used as structural analog reference for bis-alkoxy benzaldehyde shifts). Retrieved February 28, 2026, from [Link]

Sources

Application Notes and Protocols for the Functionalization of Nanoparticles with 3,4-Bis(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Modulating Nanoparticle Surfaces for Advanced Applications

The surface functionalization of nanoparticles is a cornerstone of nanotechnology, enabling the precise tailoring of their physicochemical properties for a myriad of applications, from targeted drug delivery to advanced materials. The introduction of specific organic moieties onto a nanoparticle's surface can dramatically alter its hydrophobicity, biocompatibility, and reactivity. This guide provides a comprehensive overview and detailed protocols for the functionalization of amine-presenting nanoparticles with 3,4-Bis(octyloxy)benzaldehyde.

The choice of 3,4-Bis(octyloxy)benzaldehyde as a surface ligand is predicated on its unique molecular architecture. The two long octyloxy chains impart a significant hydrophobic character to the nanoparticle surface, which can be advantageous for enhancing interactions with lipid bilayers or for creating stable dispersions in non-polar media.[1] The terminal aldehyde group serves as a versatile chemical handle for covalent conjugation to nanoparticles, primarily through the formation of a Schiff base with surface amine groups.[2][3] This initial imine linkage can be further stabilized via reduction to a secondary amine, creating a robust and permanent modification.[4][5]

This document is intended for researchers, scientists, and drug development professionals seeking to leverage this functionalization strategy. We will delve into the underlying reaction mechanisms, provide step-by-step experimental protocols, and detail the necessary characterization techniques to validate the successful modification of your nanoparticles.

Reaction Mechanism: A Two-Step Approach to Stable Functionalization

The covalent attachment of 3,4-Bis(octyloxy)benzaldehyde to amine-functionalized nanoparticles proceeds via a two-step process: Schiff base formation followed by reductive amination.

  • Schiff Base Formation: The initial step involves the reaction between the aldehyde group of 3,4-Bis(octyloxy)benzaldehyde and the primary amine groups present on the nanoparticle surface. This condensation reaction, which typically occurs under mild conditions, results in the formation of an imine (C=N) bond, also known as a Schiff base.[6][7] The reaction is reversible and is often favored by the removal of water.

  • Reductive Amination: While the imine bond is readily formed, it can be susceptible to hydrolysis, particularly at acidic pH. To create a more stable linkage, the imine is reduced to a secondary amine using a mild reducing agent such as sodium borohydride (NaBH₄).[8] This step, known as reductive amination, results in a stable carbon-nitrogen single bond, permanently tethering the 3,4-Bis(octyloxy)benzoyl group to the nanoparticle surface.[5]

Visualizing the Functionalization Pathway

G NP_NH2 Amine-Functionalized Nanoparticle Schiff_Base Schiff Base Intermediate (Imine Linkage) NP_NH2->Schiff_Base Schiff Base Formation (Ethanol, rt) Aldehyde 3,4-Bis(octyloxy)benzaldehyde Aldehyde->Schiff_Base Reduced_NP Functionalized Nanoparticle (Stable Amine Linkage) Schiff_Base->Reduced_NP Reductive Amination NaBH4 Sodium Borohydride (Reducing Agent) NaBH4->Reduced_NP

Figure 1: Reaction scheme for the functionalization of amine-presenting nanoparticles.

Experimental Protocols

This section provides detailed protocols for the functionalization of amine-terminated nanoparticles with 3,4-Bis(octyloxy)benzaldehyde. These protocols are designed to be adaptable for various nanoparticle types, such as silica, iron oxide, or polymeric nanoparticles, that have been pre-functionalized with primary amine groups.

Materials and Reagents
ReagentSupplierGradeNotes
Amine-functionalized nanoparticlesUser-providedN/Ae.g., APTES-functionalized silica nanoparticles.
3,4-Bis(octyloxy)benzaldehydeMajor suppliers>95%Due to its long alkyl chains, this compound is expected to have low solubility in water but good solubility in polar aprotic and nonpolar organic solvents such as THF, dichloromethane, and ethanol.[9]
Ethanol (EtOH), AnhydrousMajor suppliersACS GradePrimary reaction solvent.
Tetrahydrofuran (THF), AnhydrousMajor suppliersACS GradeCo-solvent to ensure solubility of the aldehyde.
Sodium Borohydride (NaBH₄)Major suppliers>98%Reducing agent. Prepare fresh solution before use.
Phosphate Buffered Saline (PBS)Major supplierspH 7.4For washing steps.
Deionized (DI) WaterIn-house18.2 MΩ·cmFor final rinsing.
Protocol 1: Functionalization via Schiff Base Formation and Reductive Amination

This protocol outlines the complete two-step process for covalently attaching 3,4-Bis(octyloxy)benzaldehyde to amine-functionalized nanoparticles.

1. Preparation of Nanoparticle Suspension: a. Disperse 10 mg of amine-functionalized nanoparticles in 10 mL of anhydrous ethanol. b. Sonicate the suspension for 15 minutes to ensure a homogenous dispersion.

2. Aldehyde Solution Preparation: a. Prepare a 10 mM stock solution of 3,4-Bis(octyloxy)benzaldehyde in anhydrous tetrahydrofuran (THF). The use of a co-solvent like THF is recommended to ensure complete dissolution of the hydrophobic aldehyde.

3. Schiff Base Formation: a. To the nanoparticle suspension, add a 10-fold molar excess of the 3,4-Bis(octyloxy)benzaldehyde solution relative to the estimated number of amine groups on the nanoparticle surface. A quantitative assay for surface amines is recommended for precise control (see Protocol 2). b. If the nanoparticle suspension becomes unstable upon addition of the aldehyde solution, consider increasing the proportion of THF in the solvent mixture. c. Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring. A catalytic amount of glacial acetic acid (1-2 drops) can be added to facilitate imine formation, though it is often not necessary.[6]

4. Reductive Amination: a. Prepare a fresh solution of 1 M sodium borohydride in DI water. b. Add a 20-fold molar excess of the NaBH₄ solution relative to the aldehyde. It is crucial to add the reducing agent after the imine has had sufficient time to form, as NaBH₄ can also reduce the aldehyde.[5] c. Let the reduction reaction proceed for 2 hours at room temperature with gentle stirring.

5. Purification of Functionalized Nanoparticles: a. Pellet the functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes). For magnetic nanoparticles, a magnetic separator can be used. b. Discard the supernatant, which contains unreacted aldehyde and reducing agent. c. Resuspend the nanoparticle pellet in 10 mL of a 1:1 (v/v) ethanol/water solution and sonicate for 5 minutes. d. Repeat the centrifugation and resuspension steps three times to ensure complete removal of unreacted reagents. e. For the final wash, use DI water. f. Resuspend the purified functionalized nanoparticles in a suitable buffer or solvent for storage (e.g., PBS or ethanol).

Workflow for Nanoparticle Functionalization

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage A Disperse Amine-NPs in Ethanol C Mix NP Suspension and Aldehyde Solution A->C B Prepare Aldehyde Solution in THF B->C D Schiff Base Formation (4-6 hours, rt) C->D E Add NaBH4 Solution D->E F Reductive Amination (2 hours, rt) E->F G Centrifuge/Magnetic Separation F->G H Wash with EtOH/Water (3x) G->H I Final Wash with DI Water H->I J Resuspend in Storage Buffer I->J

Figure 2: Step-by-step experimental workflow for the functionalization process.

Characterization and Validation

Successful functionalization should be confirmed using a suite of analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for identifying the functional groups present on the nanoparticle surface.

  • Amine-Functionalized Nanoparticles (Starting Material): Look for characteristic N-H stretching vibrations (around 3400 cm⁻¹) and N-H bending vibrations (around 1630 cm⁻¹).

  • After Schiff Base Formation: The appearance of a C=N (imine) stretching peak around 1650 cm⁻¹ is a key indicator of successful reaction.[3] The intensity of the aldehyde C=O stretching peak (around 1700 cm⁻¹) from the free aldehyde should diminish.

  • After Reductive Amination: The C=N imine peak should disappear, and the formation of the C-N single bond may be observed, although this peak can be weak and overlap with other signals. The disappearance of the C=N peak is the most telling sign of a complete reduction.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and chemical states of the elements on the nanoparticle surface.

  • C 1s Spectrum: An increase in the carbon content and the appearance of new peaks corresponding to the aromatic ring and the octyloxy chains of the ligand are expected.

  • N 1s Spectrum: A shift in the binding energy of the N 1s peak upon formation of the imine and subsequently the secondary amine can be observed.

Dynamic Light Scattering (DLS) and Zeta Potential
  • DLS: An increase in the hydrodynamic diameter of the nanoparticles is expected upon successful functionalization due to the addition of the bulky 3,4-Bis(octyloxy)benzaldehyde ligand.

  • Zeta Potential: The surface charge of the nanoparticles will likely change. Amine-functionalized nanoparticles typically have a positive zeta potential at neutral pH. The functionalization may lead to a decrease in the positive charge or a shift towards a more neutral or negative potential, depending on the initial surface charge density and the completeness of the reaction.

Protocol 2: Quantification of Surface Amine Groups (Optional but Recommended)

A ninhydrin assay can be used to quantify the number of primary amine groups on the nanoparticle surface before and after functionalization to determine the reaction efficiency.

  • Prepare a Ninhydrin Reagent: Dissolve 2 g of ninhydrin and 0.3 g of hydrindantin in 75 mL of dimethyl sulfoxide (DMSO). Add 25 mL of 4 M lithium acetate buffer (pH 5.2).

  • Standard Curve: Prepare a standard curve using a known concentration of an amine-containing molecule (e.g., aminopropylsilane).

  • Assay: a. Disperse a known amount of amine-functionalized nanoparticles in ethanol. b. Add the ninhydrin reagent to the nanoparticle suspension. c. Heat the mixture at 100°C for 15-20 minutes. d. Cool the reaction and centrifuge to pellet the nanoparticles. e. Measure the absorbance of the supernatant at approximately 570 nm. f. Determine the concentration of amine groups by comparing the absorbance to the standard curve.[10]

Troubleshooting and Key Considerations

  • Poor Aldehyde Solubility: If the 3,4-Bis(octyloxy)benzaldehyde does not fully dissolve, increase the proportion of THF or another suitable organic solvent in the reaction mixture.

  • Nanoparticle Aggregation: The increased hydrophobicity of the functionalized nanoparticles may lead to aggregation in aqueous or highly polar solvents. If this occurs, consider performing the final resuspension and storage in a less polar solvent like ethanol or a mixture of ethanol and water.

  • Incomplete Reaction: If characterization reveals a low degree of functionalization, consider increasing the reaction time, the molar excess of the aldehyde, or adding a catalytic amount of acetic acid.

  • Safety Precautions: Sodium borohydride is a reactive substance. Handle it with care in a well-ventilated area and away from acidic solutions, with which it can produce hydrogen gas.

Conclusion

The functionalization of nanoparticles with 3,4-Bis(octyloxy)benzaldehyde offers a robust method for tuning their surface properties towards increased hydrophobicity. The two-step process of Schiff base formation followed by reductive amination ensures the formation of a stable covalent linkage. By following the detailed protocols and employing the recommended characterization techniques, researchers can confidently and reproducibly modify their nanoparticle systems for advanced applications in drug delivery, diagnostics, and materials science.

References

  • Quantification of Aldehydes on Polymeric Microbead Surfaces via Catch and Release of Reporter Chromophores. (2019). Analytical Chemistry. [Link]

  • Surface hydrophobicity: effect of alkyl chain length and network homogeneity. Frontiers of Chemical Science and Engineering. [Link]

  • Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands. (2020). Analytical and Bioanalytical Chemistry. [Link]

  • Full characterization of colloidal solutions of long-alkyl-chain-amine-stabilized ZnO nanoparticles by NMR spectroscopy: surface state, equilibria, and affinity. (2012). Chemistry. [Link]

  • One-pot synthesis and characterisation of alkyl functionalised silicon nanoparticles, using an inverse micelle based method. University of Hull. [Link]

  • Nanoparticles modified by encapsulation of ligands with a long alkyl chain to affect multispecific and multimodal imaging. (2012). The Journal of Nuclear Medicine. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligand. OPUS. [Link]

  • Effect of the Alkyl Chain Length of Secondary Amines on the Phase Transfer of Gold Nanoparticles from Water to Toluene. (2014). The Journal of Physical Chemistry C. [Link]

  • Detection of aldehydes by gold nanoparticle colorimetric array based on Tollens' reagent. (2019). ResearchGate. [Link]

  • What are the conditions used for schiff base reaction?. (2015). ResearchGate. [Link]

  • Nanoparticle Surface Functionalization-Aldehyde Modification (-CHO). CD Bioparticles. [Link]

  • Synthesis and characterization of novel Schiff base ligands. (2024). International Journal of Chemical Studies. [Link]

  • Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research. [Link]

  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. (2013). SciSpace. [Link]

  • Preparation of Polymer Nanoparticles and Doping by Some Schiff Base Compounds by using Microemulsion Systems. (2022). Chemical Methodologies. [Link]

  • Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. (2010). TÜBİTAK Academic Journals. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]

  • Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. (2025). ResearchGate. [Link]

  • Common Organic Solvents: Table of Properties. University of Rochester. [Link]

  • Solubility Behaviors and Correlations of Common Organic Solvents. (2020). Figshare. [Link]

  • Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. (2021). ResearchGate. [Link]

Sources

Method for scaling up the production of 3,4-Bis(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scalable Production of 3,4-Bis(octyloxy)benzaldehyde

Abstract

3,4-Bis(octyloxy)benzaldehyde is a valuable dialkoxybenzaldehyde derivative, serving as a key intermediate in the synthesis of pharmaceuticals, liquid crystals, and specialized polymers. Its long alkyl chains impart unique solubility and electronic properties, making it a desirable building block in materials science and medicinal chemistry. This document provides a comprehensive, scalable, and robust protocol for the synthesis of 3,4-Bis(octyloxy)benzaldehyde via the Williamson ether synthesis. The methodology has been optimized for high yield and purity, with detailed considerations for process scale-up, safety, and troubleshooting.

Introduction and Scientific Principle

The synthesis of unsymmetrical and symmetrical dialkoxybenzaldehydes is a cornerstone of modern organic synthesis.[1] The target molecule, 3,4-Bis(octyloxy)benzaldehyde, is efficiently prepared using the Williamson ether synthesis, a reliable and widely used method for forming ethers.[2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4][5]

The core of the reaction involves the deprotonation of the hydroxyl groups of 3,4-dihydroxybenzaldehyde using a suitable base, typically potassium carbonate, to form a more nucleophilic phenoxide intermediate. This phenoxide then attacks the primary alkyl halide, 1-bromooctane. The choice of a primary alkyl halide is critical as it minimizes the competing E2 elimination side reaction, which can become significant with secondary and is the major pathway for tertiary alkyl halides.[4][5][6][7] The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile, is recommended as it effectively solvates the cation of the base while leaving the nucleophilic phenoxide anion reactive.[6][8]

This method offers a direct and high-yielding pathway to the desired product, making it amenable to industrial-scale production.[9]

Reaction Scheme: Williamson Ether Synthesis

cluster_conditions Reaction Conditions R1 3,4-Dihydroxybenzaldehyde Base K₂CO₃ (Base) Plus1 + R2 1-Bromooctane (2.2 eq.) Solvent DMF (Solvent) Arrow P 3,4-Bis(octyloxy)benzaldehyde Plus2 +

Caption: Overall reaction for the synthesis of 3,4-Bis(octyloxy)benzaldehyde.

Materials and Methods

Equipment
  • Three-neck round-bottom flask of appropriate volume for the intended scale

  • Overhead mechanical stirrer

  • Reflux condenser

  • Nitrogen or Argon gas inlet and bubbler

  • Heating mantle with a temperature controller and thermocouple

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Vacuum oven

  • Standard laboratory glassware

  • Buchner funnel and filtration flask

Reagents and Chemicals
ReagentCAS No.Molecular Wt.PurityNotes
3,4-Dihydroxybenzaldehyde139-85-5138.12 g/mol ≥98%Starting material.
1-Bromooctane111-83-1193.13 g/mol ≥98%Alkylating agent.
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol Anhydrous, ≥99%Base. Must be finely powdered and dry.
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous, ≥99.8%Reaction solvent.
Sodium Iodide (NaI)7681-82-5149.89 g/mol ≥99%Optional catalyst (Finkelstein reaction).[6]
Ethyl Acetate141-78-688.11 g/mol Reagent GradeExtraction solvent.
Hexanes110-54-386.18 g/mol Reagent GradeExtraction & Recrystallization solvent.
Deionized Water7732-18-518.02 g/mol ---For work-up.
Brine (Saturated NaCl)7647-14-558.44 g/mol ---For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol ---Drying agent.

Scaled-Up Synthesis Protocol (100g Scale)

This protocol details the synthesis starting from 100g of 3,4-dihydroxybenzaldehyde.

Reagent Calculation
ReagentMolar Equiv.MolesMW ( g/mol )AmountVolume
3,4-Dihydroxybenzaldehyde1.00.724 mol138.12100.0 gN/A
1-Bromooctane2.21.593 mol193.13307.6 g~220 mL
Potassium Carbonate2.41.738 mol138.21240.1 gN/A
N,N-Dimethylformamide---1000 mL1.0 L
Sodium Iodide (optional)0.10.072 mol149.8910.8 gN/A
Experimental Workflow

workflow setup 1. Reaction Setup Assemble glassware under N₂ atmosphere. charge 2. Reagent Charging Add 3,4-dihydroxybenzaldehyde, K₂CO₃, and DMF. setup->charge addition 3. Alkylation Heat to 80°C. Add 1-bromooctane dropwise. charge->addition react 4. Reaction Maintain at 80°C for 12-24h. Monitor by TLC. addition->react workup 5. Work-up & Extraction Cool, quench with H₂O, extract with Ethyl Acetate. react->workup wash 6. Washing Wash organic layer with H₂O and Brine. workup->wash dry 7. Drying & Concentration Dry over MgSO₄, filter, and concentrate via rotary evaporation. wash->dry purify 8. Purification Recrystallize crude product from Ethanol or Hexanes. dry->purify characterize 9. Characterization Analyze by NMR, FTIR, and check melting point. purify->characterize final_product Final Product: 3,4-Bis(octyloxy)benzaldehyde characterize->final_product

Caption: Step-by-step workflow for the synthesis of 3,4-Bis(octyloxy)benzaldehyde.

Step-by-Step Procedure
  • Reaction Setup: Assemble a 3L three-neck round-bottom flask with an overhead stirrer, reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent side reactions with water.[6]

  • Reagent Charging: To the flask, add 3,4-dihydroxybenzaldehyde (100.0 g, 0.724 mol), finely powdered anhydrous potassium carbonate (240.1 g, 1.738 mol), and anhydrous DMF (1.0 L). If using, add sodium iodide (10.8 g, 0.072 mol) as a catalyst.

  • Initiation of Alkylation: Begin vigorous stirring and heat the suspension to 80°C using a heating mantle.

  • 1-Bromooctane Addition: Once the reaction mixture reaches 80°C, add 1-bromooctane (307.6 g, 1.593 mol) dropwise via an addition funnel over 1-2 hours. A slight exotherm may be observed; maintain the internal temperature at 80-85°C.

  • Reaction and Monitoring: After the addition is complete, maintain the reaction at 80°C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography) using a 1:4 Ethyl Acetate/Hexanes eluent system. The starting material (3,4-dihydroxybenzaldehyde) is highly polar and should remain near the baseline, while the product will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a large beaker containing 2L of cold deionized water. A precipitate or oily layer of the crude product should form. Transfer the entire mixture to a large separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 500 mL) to remove residual DMF, followed by a wash with brine (1 x 500 mL) to break any emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot ethanol or hexanes. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[10] Dry the final product in a vacuum oven. A typical yield is 60-75%.[11][12]

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is a key identifier.[11]

    Chemical Shift (δ) Protons Multiplicity Assignment
    9.83 ppm 1H singlet Aldehyde (-CHO) proton.[13][14]
    7.42 - 7.38 ppm 2H multiplet Aromatic protons ortho and meta to the aldehyde.
    6.95 ppm 1H doublet Aromatic proton para to the aldehyde.
    4.05 ppm 4H triplet -O-CH₂ - protons of both octyl chains.
    1.85 ppm 4H multiplet -O-CH₂-CH₂ - protons.
    1.50 - 1.20 ppm 20H broad multiplet Methylene (-CH₂-) protons of the octyl chains.

    | 0.90 ppm | 6H | triplet | Terminal methyl (-CH₃) protons. |

  • ¹³C NMR (101 MHz, CDCl₃): δ 190.9 (CHO), 154.5, 149.8, 130.2, 126.8, 112.1, 111.8, 69.4, 69.2, 31.8, 29.4, 29.3, 29.2, 26.0, 22.7, 14.1.[13]

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Literature values can be used for comparison.

Scale-Up Considerations and Troubleshooting

Scaling up a synthesis requires careful attention to process parameters that may not be critical at the lab bench scale.

  • Heat Management: The alkylation reaction is exothermic. On a large scale, the rate of addition of 1-bromooctane must be carefully controlled to manage the heat generated and maintain a stable reaction temperature. A reactor with a cooling jacket is advisable for industrial-scale production.

  • Mixing Efficiency: As the reaction volume and viscosity of the slurry increase, efficient mixing becomes crucial. An overhead mechanical stirrer is mandatory to ensure good mass transfer and prevent localized overheating.

  • Solvent Choice: While DMF is an excellent solvent, its high boiling point can make it difficult to remove during work-up. Acetonitrile is a viable alternative with a lower boiling point, though it may require slightly longer reaction times. For a greener process, consider solvents like acetone, though reaction rates may be slower.

  • Purification Strategy: While column chromatography is effective for small-scale purification, it is often impractical and costly for large quantities.[4] Recrystallization is the preferred method for purifying the final product on a larger scale due to its efficiency and lower solvent consumption.[10]

Troubleshooting Guide
IssueProbable Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend reaction time, ensure temperature is optimal (80-100°C). Check base quality (must be anhydrous).[4]
Moisture in the reaction.Use anhydrous solvents and dry glassware thoroughly. Run under an inert atmosphere.[6]
Loss of product during work-up.Ensure complete extraction from the aqueous phase. Minimize the amount of solvent used for recrystallization.
Incomplete Reaction Insufficient temperature or time.Increase temperature to ~90°C or prolong the reaction time. Monitor closely with TLC.
Inactive base or alkylating agent.Use fresh, anhydrous potassium carbonate. Verify the purity of 1-bromooctane.
Mono-alkylated Byproduct Insufficient amount of 1-bromooctane or base.Ensure at least 2.2 equivalents of 1-bromooctane and 2.4 equivalents of base are used to drive the reaction to completion.
Poor mixing.Increase the stirring speed to ensure the slurry is homogeneous.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3,4-Dihydroxybenzaldehyde: May cause skin, eye, and respiratory irritation.[15] Avoid inhalation of dust.

  • 1-Bromooctane: Causes skin and eye irritation.[16] Handle with care.

  • N,N-Dimethylformamide (DMF): A skin and eye irritant. It is also a suspected teratogen and can be absorbed through the skin. Avoid all direct contact and inhalation.

  • Potassium Carbonate: Irritant. Avoid contact with skin and eyes.

Handle all chemicals in accordance with their Safety Data Sheets (SDS).[16][17][18][19]

References

  • BenchChem. (2025). Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • PMC.
  • ChemRxiv.
  • The Royal Society of Chemistry. Synthesis, Mesomorphism, Photophysics and Device Performance of Liquid-crystalline Pincer Complexes of Gold(III).
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Ren, T., et al. (2024, November 15).
  • Wikipedia. (2021, October 23). Williamson ether synthesis.
  • Fisher Scientific. (2024, February 8).
  • Tandem Reactions: Synthesis of Substituted Benzaldehydes.
  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • BenchChem. (2025). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
  • MDPI. (2017, November 15). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects.
  • Google Patents.
  • Spectrum Chemical. (2021, November 19).
  • Fisher Scientific. (2025, December 19).
  • MilliporeSigma. (2025, October 7).
  • Organic Syntheses Procedure.
  • Thermo Fisher Scientific. (2025, October 30).
  • TailoredRead. (2025, September 16).
  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • ResearchGate. (2002, September 30). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
  • Francis Academic Press.
  • YouTube. (2018, August 29). Williamson Ether Synthesis.
  • Google Patents. An efficient process for the synthesis of alkoxy substituted benzaldehydes.
  • Google Patents. JPH101451A - Production of 3,4-dihydroxybenzaldehyde or 3-alkyloxy-4-hydroxybenzaldehyde.
  • CORE. Synthesis of Functionally Substituted Benzaldehydes.
  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
  • Google Patents. CN1508112A - Process for producing 3,4-dihydroxy benzaldehyde.
  • Arkivoc. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes.
  • PubMed. (2018, February 14).
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Deriv
  • Doc Brown's Advanced Organic Chemistry.
  • Supporting Information. 1H NMR spectrum of 4-(tert-butyl)benzaldehyde (3).
  • NIH PubChem. p-(Octyloxy)benzaldehyde | C15H22O2 | CID 90358.
  • ChemicalBook. 3,4-DIETHOXYBENZALDEHYDE(2029-94-9) 1H NMR spectrum.
  • Google Patents.
  • MDPI. (2003, September 30). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde.
  • BenchChem. Purification of 4-(Hexyloxy)

Sources

Applications in organic electronics and photovoltaics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Morphology Challenge

In the field of organic electronics, specifically Organic Photovoltaics (OPV), the transition from fullerene-based acceptors (e.g., PC


BM) to Non-Fullerene Acceptors (NFAs) like the Y-series (e.g., Y6, L8-BO) has revolutionized power conversion efficiencies (PCE), pushing them beyond 19%.

However, high efficiency relies entirely on controlling the Bulk Heterojunction (BHJ) morphology. Unlike silicon, where doping is intrinsic, OPV relies on the physical phase separation of Donor (polymer) and Acceptor (small molecule) domains to the scale of the exciton diffusion length (~10-20 nm).

This guide details the fabrication of PM6:Y6 devices using an inverted architecture . The inverted structure (ITO/Cathode/Active/Anode) is chosen over the conventional structure for its superior vertical phase separation stability and resistance to ambient degradation.

Material Systems & Selection

The following materials are the industry standard for high-performance benchmarks.

ComponentMaterialRoleKey Property
Donor PM6 (PBDB-T-2F)Electron DonorDeep HOMO level (-5.50 eV) for high

.
Acceptor Y6 (BTP-4F)Electron AcceptorLow bandgap (~1.33 eV) for NIR absorption.
ETL ZnO (Sol-gel or NPs)Electron TransportHigh transparency, work function ~4.4 eV.
HTL MoO

Hole TransportDeep work function (~5.3 eV), air stable.
Solvent Chloroform (CF) Host SolventHigh vapor pressure for fast quenching.
Additive 1-Chloronaphthalene (CN) Solvent AdditiveHigh boiling point to prolong domain crystallization.

Protocol 1: Active Layer Ink Formulation

Scientific Rationale: The "kinetic quenching" method is critical here. We use Chloroform (CF) because it evaporates rapidly, freezing the donor/acceptor distribution. However, Y6 tends to over-aggregate. We add a small volume of 1-Chloronaphthalene (CN) or DIO; this high-boiling solvent remains after the CF evaporates, allowing the Y6 molecules to reorganize into ordered


 stacked crystallites during the annealing phase.
Workflow Diagram: Solution Processing

InkPreparation Start Weighing D:A Ratio 1:1.2 Mix Dissolution CF + 0.5% CN Start->Mix Total Conc: 16 mg/mL Stir Stirring 2h @ 40°C Mix->Stir Filter Filtration 0.45 µm PTFE Stir->Filter Remove Aggregates Ready Active Ink Ready for Coating Filter->Ready

Caption: Step-by-step ink formulation workflow for PM6:Y6 binary solvent system.

Step-by-Step Procedure:
  • Stoichiometry: Weigh PM6 (Donor) and Y6 (Acceptor) in a 1:1.2 weight ratio .

    • Target: Total concentration of 16 mg/mL .[1]

    • Example: For 1 mL of ink, use 7.3 mg PM6 and 8.7 mg Y6.

  • Solvent Mixing: Add Chloroform (CF) as the host solvent.

  • Additive Injection: Add 0.5% v/v of 1-Chloronaphthalene (CN).

    • Critical: Do not exceed 1% as excess CN acts as a recombination center if not removed.

  • Dissolution: Stir at 40°C for 2 hours inside a nitrogen-filled glovebox (

    
     ppm).
    
  • Filtration: Prior to coating, filter the solution through a 0.45 µm PTFE filter .

    • Note: Pre-heat the filter and syringe to 40°C to prevent premature precipitation of the polymer.

Protocol 2: Inverted Device Fabrication

Scientific Rationale: The inverted architecture uses ITO as the cathode.[2] We deposit Zinc Oxide (ZnO) first.[3] ZnO acts as an electron extraction layer and blocks holes. The active layer is coated on top, followed by Molybdenum Oxide (MoO


) which extracts holes and blocks electrons. This "high-work-function metal on top" (Ag) approach prevents the oxidation issues common in conventional (Al-based) devices.
Device Stack Architecture

DeviceStack Ag Top Electrode: Ag (100 nm) MoO3 HTL: MoO3 (10 nm) Active Active Layer: PM6:Y6 (~100 nm) ZnO ETL: ZnO (30 nm) ITO Cathode: ITO Glass

Caption: Cross-section of the Inverted OPV architecture (Light enters from bottom/ITO).[2][3][4][5][6]

Step-by-Step Procedure:
  • Substrate Prep:

    • Sonicate patterned ITO glass in detergent, deionized water, acetone, and isopropanol (15 min each).

    • UV-Ozone treat for 15 min to increase work function and wettability.

  • ETL Deposition (ZnO):

    • Spin-coat ZnO sol-gel precursor (or nanoparticle dispersion) at 3000-4000 rpm (30s).

    • Anneal: 200°C for 1 hour in air (converts precursor to crystalline ZnO). Transfer to glovebox.

  • Active Layer Deposition (The Critical Step):

    • Spin Coating: Dispense 30 µL of the warm PM6:Y6 ink.

    • Parameters: 3000 rpm for 30s (Acceleration: 2000 rpm/s).

    • Observation: The film should turn from liquid to a solid dark blue/green color within 2-3 seconds (interference color change).

    • Thermal Annealing: Place immediately on a hotplate at 100°C for 10 minutes . This drives out residual CN and crystallizes the Y6 domains.

  • HTL Deposition:

    • Transfer to a vacuum thermal evaporator (

      
       Torr).
      
    • Evaporate 10 nm of MoO

      
        at a rate of 0.1 Å/s.
      
  • Top Electrode:

    • Evaporate 100 nm of Silver (Ag) through a shadow mask defining the active area (typically 0.04 - 0.1 cm

      
      ).
      

Characterization & Validation

To validate the protocol, perform the following checks. If deviations occur, consult the troubleshooting notes.

A. J-V Characteristics (Standard 1 Sun)

Measure Current Density vs. Voltage under AM1.5G illumination.

ParameterExpected Range (PM6:Y6)Diagnostic Note

0.82 - 0.85 VLow

indicates pinholes or poor energy level alignment (check ZnO).

24 - 26 mA/cm

Low

suggests active layer is too thick or poor absorption.
FF 74% - 78%Low FF (<65%) usually indicates poor morphology (aggregation) or high series resistance.
B. EQE (External Quantum Efficiency)
  • Protocol: Measure spectral response from 300 nm to 900 nm.

  • Validation: The integrated

    
     from the EQE spectrum should match the J-V measured 
    
    
    
    within 5%.
  • Signature: Look for the distinct Y6 absorption peak around 800-850 nm .

Stability Assessment Protocols (ISOS)

For research to be translational, stability must be reported using ISOS (International Summit on OPV Stability) standards.

  • ISOS-D-1 (Dark Shelf Life):

    • Condition: Store unencapsulated devices in ambient air (23°C ± 5°C).

    • Measurement: Measure J-V periodically (e.g., every 24h).

    • Success Metric: Inverted PM6:Y6 should retain >80% PCE for >1000 hours.

  • ISOS-L-1 (Light Soaking):

    • Condition: Continuous 1 Sun illumination, ambient temperature, encapsulated.

    • Purpose: Tests for "burn-in" degradation (photo-oxidation or dimerization).

References

  • Yuan, J., et al. (2019). Single-Junction Organic Solar Cell with over 15% Efficiency Using Fused-Ring Acceptor with Electron-Deficient Core. Joule, 3(4), 1140-1151. Link

  • Reese, M. O., et al. (2011). Consensus stability testing protocols for organic photovoltaic materials and devices. Solar Energy Materials and Solar Cells, 95(5), 1253-1267. Link

  • Cui, Y., et al. (2019). Over 16% Efficiency Organic Photovoltaic Cells Enabled by a Chlorinated Acceptor with Increased Open-Circuit Voltages.[7] Nature Communications, 10, 2515. Link

  • Zhang, M., et al. (2018). A Large-Bandgap Conjugated Polymer for Versatile Photovoltaic Applications with High Performance. Advanced Materials, 30(28), 1800613. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,4-Bis(octyloxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 3,4-bis(octyloxy)benzaldehyde.

This transformation relies on a Williamson ether synthesis, coupling 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) with 1-bromooctane[1]. While conceptually straightforward, the reaction is plagued by chemoselectivity issues, competing elimination pathways, and the oxidative instability of catechols[2]. This guide provides field-proven, mechanistically grounded solutions to maximize your yield and purity.

Part 1: Troubleshooting Guide (The "Why" and "How")

Issue 1: The reaction mixture turns dark/black, and the yield is extremely low.

The Causality: 3,4-dihydroxybenzaldehyde contains a catechol moiety. Under basic conditions (such as the presence of


), the resulting electron-rich phenoxide anions are highly susceptible to oxidation by atmospheric oxygen. This oxidation forms highly reactive ortho-quinones, which rapidly polymerize into dark, insoluble tarry byproducts, destroying your yield.
The Solution:  The reaction must be treated as air-sensitive. Use a rigorous inert atmosphere (Nitrogen or Argon) and degas your solvent (DMF or acetone) by sparging it with inert gas for 15-20 minutes prior to adding the base.
Issue 2: LC-MS shows a mixture of mono-alkylated and di-alkylated products.

The Causality: The two hydroxyl groups on 3,4-dihydroxybenzaldehyde are not chemically equivalent. The hydroxyl group para to the aldehyde (C4) is more acidic due to resonance stabilization of the conjugate base by the electron-withdrawing formyl group. Consequently, it deprotonates and alkylates faster. The meta-hydroxyl (C3) is less acidic and more sterically hindered, making the second


 alkylation significantly slower.
The Solution:  To drive the reaction to complete di-alkylation, you must use an excess of both the base and the electrophile (2.2 to 2.5 equivalents of 1-bromooctane and 

). Crucially, add a catalytic amount of Potassium Iodide (KI, 10 mol%). KI facilitates an in situ Finkelstein reaction, converting 1-bromooctane into the highly reactive 1-iodooctane, which accelerates the sluggish second

step[3].
Issue 3: I am detecting 1-octene in my crude mixture instead of the desired ether.

The Causality: The Williamson ether synthesis proceeds via an


 mechanism, which is in direct competition with 

elimination[4]. If the base is too strong (e.g.,

,

) or the temperature is too high (>100 °C), the base will abstract a

-proton from 1-bromooctane, yielding 1-octene and water, thus consuming your alkylating agent[5]. The Solution: Stick to mild, non-nucleophilic bases like anhydrous Potassium Carbonate (

) or Cesium Carbonate (

)[3]. Maintain the reaction temperature strictly between 80 °C and 90 °C.

Part 2: Quantitative Data & Parameter Optimization

The following table summarizes the causal impact of various reaction parameters on the final yield of 3,4-bis(octyloxy)benzaldehyde.

ParameterExperimental ConditionTypical YieldMechanistic Rationale
Base

/

< 30%Strong bases promote the Cannizzaro reaction (aldehyde disproportionation) and

elimination of the alkyl halide[5].
Base

/

85–95%Mild enough to prevent side reactions; strong enough to fully deprotonate phenols[3].
Catalyst None60–70%Slower

at the C3-hydroxyl leads to stalled mono-alkylated intermediates.
Catalyst

(10 mol%)
> 90%Finkelstein reaction generates 1-iodooctane in situ, lowering the

activation energy barrier[3].
Atmosphere Ambient Air< 40%

oxidizes the catechol intermediate into reactive, tar-forming o-quinones.
Atmosphere Nitrogen / Argon> 90%Prevents oxidative degradation of the electron-rich phenoxide.

Part 3: Mechanistic & Workflow Visualizations

Troubleshooting Start Analyze Crude Reaction Mixture Issue1 Dark/Black Mixture (Low Yield) Start->Issue1 Issue2 Mono-alkylated Intermediates Present Start->Issue2 Issue3 1-Octene Detected (Elimination) Start->Issue3 Cause1 Catechol Oxidation to o-Quinone Issue1->Cause1 Cause2 Incomplete SN2 at C3-Hydroxyl Issue2->Cause2 Cause3 E2 Elimination Competing with SN2 Issue3->Cause3 Sol1 Use N2/Ar Atmosphere & Degassed DMF Cause1->Sol1 Sol2 Add Catalytic KI & 2.5 eq 1-Bromooctane Cause2->Sol2 Sol3 Use Mild Base (K2CO3) Keep Temp < 90°C Cause3->Sol3

Fig 1: Decision tree for troubleshooting Williamson ether synthesis of alkoxybenzaldehydes.

Mechanism SM 3,4-Dihydroxybenzaldehyde (Catechol) Oxidation O2 / Base (Side Reaction) SM->Oxidation Deprot K2CO3 (Base) SM->Deprot Quinone o-Quinone (Polymerization/Tars) Oxidation->Quinone Phenoxide Phenoxide Intermediate Deprot->Phenoxide Alk1 1-Bromooctane (Fast SN2 at C4) Phenoxide->Alk1 Mono 4-Octyloxy-3-hydroxy- benzaldehyde Alk1->Mono Alk2 1-Bromooctane + KI (Slow SN2 at C3) Mono->Alk2 Product 3,4-Bis(octyloxy)- benzaldehyde Alk2->Product

Fig 2: Mechanistic pathway highlighting regioselective alkylation and competing oxidation.

Part 4: Validated Experimental Protocol

This self-validating protocol utilizes in-process controls to ensure the reaction proceeds cleanly to the di-alkylated product without over-oxidation or elimination[3].

Reagents:

  • 3,4-Dihydroxybenzaldehyde: 1.0 equivalent (e.g., 1.52 g, 10.9 mmol)

  • 1-Bromooctane: 2.2 equivalents (e.g., 4.21 mL, 23.9 mmol)

  • Potassium Carbonate (

    
    , anhydrous): 2.2 equivalents (e.g., 3.32 g, 23.9 mmol)
    
  • Potassium Iodide (

    
    ): 0.1 equivalents (e.g., 0.18 g, 1.09 mmol)
    
  • Dimethylformamide (DMF, anhydrous): 70 mL

Step-by-Step Methodology:

  • Preparation & Inertion: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Charge the flask with 3,4-dihydroxybenzaldehyde, anhydrous

    
    , and 
    
    
    
    . Evacuate and backfill the flask with Nitrogen or Argon three times.
  • Solvent Addition: Add anhydrous, degassed DMF via syringe. Stir the suspension at room temperature for 15 minutes to allow initial deprotonation (the mixture may turn slightly yellow/orange, which is normal; a rapid shift to dark brown indicates oxygen leak).

  • Electrophile Addition: Add 1-bromooctane dropwise via syringe.

  • Heating: Heat the reaction mixture to 85–90 °C using a temperature-controlled oil bath. Stir vigorously for 16 hours.

  • In-Process Control (TLC/LC-MS): Sample the reaction. You should observe the disappearance of the starting material and the mono-alkylated intermediate. If the mono-alkylated species persists, add an additional 0.2 eq of 1-bromooctane and stir for 2 more hours.

  • Quenching: Cool the mixture to room temperature. Pour the reaction into 150 mL of ice-cold 1M aqueous

    
    . This neutralizes excess base and drives the highly lipophilic product out of the aqueous DMF phase.
    
  • Extraction: Extract the aqueous mixture with Dichloromethane (

    
    ) or Ethyl Acetate (
    
    
    
    mL).
  • Washing: Wash the combined organic layers extensively with distilled water (

    
     mL) to remove residual DMF, followed by a final wash with saturated brine (50 mL).
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo to yield a crude oil.
    
  • Purification: Purify via silica gel column chromatography using a gradient of petroleum ether/ethyl acetate or

    
     to afford pure 3,4-bis(octyloxy)benzaldehyde as a clear to pale-yellow oil (Typical yield: 85-95%)[3].
    

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use 1-chlorooctane instead of 1-bromooctane to save costs? A: Yes, but alkyl chlorides are significantly less reactive in


 reactions due to the stronger C-Cl bond[2]. If you use 1-chlorooctane, the addition of KI (to form the iodide in situ) becomes strictly mandatory, and the reaction time may need to be extended to 24-48 hours.

Q: Why do we wash the organic layer with water so many times during workup? A: DMF is a polar aprotic solvent that is highly miscible with water but can also partition into organic solvents like ethyl acetate or DCM. Multiple water washes are required to pull the DMF completely into the aqueous phase, preventing it from co-eluting with your product during column chromatography.

Q: Can I use ethanol as a solvent instead of DMF? A: Ethanol can be used for Williamson ether synthesis, but it is a protic solvent. Protic solvents hydrogen-bond with the phenoxide nucleophile, creating a solvent cage that significantly decreases its nucleophilicity and slows down the reaction[1]. DMF (polar aprotic) leaves the nucleophile "naked" and highly reactive, which is critical for overcoming the steric hindrance of the second alkylation step.

References

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at:[Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis: Mechanism, Steps & Example - Vedantu. Available at:[Link]

  • 15.3: The Williamson Ether Synthesis - Chemistry LibreTexts. Available at:[Link]

  • Synthesis, Mesomorphism, Photophysics and Device Performance of Liquid-crystalline Pincer Complexes of Gold(III) - The Royal Society of Chemistry. Available at:[Link]

Sources

Technical Support Center: Purification of 3,4-Bis(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Triage: Identify Your Impurity

Before initiating a purification protocol, match your observation to the likely contaminant. This compound (CAS: 131525-50-3) should be a white to pale beige crystalline solid with a melting point of approximately 54–56 °C [1].[1]

ObservationLikely ImpuritySource of ContaminationRecommended Protocol
Oily / Waxy Texture 1-Bromooctane (Starting Material)Incomplete removal of excess alkylating agent.[1]Protocol C (Flash Column)
Low Melting Point (<50°C) Mono-octyloxy phenolsIncomplete alkylation of 3,4-dihydroxybenzaldehyde.[1]Protocol B (Base Wash / Recryst.)[1]
White Precipitate in Solution 3,4-Bis(octyloxy)benzoic acidAir oxidation of the aldehyde group.[1]Protocol B (Base Wash)
Yellow/Brown Discoloration Polymerized/Oligomerized speciesAldol condensation side-products or residual iodine/bromide salts.[1]Protocol A (Recrystallization + Charcoal)

Purification Workflows (Decision Tree)

The following flowchart illustrates the logical pathway for selecting the correct purification method based on the purity level and physical state of your crude material.

Purification_Workflow Start Crude 3,4-Bis(octyloxy)benzaldehyde CheckState Physical State? Start->CheckState Solid Solid / Crystalline CheckState->Solid Yes Oil Oil / Sticky Paste CheckState->Oil Yes CheckSolubility Soluble in Cold Ethanol? Solid->CheckSolubility Column Protocol C: Column Chromatography Oil->Column High Impurity Load Bisulfite Protocol D: Bisulfite Adduct (Specific) Oil->Bisulfite Aldehyde Specificity Needed Recryst Protocol A: Recrystallization (EtOH) CheckSolubility->Recryst No (Ideal) CheckSolubility->Bisulfite Yes (Too soluble) PurityCheck Check Purity (TLC/NMR) Recryst->PurityCheck Column->PurityCheck Bisulfite->PurityCheck PurityCheck->Column Fail (Complex Mix) Success Pure Product (>98%) PurityCheck->Success Pass

Figure 1: Decision matrix for selecting the appropriate purification methodology based on the physical state of the crude material.

Detailed Technical Protocols

Protocol A: Recrystallization (Primary Method)

Best for: Removing trace colored impurities and small amounts of starting material from a solid crude. Principle: The long octyl chains render the molecule lipophilic. Polar protic solvents like Ethanol (EtOH) or Methanol (MeOH) act as marginal solvents—dissolving the compound when hot but precipitating it upon cooling, while impurities remain in solution [2].

  • Solvent Selection: Use Ethanol (95% or absolute) .[1]

    • Note: If the compound is too soluble in EtOH, use a Methanol/Ethanol (1:1) mix. Avoid Hexane as the octyl chains make the compound too soluble even at low temperatures.

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum hot solvent (approx. 60–70°C) dropwise while stirring until dissolved.[1]

    • Optional: If the solution is colored, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through a pre-warmed Celite pad.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature (rapid cooling traps impurities).

    • Once ambient, place in a fridge (4°C) or ice bath for 2 hours.

  • Isolation:

    • Filter the beige/white crystals using vacuum filtration.

    • Wash with ice-cold Ethanol (small volume).[1]

    • Dry under high vacuum (<1 mbar) at room temperature.[1]

Protocol B: Chemical Remediation (Acid/Base Wash)

Best for: Removing unreacted phenols (mono-alkylation products) or benzoic acid byproducts.[1] Principle: 3,4-Bis(octyloxy)benzaldehyde is neutral.[1] Impurities like 3,4-dihydroxybenzaldehyde or oxidized benzoic acids are acidic and will deprotonate in base, becoming water-soluble [3].[1]

  • Dissolve crude product in Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Wash 1 (Phenol Removal): Extract with 1M NaOH (cold).

    • Warning: Do not use hot base or prolonged contact time, as Cannizzaro reactions can occur.

  • Wash 2 (Neutralization): Wash organic layer with Brine (Sat.[1] NaCl).[1]

  • Drying: Dry organic layer over Anhydrous

    
    , filter, and rotary evaporate.
    
  • Proceed to Protocol A if solid is still impure.[1]

Protocol C: Flash Column Chromatography

Best for: "Oily" crude containing significant 1-bromooctane or non-polar side products.[1]

  • Stationary Phase: Silica Gel (230–400 mesh).[1][2]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5

    
     80:20).[1]
    
    • Rationale: The dialkoxybenzaldehyde is moderately polar. Non-polar impurities (octyl bromide, octene) will elute first (high

      
      ).[1] The aldehyde will follow.
      
  • Loading: Dissolve crude in a minimum amount of DCM/Hexane (1:1) for loading.[1][3]

Frequently Asked Questions (FAQs)

Q: My product is an oil and won't crystallize. What happened? A: This is often due to the presence of 1-bromooctane (boiling point ~201°C) acting as a solvent.[1] The octyl chains of your product interact with the octyl bromide, preventing crystal lattice formation.

  • Fix: Run a short silica plug (Protocol C) using 100% Hexane first to flush out the bromide, then switch to 20% EtOAc/Hexane to elute your aldehyde.

Q: The NMR shows a small peak at ~9.8 ppm but also broad peaks around 5-6 ppm. A: The 9.8 ppm peak is your aldehyde proton (Correct). Broad peaks at 5-6 ppm usually indicate alkene protons from octene (elimination product of octyl bromide).[1] These are non-polar and can be removed by washing the solid with cold pentane (if your product is solid) or via Protocol C.

Q: Can I use the Bisulfite Adduct method for this molecule? A: Yes, but with caveats. The electron-donating octyloxy groups at positions 3 and 4 reduce the electrophilicity of the carbonyl carbon, making adduct formation slower than with unsubstituted benzaldehyde [4].

  • Modification: Use a biphasic system (DCM / Sat.

    
    ) and stir vigorously for 12–24 hours . The adduct will precipitate or stay in the aqueous layer. Wash the organic layer away, then hydrolyze the aqueous adduct with mild base (
    
    
    
    ) or acid to regenerate the aldehyde.

Q: How should I store the purified compound? A: Aldehydes are prone to autoxidation to carboxylic acids.

  • Storage: Store under Argon/Nitrogen atmosphere in a tightly sealed vial at -20°C .

  • Stabilization: If long-term storage is needed, converting it to an acetal or keeping it as the bisulfite adduct is safer, but usually, cold storage under inert gas is sufficient.

References

  • Mettler Toledo. (n.d.).[1] Recrystallization Guide: Solvents and Methods. Retrieved October 26, 2023, from [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724.[1] [Link]

Sources

Stability and storage conditions for 3,4-Bis(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Hub for 3,4-Bis(octyloxy)benzaldehyde (CAS: 131525-50-3 / 63450-43-9 analog). It is designed to function as an interactive troubleshooting manual for researchers observing unexpected behavior in this reagent.

Status: Operational | Tier: Level 3 Support (Senior Scientist)[1]

Product Profile & Baseline Metrics

Before troubleshooting, verify your material matches the baseline physicochemical profile. Deviations here are the first sign of degradation.[1]

ParameterSpecificationTechnical Note
State Solid (Crystalline Flakes)Often appears as beige or off-white flakes.[1]
Melting Point 54–56 °C Sharp melt.[1] Broadening (>2°C range) indicates oxidation.[1]
Solubility LipophilicSoluble in DCM, CHCl₃, THF, Toluene. Insoluble in water.
Primary Risk Auto-oxidationRapidly converts to 3,4-bis(octyloxy)benzoic acid upon air exposure.[1]
Module 1: Critical Stability Intelligence

Understanding the "Why" behind the failure modes.

The Core Threat: Radical Auto-Oxidation The aldehyde proton in 3,4-Bis(octyloxy)benzaldehyde is the "Achilles' heel" of this molecule.[1] Unlike simple aromatics, the electron-donating octyloxy groups at the 3,4-positions increase the electron density of the ring, which can paradoxically stabilize the radical intermediate formed during oxidation, accelerating the reaction with atmospheric oxygen.

The Degradation Pathway (Visualized) The following diagram illustrates the transition from active reagent to dead impurity.

DegradationPathway Aldehyde Active Reagent 3,4-Bis(octyloxy)benzaldehyde (MP: 54-56°C) Radical Acyl Radical Intermediate Aldehyde->Radical Light / Heat (Initiation) Peracid Perbenzoic Acid Transient Species Radical->Peracid + O2 (Air) Acid Dead Impurity 3,4-Bis(octyloxy)benzoic acid (MP: > 90°C) Peracid->Acid + Aldehyde (Propagation)

Figure 1: The auto-oxidation cascade.[1] Note that the final acid impurity typically has a significantly higher melting point than the aldehyde, leading to "crust" formation on the solid.

Module 2: Storage Protocols (The "Zero-Degradation" Standard)

Follow these protocols to extend shelf-life from months to years.[1]

Protocol A: Long-Term Storage (Archive)

Trigger: You have just received the bottle or plan to store it for >2 weeks.

  • Atmosphere: Mandatory Argon or Nitrogen flush.[1] Argon is superior as it is heavier than air and "blankets" the flakes.[1]

  • Temperature: -20°C (Freezer).

    • Why? At -20°C, the rate of radical propagation is kinetically stalled.[1]

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term oxygen exclusion; use electrical tape or a secondary containment jar with desiccant.[1]

Protocol B: Active Use (Benchtop)

Trigger: You are running reactions this week.

  • Temperature: 2–8°C (Refrigerator). Constant freeze-thaw cycles from -20°C can introduce moisture condensation, which is more damaging than slightly warmer storage.[1]

  • Equilibration: CRITICAL STEP. Allow the closed vial to warm to room temperature (approx. 30 mins) before opening.

    • Failure to do this causes atmospheric moisture to condense on the cold solid, leading to hydrolysis or hydrate formation.

Module 3: Troubleshooting & Diagnostics (Q&A)

Q1: My beige flakes have turned into a sticky semi-solid or oil. Is it ruined?

  • Diagnosis: Likely MP Depression due to impurities.[1] While the oxidized acid has a higher MP, the mixture of aldehyde + acid acts as a eutectic system, lowering the melting point below room temperature.

  • Action: Run a TLC (Hexane/Ethyl Acetate 8:2). If you see a streak or a spot remaining at the baseline (acid is polar), purification is required. Do not use for sensitive catalysis.[1]

Q2: I see white crystals forming inside the bottle that look different from the flakes.

  • Diagnosis: This is confirmed 3,4-Bis(octyloxy)benzoic acid .[1] The acid crystallizes out of the "oily" aldehyde matrix because it is less soluble and has a higher lattice energy.[1]

  • Action: If the amount is small, you can filter a solution of the compound in Hexane (the acid is less soluble in cold hexane than the aldehyde).

Q3: The 1H NMR shows a disappearing peak at 9.8 ppm. What happened?

  • Diagnosis: The singlet at ~9.8 ppm is the aldehydic proton.[1] Its disappearance, coupled with the appearance of a broad singlet at ~11-12 ppm (carboxylic acid -OH), confirms oxidation.[1]

  • QC Rule: If the integration of the 9.8 ppm peak is < 0.95 relative to the aromatic protons, re-purify .

Module 4: Recovery & Purification Protocols

Don't throw it away; fix it.

Workflow: Decision Matrix for Purification

PurificationLogic Start Contaminated Reagent CheckPurity Purity Level? Start->CheckPurity Mild Mild (<10% Acid) CheckPurity->Mild Low Impurity Severe Severe (>10% Acid) CheckPurity->Severe High Impurity/Oiling Recryst Protocol A: Recrystallization (Ethanol) Mild->Recryst Column Protocol B: Flash Column (Silica Gel) Severe->Column

Figure 2: Select the purification method based on the extent of degradation.[1]

Protocol A: Recrystallization (For mild oxidation) [1]
  • Dissolve the solid in a minimum amount of boiling Ethanol (EtOH) .[1] The long octyl chains provide good solubility in hot alcohols.[1]

  • If undissolved white solids remain (benzoic acid derivative), filter them off while hot.[1]

  • Allow to cool slowly to Room Temp, then 4°C. The aldehyde should crystallize as flakes; the acid impurities often remain in the mother liquor.

Protocol B: Flash Column Chromatography (For heavy degradation)
  • Stationary Phase: Silica Gel (Standard 60 Å).[1]

  • Eluent: Start with 100% Hexanes to elute non-polar impurities, then gradient to 5-10% Ethyl Acetate in Hexanes .

  • Note: The aldehyde moves relatively fast (Rf ~0.4-0.6 in 10% EtOAc/Hex).[1] The carboxylic acid will stick to the top of the column (Rf < 0.[1]1) unless flushed with high polarity solvent.[1]

References
  • Alfa Chemistry. (2025).[1] Benzaldehyde, 3,4-bis(octyloxy)- Product Specifications and Properties. Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 4-(Octyloxy)benzaldehyde (Analogous Handling). Retrieved from [1]

  • Royal Society of Chemistry. (2012).[1] Synthesis and Purification of Alkoxy Benzaldehydes via Column Chromatography. Dalton Transactions.[1] Retrieved from [1]

  • BenchChem. (2025).[1][2] Purification of 4-(Hexyloxy)benzaldehyde by Recrystallization vs Chromatography. Retrieved from [1]

Sources

Technical Support Center: Characterization of 3,4-Bis(octyloxy)benzaldehyde

[1][2][3]

Status: Operational Ticket Focus: Troubleshooting, Characterization, and Stability Assigned Specialist: Senior Application Scientist[1][2][3]

Introduction

Welcome to the Technical Support Center for 3,4-Bis(octyloxy)benzaldehyde (CAS: 131525-50-3).[1][2] This intermediate is a critical building block in the synthesis of liquid crystals, organic electronics (OPV/OLED), and Schiff base ligands.[1][3] Its structure—a polar benzaldehyde core flanked by two lipophilic octyl chains—creates unique amphiphilic challenges during characterization.[1][2][3]

This guide moves beyond standard datasheets to address the specific "pain points" reported by researchers: solubility-driven NMR broadening, ambiguous melting points due to mesophases, and oxidative instability.[2][3]

Module 1: Purity & Composition Analysis (NMR/MS)

Common Issue: "My NMR integration is off, and the aromatic region looks messy."

Diagnosis: The long C8 (octyl) chains induce strong van der Waals forces, leading to supramolecular aggregation, especially in concentrated solutions or non-polar deuterated solvents.[1][3] This causes signal broadening that affects integration accuracy.[1][2][3] Additionally, distinguishing the target molecule from the mono-alkylated impurity (3-hydroxy-4-octyloxybenzaldehyde) is critical.[1][2]

Troubleshooting Q&A

Q: Why does the aldehyde proton signal (~9.8 ppm) appear broad or lower in integration than expected? A: This is often due to aggregation or partial oxidation.[1][2][3]

  • Step 1 (Solvent Check): If using CDCl₃, the aggregation is usually minimal, but water content in the solvent can broaden the carbonyl peak via hydrogen bonding.[1][3]

  • Step 2 (Concentration): Dilute your sample to <10 mg/mL.[1][2][3] High concentrations favor micelle-like stacking of the octyl chains, broadening the core signals.[2]

  • Step 3 (Oxidation Check): Look for a broad singlet around 10.0–12.0 ppm.[1][2][3] This indicates the formation of 3,4-bis(octyloxy)benzoic acid (oxidation product).[1][3]

Q: How do I distinguish the product from mono-alkylated impurities? A: The symmetry is the key.

  • Target (Bis-alkylated): The two octyloxy chains are chemically equivalent (or nearly so) in a symmetric environment.[1][2][3] You should see a clean integration of 4H for the

    
    -methylene protons (
    
    
    ) around 4.0–4.1 ppm.[1][2][3]
  • Impurity (Mono-alkylated): You will see distinct signals for the phenolic proton (

    
    , often broad/exchangeable) and a split in the aromatic region due to the loss of symmetry.[1][2][3]
    
Standardized NMR Protocol
  • Solvent: CDCl₃ (Chloroform-d) is preferred.[1][2][3] DMSO-d₆ is acceptable but may be difficult to remove if sample recovery is needed.[1][2][3]

  • Reference: TMS (0.00 ppm).

  • Key Shifts (¹H, 400 MHz, CDCl₃):

    • 
       9.83 (s, 1H, -CH O)[1][2][3]
      
    • 
       7.40–7.00 (m, 3H, Ar-H )[1][2][3]
      
    • 
       4.08 (t, 4H, -OCH ₂-)[1][2]
      
    • 
       1.85 (m, 4H, -OCH₂CH ₂-)[1][2]
      
    • 
       0.88 (t, 6H, -CH ₃)[1][2][3]
      

Module 2: Phase Transition & Thermal Analysis (DSC)

Common Issue: "The melting point is lower than literature, or the solid looks 'waxy' and melts over a wide range."[1][3]

Diagnosis: 3,4-Bis(octyloxy)benzaldehyde is a precursor to liquid crystals.[1][2][3] Depending on purity and crystallization history, it may exhibit mesomorphism (liquid crystalline phases) or polymorphism.[1][2][3] A visual "melt" might actually be a transition from crystal to a smectic/nematic phase, not an isotropic liquid.[3]

Troubleshooting Q&A

Q: Literature says MP is ~54-56°C, but mine melts at 23°C. Is it impure? A: Not necessarily.[1][2][3]

  • Polymorphism: This compound can exist in metastable forms with lower melting points.[1][2][3]

  • Impurities: Even 1-2% of the starting material (3,4-dihydroxybenzaldehyde) or solvent residues (octyl bromide) can drastically depress the MP.[1][2][3]

  • Validation: Do not rely solely on capillary MP. Run a DSC (Differential Scanning Calorimetry) cycle.[1][2][3]

Q: How do I interpret the DSC? A: Look for multiple endotherms.

  • First Peak: Solid

    
     Liquid Crystal (Mesophase).[1][2][3]
    
  • Second Peak: Liquid Crystal

    
     Isotropic Liquid (Clearing Point).[1][2][3]
    
  • Action: If you see a single sharp peak at ~55°C, it is likely the pure crystalline form transitioning directly to liquid (or a very narrow mesophase).[1][2][3]

Thermal Characterization Table
ParameterExpected ValueNotes
Melting Point (Lit.) 54–56 °CPrimary crystalline form [1].[1][2][3]
Appearance Beige/White Flakes or Waxy SolidHighly dependent on crystallization solvent.[1][2][3]
Flash Point >113 °CHigh thermal stability, but avoid open flames.[1][2][3]
Boiling Point ~473 °C (Predicted)Do not distill at atmospheric pressure; it will decompose.[1][2][3]

Module 3: Synthesis Impurities & Chromatography

Common Issue: "I can't separate the product from the alkyl halide excess."

Diagnosis: The synthesis typically involves the alkylation of 3,4-dihydroxybenzaldehyde with octyl bromide.[1][2] The lipophilicity of the product is very similar to octyl bromide, making separation on standard silica difficult.[3]

Troubleshooting Workflow (Graphviz)

PurificationWorkflowStartCrude Reaction MixtureTLCTLC Analysis(Hexane:EtOAc 8:2)Start->TLCResult1Spot Overlap?(Product vs Octyl Bromide)TLC->Result1Decision1Yes (Overlap)Result1->Decision1Decision2No (Distinct)Result1->Decision2Sol1Action: Wash with cold Pentane(Removes Octyl Bromide)Decision1->Sol1Lipophilic overlapSol2Action: Flash ColumnGradient: 100% Hex -> 90:10 Hex:EtOAcDecision2->Sol2CheckCheck for Mono-alkylated(High Polarity Spot)Sol1->CheckSol2->CheckRecrystRecrystallization(Ethanol or MeOH)Check->RecrystRemove phenolsFinalPure 3,4-Bis(octyloxy)benzaldehydeRecryst->Final

Figure 1: Purification decision tree for separating lipophilic impurities.[1][2]

HPLC Method Parameters
  • Column: C18 (Reverse Phase), e.g., Agilent Zorbax Eclipse Plus.[1][2][3]

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid).[1][2][3]

  • Gradient: High organic start is required due to lipophilicity.[1][2][3]

    • 0-2 min: 80% B[1][2]

    • 2-10 min: 80%

      
       100% B[1][2]
      
    • 10-15 min: Hold 100% B

  • Detection: UV @ 280 nm (Aromatic absorption) or 310 nm (Conjugated aldehyde).[1][2][3]

Module 4: Stability & Storage

Common Issue: "The compound turned yellow/brown after a month."

Diagnosis: Aldehydes are inherently prone to autoxidation to carboxylic acids.[1][2][3] The electron-donating alkoxy groups at positions 3 and 4 activate the ring, making the aldehyde slightly more electron-rich and susceptible to oxidative attack by atmospheric oxygen.[2]

Oxidation Pathway (Graphviz)[1][2][3]

OxidationPathwayAldehyde3,4-Bis(octyloxy)benzaldehyde(Target)RadicalAcyl RadicalIntermediateAldehyde->RadicalO2 / Light / Metal IonsPeracidPeroxy AcidRadical->PeracidO2Peracid->AldehydeReacts with another aldehydeAcid3,4-Bis(octyloxy)benzoic Acid(Impurity)Peracid->AcidReduction

Figure 2: Autoxidation mechanism leading to benzoic acid formation.[1][2][3]

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen.[1][2][3]

  • Temperature: Refrigerate (2–8°C).

  • Container: Amber glass vials (protect from UV light to prevent radical initiation).

  • Stabilizer: If downstream application permits, add BHT (0.1%) as a radical scavenger.[1][2][3]

References

  • PubChem. (2025).[1][2][3][4] Benzaldehyde, 4-(octyloxy)- Spectral Data and Properties (Analogous structure reference). National Library of Medicine.[1][2][3] Retrieved from [Link][1][3]

  • MDPI. (2023).[1][2][3] Oxidation of Aldehydes Used as Food Additives. Molecules. Retrieved from [Link]

Technical Support Center: Refining the Purification of 3,4-Bis(octyloxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3,4-Bis(octyloxy)benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the purity and yield of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 3,4-Bis(octyloxy)benzaldehyde product?

Common impurities often include unreacted starting materials such as 3,4-dihydroxybenzaldehyde and 1-bromooctane, the mono-alkylated intermediate (3-hydroxy-4-octyloxybenzaldehyde or 4-hydroxy-3-octyloxybenzaldehyde), and byproducts from oxidation, such as the corresponding carboxylic acid (3,4-bis(octyloxy)benzoic acid).[1][2][3] The presence of these impurities can complicate downstream reactions and characterization.

Q2: My purified 3,4-Bis(octyloxy)benzaldehyde appears as a beige or yellowish solid, but the literature reports it as a colorless or white solid. What could be the cause?

A yellowish or beige appearance can indicate the presence of colored impurities or degradation products.[4] Trace amounts of oxidized species or residual reagents from the synthesis can impart color.[1] In some cases, prolonged exposure to air and light can also lead to discoloration. Further purification by recrystallization or column chromatography is recommended to obtain a higher purity product.

Q3: I am observing "oiling out" during the recrystallization of my 3,4-Bis(octyloxy)benzaldehyde derivative. How can I resolve this?

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the compound's melting point is lower than the boiling point of the chosen solvent.[5] To address this, you can try a lower boiling point solvent or use a solvent mixture.[5] If the issue persists, it may be due to a high concentration of impurities. In such cases, a preliminary purification by column chromatography to remove the bulk of impurities before recrystallization can be effective.[5]

Q4: Can I use a sodium bisulfite wash to purify my 3,4-Bis(octyloxy)benzaldehyde?

Yes, a sodium bisulfite wash is a highly effective method for purifying aldehydes.[6][7] This technique is based on the reversible reaction between the aldehyde and sodium bisulfite to form a water-soluble adduct.[6][7] This allows for the separation of the aldehyde from non-aldehydic impurities by extraction.[7] The aldehyde can then be regenerated from the aqueous layer by treatment with a base.[6][7] However, this method is not suitable if your desired product is not an aldehyde.[1]

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Possible Cause Suggested Solution
Product is still on the column. Gradually increase the polarity of the eluent to ensure all the product is eluted. Monitor the elution with Thin Layer Chromatography (TLC).[5]
Decomposition on silica gel. Aldehydes can sometimes degrade on acidic silica gel.[1][7] Consider neutralizing the silica gel with triethylamine before packing the column or use a different stationary phase like neutral alumina.[1]
Improper solvent system. The chosen eluent may not be optimal for separating your compound from impurities. Systematically screen different solvent systems with varying polarities using TLC to find the best separation conditions. A good starting point for 3,4-Bis(octyloxy)benzaldehyde is a mixture of petroleum ether and ethyl acetate.[5][8]
Problem 2: Product Degradation During Purification
Possible Cause Suggested Solution
Oxidation of the aldehyde. Aldehydes are prone to oxidation to carboxylic acids, especially when exposed to air.[1][2][3] Minimize exposure to air during purification and consider working under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive.
Harsh pH conditions during workup. If using a bisulfite wash, the regeneration of the aldehyde from its adduct requires basic conditions, which can be detrimental to sensitive molecules.[6] Careful, dropwise addition of base while monitoring the pH is crucial.
Thermal instability. If using distillation, ensure your compound is thermally stable at the required temperature.[1] For heat-sensitive compounds, vacuum distillation can be employed to lower the boiling point.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of 3,4-Bis(octyloxy)benzaldehyde using column chromatography. Optimization based on TLC analysis is highly recommended.

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 petroleum ether:ethyl acetate).[5]

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top to protect the surface.[5]

  • Sample Loading: Dissolve the crude 3,4-Bis(octyloxy)benzaldehyde in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.[5]

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 petroleum ether:ethyl acetate) to elute the desired compound.[5] Monitor the fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 3,4-Bis(octyloxy)benzaldehyde.[5]

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying 3,4-Bis(octyloxy)benzaldehyde by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ethanol or a mixture of ethanol and water are good starting points.[5] The ideal solvent will dissolve the compound when hot but not at room temperature.[5][9]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent required to fully dissolve it.[9][10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[9]

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[5]

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Logical Flow for Troubleshooting Purification Issues

G start Crude Product Analysis (TLC, NMR) impurity_check Major Impurities Identified? start->impurity_check purification_method Select Purification Method impurity_check->purification_method Yes impurity_check->purification_method No (General Purification) column Column Chromatography purification_method->column Polar Impurities recrystallization Recrystallization purification_method->recrystallization Crystalline Solid bisulfite Bisulfite Wash purification_method->bisulfite Non-Aldehydic Impurities column_troubleshoot Troubleshoot Column Chromatography column->column_troubleshoot Issues pure_product Pure Product column->pure_product Successful recrystallization_troubleshoot Troubleshoot Recrystallization recrystallization->recrystallization_troubleshoot Issues recrystallization->pure_product Successful bisulfite_troubleshoot Troubleshoot Bisulfite Wash bisulfite->bisulfite_troubleshoot Issues bisulfite->pure_product Successful column_troubleshoot->column recrystallization_troubleshoot->recrystallization bisulfite_troubleshoot->bisulfite

Caption: Troubleshooting decision tree for purification.

Aldehyde-Bisulfite Adduct Formation and Reversal

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase aldehyde R-CHO (Aldehyde) bisulfite_adduct R-CH(OH)SO3- Na+ (Water-Soluble Adduct) aldehyde->bisulfite_adduct Extraction reagents + NaHSO3 (Sodium Bisulfite) impurities Non-Aldehydic Impurities bisulfite_adduct->aldehyde Regeneration base + NaOH (Base)

Sources

Overcoming solubility issues with 3,4-Bis(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Handling Issues

CAS Number: 131525-50-3 Molecular Formula: C₂₃H₃₈O₃ Support Tier: Level 3 (Senior Application Scientist)[1][2]

Technical Overview: The "Lipophilic Anchor" Challenge

3,4-Bis(octyloxy)benzaldehyde is a critical intermediate often used in the synthesis of liquid crystals, conjugated polymers, and biosensors. Its structural duality—a polar benzaldehyde core flanked by two long, hydrophobic octyl chains (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


)—creates a unique solubility profile that often frustrates researchers.[2]

The Core Conflict:

  • The Head (Aldehydes): Moderately polar, typically soluble in alcohols.[1]

  • The Tail (Dioctyloxy): Highly lipophilic (LogP > 8), dominating the molecule's physical behavior.[1]

This "greasy" character causes the molecule to resist dissolution in standard polar protic solvents (like water or cold methanol) and leads to "oiling out" rather than crystallizing during purification.[1][2] This guide provides field-proven protocols to manage these physicochemical traits.

Troubleshooting Guide (Q&A)

Category A: Synthesis & Reaction Media[1][3]

Q1: "I am synthesizing this via Williamson ether synthesis, but the reaction is sluggish in Ethanol. What’s wrong?" Diagnosis: Solvent polarity mismatch.[1][2] While ethanol is a common solvent for phenoxide formation, the alkylating agent (1-bromooctane) is highly non-polar and may phase-separate or dissolve poorly in refluxing ethanol, limiting the reaction rate.[1][2] Solution: Switch to a Dipolar Aprotic Solvent .

  • Recommended: DMF (Dimethylformamide) or Acetonitrile .[1][2]

  • Why: DMF dissolves both the polar phenoxide intermediate and the non-polar alkyl halide, creating a homogeneous phase that accelerates ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     substitution.[2]
    
  • Protocol Adjustment: Run the reaction in DMF at 80°C with

    
    .
    

Q2: "My product precipitates as a sticky gum during the workup. How do I handle this?" Diagnosis: The "Oiling Out" Phenomenon.[1][2] The melting point of 3,4-bis(octyloxy)benzaldehyde is relatively low (54–56°C).[1][2] If you evaporate the solvent too quickly or use a solvent system with a boiling point near this melting range, the compound solidifies as an amorphous oil/gum rather than a crystal.[1][2] Solution:

  • Avoid Rotovap to Dryness: Leave a small amount of solvent.[1][2]

  • Use a Low-Polarity Extraction Solvent: Extract with DCM (Dichloromethane) or Toluene rather than Diethyl Ether.[1][2] The higher density of DCM helps separate the organic layer cleanly from the aqueous wash.[1][2]

Category B: Purification & Recrystallization[1][2][4][5]

Q3: "Recrystallization from Ethanol failed. The solution turned cloudy, but no crystals formed." Diagnosis: The octyl chains are too hydrophobic for pure ethanol at low temperatures, causing rapid, disordered precipitation (amorphous solid) rather than slow crystal growth.[1] Solution: Use a Solvent Pair or a "Greasier" Alcohol .[1][2]

  • Option A (Solvent Pair): Dissolve in minimal DCM (excellent solubility), then slowly add Methanol (anti-solvent) until turbid.[1][2] Cap and let stand at room temperature.

  • Option B (Single Solvent): Ethyl Acetate or Acetonitrile .[1][2] These are slightly less polar than ethanol and accommodate the alkyl chains better, allowing for controlled crystal lattice formation upon cooling.[1][2]

Q4: "Can I purify this by column chromatography instead?" Diagnosis: Yes, but beware of tailing. Solution:

  • Stationary Phase: Silica Gel (Standard).[1][2]

  • Mobile Phase: Hexane:Ethyl Acetate (9:1 to 5:1) .[1][2]

  • Note: The compound moves fast in pure DCM.[1][2] Keep the polarity low to separate it from mono-alkylated byproducts (which are more polar).[1][2]

Category C: Analysis & Formulation

Q5: "I cannot get a stable baseline in NMR using DMSO-d6." Diagnosis: Aggregation. Long alkyl chains can form micelle-like aggregates in highly polar solvents like DMSO, leading to broad peaks.[1][2] Solution: Switch to Chloroform-d (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) .[2]
  • Why: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     is non-polar enough to fully solvate the octyl chains, preventing aggregation and yielding sharp, well-resolved multiplets.
    

Master Solubilization & Handling Protocols

Protocol A: The "Anti-Oil" Recrystallization Method

Use this when the product has oiled out or contains mono-alkylated impurities.[1][2]

StepActionTechnical Rationale
1 Dissolution Dissolve crude solid in Ethyl Acetate (approx. 5 mL per gram) at 60°C.
2 Filtration Hot filter through a glass frit if insoluble salts (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) remain.[2][3]
3 Anti-Solvent Optional: If yield is low, add warm Hexane dropwise until faint turbidity appears.[1][2][4]
4 Nucleation Remove from heat. Scratch the glass side with a spatula immediately.[1][2]
5 Slow Cool Wrap the flask in a towel to cool slowly to RT. Do not ice yet.
6 Harvest Once crystals form (approx. 2 hours), place in fridge (4°C). Filter and wash with cold Hexane.[1][2]
Protocol B: Biological Assay Formulation (Stock Solution)

For researchers needing to introduce this lipophile into aqueous bio-buffers.[1]

  • Primary Stock: Dissolve compound in 100% DMSO to 10 mM.

    • Note: Sonicate at 40°C for 5 minutes to ensure complete solvation of the alkyl tails.

  • Secondary Dilution: Dilute into the assay buffer containing 0.1% Tween-80 or Pluronic F-127 .

    • Mechanism:[1][3][5] The surfactant prevents the hydrophobic octyl chains from crashing out upon contact with water.[1][2]

Visual Decision Support

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on the operational phase (Synthesis, Purification, or Analysis).

SolventSelection Start Start: Select Operation Op_Synth Synthesis (Williamson Ether) Start->Op_Synth Op_Purif Purification Start->Op_Purif Op_Anal Analysis (NMR) Start->Op_Anal Solv_DMF Use DMF or Acetonitrile (High T, dissolves salts) Op_Synth->Solv_DMF Solv_Recrys Is product oiling out? Op_Purif->Solv_Recrys Solv_CDCl3 Use CDCl3 (Prevents Aggregation) Op_Anal->Solv_CDCl3 Recommended Solv_DMSO Avoid DMSO (Broad Peaks/Micelles) Op_Anal->Solv_DMSO Not Recommended Solv_EtOAc Use Ethyl Acetate (Slow Cool) Solv_Recrys->Solv_EtOAc No (Standard) Solv_Pair Use DCM + Methanol (Solvent Pair) Solv_Recrys->Solv_Pair Yes (Sticky)

[1][2]

Figure 2: Recrystallization Phase Diagram

Caption: Temperature-dependent solubility workflow to prevent amorphous precipitation (oiling out).

Recrystallization Step1 1. Dissolve (Ethyl Acetate, 60°C) Step2 2. Saturation Point (Clear Solution) Step1->Step2 Step3 3. Critical Phase (50°C - 40°C) Step2->Step3 Slow Cool Step4 4. Nucleation (Crystals Form) Step3->Step4 Controlled Cooling + Seeding Step5 5. Oiling Out (Amorphous Gum) Step3->Step5 Rapid Cooling or Too Polar Solvent

Quantitative Data: Solubility Profile

SolventSolubility (25°C)Solubility (60°C)Application Suitability
Water InsolubleInsolubleWash solvent only (removes salts).[1][2]
Methanol PoorModerateAnti-solvent for precipitation.[1][2]
Ethanol PoorGoodVariable.[1][2] Often causes oiling out.[1][2]
Ethyl Acetate GoodExcellentPrimary Recrystallization Solvent.
DCM ExcellentExcellentExtraction / NMR / Loading.
Hexane ModerateGoodColumn Eluent / Anti-solvent.
DMF GoodExcellentReaction Medium (High BP).[1][2]

References

  • Royal Society of Chemistry (RSC). (2012).[1][2] Synthesis, Mesomorphism, Photophysics and Device Performance of Liquid-crystalline Pincer Complexes of Gold(III) (Supplementary Information). Retrieved February 28, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1][2] Benzaldehyde, 4-(octyloxy)- Properties. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved February 28, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 3,4-Bis(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of rigorous scientific advancement. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for this purpose, providing profound insights into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 3,4-Bis(octyloxy)benzaldehyde, a key intermediate in the synthesis of various functional materials and pharmacologically active compounds.

This document moves beyond a mere recitation of spectral data. It is designed to provide a practical, field-proven perspective on the causal relationships between the molecular structure of 3,4-Bis(octyloxy)benzaldehyde and its NMR spectral features. We will explore not only the direct interpretation of its spectra but also a comparative analysis with related structures to highlight the subtle yet significant effects of substitution on chemical shifts.

The Structural Significance of 3,4-Bis(octyloxy)benzaldehyde

The molecule at the heart of our discussion, 3,4-Bis(octyloxy)benzaldehyde, possesses a unique combination of a reactive aldehyde functional group and two long alkyl ether chains on a benzene ring. This structure imparts specific solubility and reactivity characteristics, making it a valuable building block. Accurate and unambiguous characterization by NMR is the first critical step in ensuring the purity and identity of this compound before its use in further synthetic applications.

Caption: Molecular structure of 3,4-Bis(octyloxy)benzaldehyde with atom numbering.

¹H NMR Spectral Analysis of 3,4-Bis(octyloxy)benzaldehyde

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The analysis of chemical shifts, integration, and multiplicity allows for the unambiguous assignment of each proton.

Experimental Data

The following table summarizes the experimental ¹H NMR data for 3,4-Bis(octyloxy)benzaldehyde, acquired in deuterated chloroform (CDCl₃).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-aldehyde (CHO)9.83s-1H
H-27.41dd8.2, 2.01H
H-67.39m-1H
H-56.95d8.21H
OCH₂ (C3 & C4)4.08, 4.05t6.54H
OCH₂CH₂ 1.81m-4H
(CH₂)₅1.46, 1.28m-16H
CH₃0.89t6.86H

Data sourced from The Royal Society of Chemistry.[1]

Interpretation and Causality
  • Aldehyde Proton (9.83 ppm): The proton of the aldehyde group is the most deshielded proton in the molecule, appearing as a sharp singlet far downfield. This significant downfield shift is a direct consequence of the strong electron-withdrawing nature of the carbonyl group (C=O) and the anisotropic effect of the pi-system, which reduces the electron density around the proton.[2][3] The absence of coupling confirms it has no adjacent protons.

  • Aromatic Protons (6.95 - 7.41 ppm): The three protons on the aromatic ring exhibit a characteristic splitting pattern.

    • H-5 (6.95 ppm): This proton is ortho to the electron-donating octyloxy group at C4 and meta to the electron-withdrawing aldehyde group. The strong shielding effect of the alkoxy group results in its upfield shift relative to the other aromatic protons. It appears as a doublet due to coupling with H-6.

    • H-2 and H-6 (7.41 and 7.39 ppm): These protons are ortho and para to the electron-donating octyloxy groups and ortho to the aldehyde group. The deshielding effect of the aldehyde group dominates, shifting them downfield. H-2 appears as a doublet of doublets due to coupling with both H-6 (meta) and H-5 (ortho). The signal for H-6 is often a more complex multiplet due to overlapping signals.

  • Alkyl Chain Protons (0.89 - 4.08 ppm): The two octyloxy chains give rise to a series of signals corresponding to the different methylene and methyl groups.

    • OCH₂ (4.08, 4.05 ppm): The methylene groups directly attached to the ether oxygen atoms are deshielded by the electronegative oxygen, causing them to resonate at a relatively downfield position for alkyl protons.[4][5] They appear as a triplet due to coupling with the adjacent methylene group.

    • Bulk Methylene and Terminal Methyl Groups (0.89 - 1.81 ppm): The remaining methylene groups of the octyl chains overlap to form a broad multiplet in the typical aliphatic region. The terminal methyl groups (CH₃) appear as a distinct triplet at the most upfield position (0.89 ppm), a characteristic signal for the end of a long alkyl chain.

¹³C NMR Spectral Analysis of 3,4-Bis(octyloxy)benzaldehyde

Predicted and Comparative Data

The following table presents the predicted ¹³C NMR chemical shifts for 3,4-Bis(octyloxy)benzaldehyde, alongside experimental data for structurally similar compounds for a robust comparison.

Carbon AssignmentPredicted δ (ppm) for 3,4-Bis(octyloxy)benzaldehydeExperimental δ (ppm) for 3,4-DimethoxybenzaldehydeExperimental δ (ppm) for 4-Octyloxybenzaldehyde
C=O ~191190.9190.7
C-1 ~130131.5129.9
C-4 ~154152.7164.3
C-3 ~149148.3-
C-5 ~114108.5114.7
C-2 ~111106.2114.7
C-6 ~127128.5131.9
OCH₂ ~6955.9 (OCH₃)68.3
Alkyl Carbons 31.8, 29.3, 29.2, 26.0, 22.7-31.8, 29.4, 29.2, 26.1, 22.7
CH₃ 14.1-14.1

Comparative data sourced from SpectraBase and other literature.[6][7]

Interpretation and Rationale
  • Carbonyl Carbon (~191 ppm): The carbonyl carbon of the aldehyde is the most deshielded carbon, appearing at a very low field. This is a highly characteristic peak for aldehydes and ketones.

  • Aromatic Carbons (~111 - 154 ppm): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

    • C-3 and C-4 (~149 and ~154 ppm): The carbons directly attached to the electron-donating octyloxy groups are significantly deshielded and appear furthest downfield in the aromatic region.

    • C-1 (~130 ppm): The carbon attached to the aldehyde group (ipso-carbon) is also deshielded.

    • C-2, C-5, and C-6 (~111, ~114, and ~127 ppm): The remaining aromatic carbons appear at relatively higher fields. The shielding effect of the alkoxy groups is most pronounced at the ortho and para positions.

  • Alkyl Chain Carbons (14.1 - ~69 ppm):

    • OCH₂ (~69 ppm): The carbon of the methylene group directly bonded to the ether oxygen is deshielded and typically resonates in the 60-70 ppm range.[4]

    • Aliphatic Carbons (22.7 - 31.8 ppm): The carbons of the long alkyl chains appear in the typical aliphatic region.

    • Terminal Methyl Carbon (14.1 ppm): The terminal methyl carbon is the most shielded carbon in the alkyl chain and appears at the highest field.

Comparative Analysis with Alternative Structures

To fully appreciate the spectral features of 3,4-Bis(octyloxy)benzaldehyde, it is instructive to compare its NMR data with that of simpler, related molecules.

¹H NMR Comparison
CompoundAldehyde-H (δ, ppm)Aromatic-H (δ, ppm)Alkoxy-H (δ, ppm)
3,4-Bis(octyloxy)benzaldehyde 9.836.95 - 7.414.08, 4.05
4-Octyloxybenzaldehyde ~9.87~6.98 (d), ~7.83 (d)~4.02 (t)
3,4-Dimethoxybenzaldehyde ~9.82~7.00 - 7.45~3.95 (s)

The comparison highlights that the chemical shift of the aldehyde proton is relatively insensitive to the nature of the alkoxy substituents. However, the substitution pattern on the aromatic ring significantly alters the splitting patterns of the aromatic protons. In 4-octyloxybenzaldehyde, the symmetry of the molecule results in a simpler AA'BB' system for the aromatic protons, whereas the lower symmetry of the 3,4-disubstituted analogs leads to more complex splitting.

¹³C NMR Comparison
CompoundC=O (δ, ppm)Aromatic C (δ, ppm)Alkoxy C (δ, ppm)
3,4-Bis(octyloxy)benzaldehyde (Predicted) ~191~111 - 154~69
4-Octyloxybenzaldehyde 190.7114.7 - 164.368.3
3,4-Dimethoxybenzaldehyde 190.9106.2 - 152.755.9

The ¹³C NMR data shows that while the carbonyl chemical shift remains consistent, the chemical shifts of the aromatic carbons are sensitive to the number and position of the alkoxy groups. The presence of two electron-donating groups in the 3,4-disubstituted compounds generally leads to a greater shielding of the aromatic carbons compared to the monosubstituted analog.

Experimental Protocol for High-Quality NMR Analysis

Achieving high-resolution and accurate NMR spectra is contingent upon a meticulous experimental approach. The following protocol is recommended for the analysis of 3,4-Bis(octyloxy)benzaldehyde and similar molecules.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve nonpolar to moderately polar organic compounds and its relatively clean spectral window.

  • Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃. This concentration is typically sufficient for obtaining good signal-to-noise in a reasonable number of scans.

  • Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard can be added. However, for routine structural confirmation, the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H) can be used as a reference. Tetramethylsilane (TMS) is the standard reference (δ 0 ppm).

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Caption: Workflow for NMR sample preparation.

NMR Instrument Parameters

The following are general starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (aq): 2-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Number of Scans (ns): 8-16 scans, depending on the sample concentration.

  • Spectral Width (sw): 0-12 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time (aq): 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans (ns): 128-1024 scans, as ¹³C has a much lower natural abundance than ¹H.

  • Spectral Width (sw): 0-220 ppm.

Conclusion

This guide has provided a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3,4-Bis(octyloxy)benzaldehyde, grounded in both experimental data and established spectroscopic principles. By understanding the causal relationships between molecular structure and spectral output, and by comparing the target molecule with relevant alternatives, researchers can confidently and accurately characterize this important chemical intermediate. The detailed experimental protocol further serves as a practical resource for obtaining high-quality, reproducible NMR data, ensuring the integrity and validity of their scientific work.

References

  • Danikiewicz, W., & Staszewska-Krajewska, O. (n.d.). Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry: Basic and Advanced Methods of Spectra Interpretation. IChO PAN. Retrieved from [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy, 2nd Edition. Wiley. Retrieved from [Link]

  • Guo, B., et al. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. Electronic Supplementary Information, Royal Society of Chemistry. Retrieved from [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. Wiley.
  • 3,4-Dihexyloxybenzaldehyde (2a). (n.d.).
  • Supporting Information. (n.d.). MPG.PuRe.
  • 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax. Retrieved from [Link]

  • PubChem. (n.d.). p-(Octyloxy)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Abraham, R. J. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. Retrieved from [Link]

  • LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from a university resource on NMR techniques.
  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). Royal Society of Chemistry.
  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.).
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm .... Retrieved from [Link]

  • Goodman, J. M., et al. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Kumar, K. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • Chemical shifts. (n.d.). Retrieved from a university resource on NMR chemical shifts.
  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0063049). Retrieved from [Link]

  • University of Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum.
  • SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-(octyloxy)-. NIST WebBook. Retrieved from [Link]

  • LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr. Retrieved from [Link]

Sources

Comparing synthesis methods for 3,4-Bis(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Comparison Guide Audience: Organic Chemists, Process Engineers, Materials Scientists

Executive Summary

3,4-Bis(octyloxy)benzaldehyde is a critical intermediate in the synthesis of liquid crystals, organic photovoltaics (OPVs), and functionalized catechols. Its synthesis is dominated by the alkylation of 3,4-dihydroxybenzaldehyde. This guide compares the industrial standard DMF-mediated Williamson Etherification against the Green Solvent/Phase-Transfer approach and the Vilsmeier-Haack Formylation route.

The Verdict:

  • For Maximum Yield (>90%) & Speed: Use Method A (DMF/K₂CO₃) . The high boiling point of DMF drives the reaction to completion but requires rigorous aqueous workup.

  • For Ease of Purification & Safety: Use Method B (Acetone/KI) . This Finkelstein-modified route avoids toxic DMF and allows for simple solvent evaporation, though it requires longer reaction times (24h+).

  • For Isomeric Control: Use Method C (Vilsmeier-Haack) only if starting from pre-purified 1,2-bis(octyloxy)benzene to avoid regioisomer contamination.

Part 1: Chemical Context & Retrosynthesis[1][2]

The target molecule features a benzaldehyde core with two electron-donating octyloxy chains. The steric bulk of the octyl chains significantly impacts solubility and crystallization behavior, making the choice of solvent during synthesis and purification critical.

Reaction Pathways Visualization

The following diagram outlines the three primary synthetic strategies.

SynthesisPathways Start1 3,4-Dihydroxybenzaldehyde MethodA Method A: DMF / K2CO3 (High Temp, Fast) Start1->MethodA + Octyl Bromide MethodB Method B: Acetone / KI (Reflux, Clean Workup) Start1->MethodB + Octyl Bromide Start2 Catechol (1,2-Dihydroxybenzene) Inter1 1,2-Bis(octyloxy)benzene Start2->Inter1 Alkylation MethodC Method C: Vilsmeier-Haack (POCl3 / DMF) Inter1->MethodC Formylation Product 3,4-Bis(octyloxy)benzaldehyde MethodA->Product Yield: 85-95% MethodB->Product Yield: 75-85% MethodC->Product Yield: ~80% (Step 2)

Figure 1: Retrosynthetic analysis showing the direct alkylation routes (A & B) versus the stepwise formylation route (C).

Part 2: Comparative Analysis of Methods

Method A: High-Temperature Williamson Etherification (DMF)

This is the "Gold Standard" for small-to-medium scale laboratory synthesis where yield is paramount. DMF (Dimethylformamide) is a polar aprotic solvent that excellently solvates the phenoxide anion, making it highly nucleophilic.

  • Mechanism: Sₙ2 Nucleophilic Substitution.[1][2][3]

  • Key Reagents: 1-Bromooctane (2.5 eq), K₂CO₃ (3-4 eq), DMF.

  • Pros: Fast kinetics (90°C); high conversion; consistent results.

  • Cons: DMF is hepatotoxic and difficult to remove (boiling point 153°C). Residual DMF can poison subsequent catalytic steps.

Method B: Finkelstein-Modified Etherification (Acetone/KI)

A "greener" and more user-friendly approach. While acetone boils at a lower temperature (56°C), slowing the reaction, the addition of Potassium Iodide (KI) converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Mechanism: Sₙ2 with Halide Exchange (Finkelstein).

  • Key Reagents: 1-Bromooctane, K₂CO₃, KI (Catalytic) , Acetone.

  • Pros: Acetone is easily removed by rotary evaporation; solid/liquid extraction is simple; lower toxicity.

  • Cons: Long reaction times (24-48 hours); lower single-pass yield without optimization.

Method C: Vilsmeier-Haack Formylation

This method is generally reserved for cases where 1,2-bis(octyloxy)benzene is commercially available or cheaper than 3,4-dihydroxybenzaldehyde.

  • Mechanism: Electrophilic Aromatic Substitution via Chloroiminium ion.[4]

  • Key Reagents: POCl₃, DMF.

  • Pros: Introduces aldehyde group after alkyl chains are in place (avoids oxidizing sensitive aldehydes during alkylation if harsh bases are used).

  • Cons: Use of corrosive POCl₃; generates large amounts of acidic waste; two-step process from catechol decreases overall atom economy.

Data Comparison Matrix
FeatureMethod A (DMF)Method B (Acetone/KI)Method C (Vilsmeier)
Typical Yield 85 - 97% 75 - 85%70 - 80% (Step 2)
Reaction Time 4 - 16 Hours24 - 48 Hours4 - 6 Hours
Temperature 80 - 100°C56°C (Reflux)0°C to 80°C
Purification Extraction + Column/Recryst.Filtration + Recryst.[5][6][7][8]Extraction + Column
Atom Economy HighHighLower (Stepwise)
Scalability Medium (DMF waste disposal)High (Solvent recovery easy)Low (Exothermic quench)

Part 3: Detailed Experimental Protocols

Protocol 1: The High-Yield Route (Method A)

Recommended for: Research samples where <1g loss is unacceptable.

Reagents:

  • 3,4-Dihydroxybenzaldehyde (13.8 g, 100 mmol)

  • 1-Bromooctane (48.3 g, 250 mmol, 2.5 eq)

  • Potassium Carbonate (anhydrous, 41.4 g, 300 mmol)

  • DMF (150 mL)

Procedure:

  • Setup: Flame-dry a 500 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 3,4-dihydroxybenzaldehyde and K₂CO₃ to the flask. Add DMF and stir for 15 minutes at room temperature. The solution will turn dark (phenoxide formation).

  • Addition: Add 1-bromooctane via syringe or dropping funnel.

  • Reaction: Heat the mixture to 90°C for 16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.1) should disappear, replaced by the product (Rf ~0.6).

  • Workup (Critical):

    • Cool to room temperature.[5][6][9]

    • Pour the mixture into 500 mL of ice-cold water . The product will precipitate as an oil or solid.

    • Extract with Dichloromethane (DCM) (3 x 100 mL).

    • Wash the organic layer with saturated LiCl solution (2 x 100 mL) to remove residual DMF. Note: This step is vital for purity.[7]

    • Wash with brine, dry over MgSO₄, and concentrate in vacuo.[10]

  • Purification: Recrystallize the crude solid from boiling Ethanol (approx. 5 mL per gram).

Protocol 2: The Clean Workup Route (Method B)

Recommended for: Undergraduate labs or large-scale batches avoiding toxic waste.

Reagents:

  • 3,4-Dihydroxybenzaldehyde (100 mmol)

  • 1-Bromooctane (250 mmol)

  • Potassium Carbonate (300 mmol)

  • Potassium Iodide (KI) (10 mmol, 10 mol%)

  • Acetone (300 mL, Reagent Grade)

Procedure:

  • Setup: 1L RBF with reflux condenser.

  • Mixing: Combine aldehyde, K₂CO₃, KI, and 1-bromooctane in acetone.

  • Reaction: Heat to vigorous reflux (approx. 60°C bath) for 48 hours.

    • Mechanistic Insight: The KI reacts with octyl bromide to form octyl iodide (weaker C-I bond), which reacts faster with the phenoxide than the bromide would.

  • Workup:

    • Cool the mixture. Filter off the inorganic salts (K₂CO₃/KBr) using a Buchner funnel.

    • Wash the salt cake with fresh acetone.

    • Evaporate the acetone from the filtrate using a rotary evaporator. You will be left with a crude oil/solid.

  • Purification: The crude usually contains excess octyl bromide. Recrystallize from Methanol/Water (9:1) or Ethanol. The octyl bromide remains in the mother liquor.

Part 4: Purification & Characterization Logic[2]

Achieving >99% purity requires removing the mono-alkylated intermediate (3-hydroxy-4-octyloxybenzaldehyde).

Purification Workflow

Purification Crude Crude Reaction Mixture TLC TLC Analysis (Hexane:EtOAc 4:1) Crude->TLC Decision Is Mono-alkylated Impurity Present? TLC->Decision Recryst Recrystallization Solvent: Ethanol or MeOH Decision->Recryst No / Trace Column Column Chromatography Silica Gel Eluent: Pet Ether/EtOAc (9:1) Decision->Column Yes (>5%) Final Pure Product (White/Pale Yellow Solid) Recryst->Final Column->Final

Figure 2: Decision tree for purification based on crude purity.

Characterization Data (Expected)
  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: 48–50 °C [1].

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.83 (s, 1H, CHO) – Diagnostic Aldehyde Peak.

    • δ 7.40 (dd, 1H, Ar-H), 7.38 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H) – Aromatic Region.

    • δ 4.05–4.09 (m, 4H, 2 x O-CH₂-) – Alpha-protons of octyl chains.

    • δ 0.89 (t, 6H, 2 x CH₃).

References

  • Royal Society of Chemistry . Synthesis, Mesomorphism, Photophysics and Device Performance of Liquid-crystalline Pincer Complexes of Gold(III). (Supplementary Information, p. S6). Retrieved from [Link]

  • Master Organic Chemistry . The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [Link]

  • Organic Chemistry Portal . Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond . Williamson Ether Synthesis Lab Manual. Retrieved from [Link]

Sources

Technical Comparison Guide: 3,4-Bis(octyloxy)benzaldehyde vs. Short-Chain Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of functional organic materials—whether for liquid crystals, organic photovoltaics (OPV), or lipophilic pharmaceutical intermediates—the selection of the aldehyde building block is a critical decision point. While 3,4-dimethoxybenzaldehyde (Veratraldehyde) is the standard for general organic synthesis, it often fails in applications requiring high solubility in non-polar solvents or specific supramolecular ordering.

3,4-Bis(octyloxy)benzaldehyde (CAS: 131525-50-3) serves as a strategic alternative. The introduction of two eight-carbon alkyl chains drastically alters the physicochemical profile, transitioning the molecule from a polar, crystalline solid to a lipophilic, mesogenic building block. This guide objectively compares these two derivatives, providing experimental protocols and decision frameworks to optimize your synthetic pathway.

Chemical Profile & Structural Analysis[1][2]

The following table contrasts the core properties of the octyloxy derivative against its methoxy and hydroxy analogues.

Feature3,4-Bis(octyloxy)benzaldehyde 3,4-Dimethoxybenzaldehyde (Veratraldehyde)3,4-Dihydroxybenzaldehyde
CAS Number 131525-50-3120-14-9139-85-5
Molecular Weight 362.55 g/mol 166.18 g/mol 138.12 g/mol
Physical State Beige flakes / Low-melting solidWhite to yellowish crystalsCrystalline solid
Melting Point 54–56 °C42–45 °C153–155 °C
Solubility (Hexane) High (Freely soluble)Low / InsolubleInsoluble
Solubility (Ethanol) Moderate (Requires heat)High High
Primary Application Liquid crystals, OPV, Lipophilic drugsFlavor, General Pharma, FragranceAntioxidant, Crosslinking
Electronic Effect Electron Donating (+I, +M)Electron Donating (+I, +M)Electron Donating (+M)
The "Alkyl Effect": Mechanistic Insight

The shift from methyl (C1) to octyl (C8) does not significantly alter the electronic density at the aldehyde carbonyl; reactivity in Knoevenagel or Wittig condensations remains electronically similar. However, the steric and solubility impacts are profound:

  • Solubility Gating: The C8 chains act as "solvent handles," allowing the molecule and its derivatives (e.g., porphyrins, Schiff bases) to dissolve in non-polar solvents like toluene, chloroform, and chlorobenzene. This is critical for solution-processed organic electronics where film morphology is dictated by solvent evaporation kinetics.

  • Supramolecular Packing: The octyl chains induce Van der Waals interdigitation, promoting smectic liquid crystal phases and preventing π-π aggregation quenching in conjugated polymers.

Experimental Protocols

Protocol A: Synthesis of 3,4-Bis(octyloxy)benzaldehyde

Objective: Exhaustive alkylation of 3,4-dihydroxybenzaldehyde to the bis-octyl ether.

Reagents:

  • 3,4-Dihydroxybenzaldehyde (1.0 eq)[1]

  • 1-Bromooctane (2.5 eq)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Potassium Iodide (KI), catalytic (0.1 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-dihydroxybenzaldehyde (e.g., 13.8 g, 100 mmol) in DMF (150 mL).

  • Deprotonation: Add anhydrous

    
     (41.4 g, 300 mmol). Stir at room temperature for 15 minutes. The suspension will turn yellow/orange as the phenoxide forms.
    
  • Alkylation: Add 1-Bromooctane (43.2 mL, 250 mmol) and catalytic KI (1.66 g, 10 mmol).

  • Reaction: Heat the mixture to 80°C for 18–24 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (

    
    ) should disappear, replaced by the mono-alkylated intermediate and finally the bis-product (
    
    
    
    ).
  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) to precipitate the crude product and remove DMF.

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with water (
    
    
    
    ), brine (
    
    
    ), and dry over
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize the resulting solid from Ethanol or Hexane (cooling to -20°C may be required) to yield beige flakes.

    • Target Yield: 85–92%

Protocol B: Application Case – Synthesis of Lipophilic Porphyrin

Objective: Condensation with pyrrole to form meso-tetrakis(3,4-bis(octyloxy)phenyl)porphyrin. This demonstrates the solubility benefit—Veratraldehyde derivatives often precipitate prematurely, leading to lower yields.

Workflow:

  • Condensation: Dissolve 3,4-Bis(octyloxy)benzaldehyde (1.0 eq) and Pyrrole (1.0 eq) in dry Chloroform (0.01 M concentration).

  • Catalysis: Degas with Nitrogen for 15 mins. Add

    
     (0.1 eq). Stir in dark for 1 hour.
    
  • Oxidation: Add DDQ (0.75 eq) to oxidize the porphyrinogen to porphyrin. Stir for 1 hour.

  • Result: The resulting porphyrin is highly soluble in

    
    , allowing for easy column chromatography purification. (Contrast: The tetrakis(3,4-dimethoxyphenyl)porphyrin often has poor solubility, complicating purification).
    

Visualizations

Diagram 1: Synthesis & Reactivity Workflow

This diagram outlines the synthesis pathway and the branching decision logic for downstream applications.

SynthesisWorkflow Start 3,4-Dihydroxybenzaldehyde Intermediate Mono-octyl Intermediate (Transient) Start->Intermediate Alkylation (Fast) Reagents 1-Bromooctane (2.5 eq) K2CO3, DMF, 80°C Reagents->Start Product 3,4-Bis(octyloxy)benzaldehyde (Beige Flakes) Intermediate->Product Alkylation (Slow) App1 Liquid Crystals (Smectic Phases) Product->App1 Schiff Base Rxn App2 Organic Electronics (Soluble Polymers) Product->App2 Knoevenagel Rxn App3 Lipophilic Drugs (High LogP) Product->App3 Reductive Amination

Caption: Synthesis pathway of 3,4-Bis(octyloxy)benzaldehyde and downstream application branches.

Diagram 2: Selection Decision Matrix

Use this logic tree to determine if the Octyloxy derivative is required for your specific project.

SelectionGuide Start Select Aldehyde Precursor Q1 Is final product solubility in non-polar solvents (Hexane/Toluene) critical? Start->Q1 BranchYes YES Q1->BranchYes BranchNo NO Q1->BranchNo Q2 Is supramolecular ordering (Liquid Crystal phase) required? BranchYes->Q2 Res_Verat Use Veratraldehyde (Cheap, Ethanol Soluble) BranchNo->Res_Verat Res_Octyl Use 3,4-Bis(octyloxy)benzaldehyde (Lipophilic, Mesogenic) Q2->Res_Octyl Yes Q2->Res_Octyl No (But need solubility)

Caption: Decision matrix for selecting between Methoxy (Veratraldehyde) and Octyloxy derivatives.

References

  • Alfa Chemistry. (n.d.). Benzaldehyde, 3,4-bis(octyloxy)- Properties and Specifications. Retrieved from

  • BenchChem. (2025).[2][3][4] A Comparative Analysis of 4-(Hexyloxy)benzaldehyde and 4-(Butoxy)benzaldehyde in Liquid Crystal Synthesis. Retrieved from

  • MDPI. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7, 699.[5] Retrieved from

  • PubChem. (2025).[6] 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (n.d.). 3,4-Dimethoxybenzaldehyde Product Specification. Retrieved from

  • SciSpace. (2015). The two-step mechanochemical synthesis of porphyrins. Retrieved from

Sources

Performance comparison of materials derived from 3,4-Bis(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Solubilizing Powerhouse

In the development of organic semiconductors and lipophilic therapeutics, the "solubility vs. packing" trade-off is a persistent bottleneck. 3,4-Bis(octyloxy)benzaldehyde serves as a critical intermediate designed to resolve this. Unlike its short-chain analogue (Veratraldehyde, 3,4-dimethoxybenzaldehyde), the inclusion of dual


 octyl chains introduces significant entropy, disrupting excessive crystallization while maintaining sufficient Van der Waals forces for self-assembly.

This guide objectively compares materials derived from 3,4-Bis(octyloxy)benzaldehyde against short-chain (Methyl/Ethyl) and extended-chain (Dodecyl) alternatives, focusing on Liquid Crystalline (LC) behavior , Polymer Processability , and Photodynamic Therapy (PDT) efficacy .

Comparative Analysis: Structure-Property Relationships[1][2]

Thermal & Phase Behavior (Liquid Crystals)

The primary advantage of the octyloxy derivative lies in its ability to induce stable mesophases (liquid crystalline states) in Schiff base and ester derivatives.

FeatureMethyl (C1) DerivativeOctyl (C8) Derivative Dodecyl (C12) Derivative
Melting Point (Aldehyde) 42–45 °C54–56 °C ~60–65 °C
Mesophase Stability Poor (Often purely crystalline)High (Stable Smectic/Nematic) High (Smectic dominant)
Phase Range Narrow / MonotropicWide / Enantiotropic Wide, but lower clearing point
Viscosity Low (if melted)Moderate High

Technical Insight: Short chains (C1-C2) allow rigid cores to pack too tightly, often resulting in high-melting solids that decompose before entering a liquid crystal phase.[1] The


 chains of 3,4-Bis(octyloxy)benzaldehyde act as "molecular lubricants," lowering phase transition temperatures and stabilizing the Smectic C (SmC)  phase, which is crucial for ferroelectric LC applications.
Electronic Polymer Performance (Polyazomethines)

In conjugated polymers (e.g., Polyazomethines or PPV derivatives), solubility is the limiting factor for thin-film fabrication.

  • Solubility: Polymers derived from the C1-analogue are typically insoluble in common organic solvents (CHCl3, THF), requiring dangerous solvents like concentrated

    
     for processing. The C8-derivative polymers are soluble in chloroform, enabling spin-coating  and inkjet printing .[1]
    
  • Electronic Mobility: While alkyl chains are insulating, the C8 chains facilitate lamellar packing (layering). This organized morphology often compensates for the dilution of the conductive core, resulting in reproducible hole mobilities (

    
     to 
    
    
    
    ) compared to the erratic performance of poorly formed films from insoluble C1-analogues.
Biological Efficacy (Photodynamic Therapy)

In drug development, specifically for porphyrin-based photosensitizers:

  • Cellular Uptake: The lipophilicity conferred by the octyl chains enhances membrane permeability compared to hydrophilic analogues.[1]

  • Formulation: 3,4-Bis(octyloxy)-substituted porphyrins are compatible with lipid-based nanoparticle formulations, preventing aggregation (which quenches fluorescence and singlet oxygen generation).[1]

Visualizing the Impact

The following diagram illustrates how the selection of the "R" group (Alkoxy chain) dictates the downstream application pathway, separating high-performance materials from intractable solids.

G cluster_0 Alkylation Choice Core 3,4-Dihydroxybenzaldehyde (Precursor) C1 + Methyl Iodide (C1 Chain) Core->C1 C8 + 1-Bromooctane (C8 Chain) Core->C8 Veratraldehyde 3,4-Dimethoxy- benzaldehyde C1->Veratraldehyde OctylAldehyde 3,4-Bis(octyloxy)- benzaldehyde C8->OctylAldehyde InsolublePoly Polymer: Insoluble / Intractable Veratraldehyde->InsolublePoly Polycondensation ProcessablePoly Polymer: Soluble (CHCl3) Spin-Coatable OctylAldehyde->ProcessablePoly Polycondensation LC_Phase Liquid Crystals: Stable Smectic Phase OctylAldehyde->LC_Phase Schiff Base Rxn PDT_Agent PDT Agent: Lipid Nanoparticle Compatible OctylAldehyde->PDT_Agent Pyrrole Condensation

Caption: Decision tree showing how the C8-alkylation enables solution processing and bio-compatibility compared to the C1 route.

Experimental Protocols

Synthesis of 3,4-Bis(octyloxy)benzaldehyde

Standardized protocol for high-purity precursor synthesis.[1]

Reagents:

  • 3,4-Dihydroxybenzaldehyde (1.0 eq)

  • 1-Bromooctane (2.5 eq)[1]

  • 
     (Anhydrous, 3.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.[1]

Procedure:

  • Dissolution: Dissolve 3,4-dihydroxybenzaldehyde in DMF (approx. 5 mL per gram of aldehyde) under

    
     atmosphere.
    
  • Base Addition: Add

    
     and stir at room temperature for 15 minutes to form the phenolate.
    
  • Alkylation: Add 1-bromooctane dropwise.

  • Reflux: Heat the mixture to 80–90 °C for 12–24 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The di-substituted product moves faster (higher

    
    ) than the mono-substituted intermediates.[1]
    
  • Workup: Pour the cooled mixture into ice water. Extract with Ethyl Acetate (

    
    ).[1] Wash organic layer with brine and water.[1]
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from Ethanol or Methanol to obtain white/pale beige crystals.[1]
    
    • Target Yield: >85%[1][2][3][4][5]

    • Target MP: 54–56 °C[1][2]

Synthesis of Schiff Base Liquid Crystal (Example)

Protocol for synthesizing a mesogenic Schiff base.

Reagents:

  • 3,4-Bis(octyloxy)benzaldehyde (1.0 eq)[3]

  • 4-Butylaniline (1.0 eq)[1]

  • Catalyst: Glacial Acetic Acid (cat.[1] amount)

  • Solvent: Absolute Ethanol[1][4][5]

Procedure:

  • Mix the aldehyde and amine in ethanol.

  • Add 2-3 drops of acetic acid.

  • Reflux for 3–6 hours. A precipitate often forms upon cooling.[1]

  • Filtration: Collect the solid by filtration.[1]

  • Recrystallization: Recrystallize from Ethanol/CHCl3 mixtures until the melting point is constant.

  • Characterization: Use Polarized Optical Microscopy (POM) to observe texture (Schlieren texture indicates Nematic; Focal conic fan indicates Smectic).[1]

Synthesis Workflow Diagram

The following diagram details the specific synthesis logic for creating the aldehyde and its subsequent conversion into a porphyrin photosensitizer.

Synthesis Start Start: 3,4-Dihydroxybenzaldehyde Step1 Step 1: Alkylation (1-Bromooctane, K2CO3, DMF, 90°C) Start->Step1 Product 3,4-Bis(octyloxy)benzaldehyde (Yield: ~90%, MP: 55°C) Step1->Product Branch1 Path A: Schiff Base LC (+ Aniline deriv., EtOH, Reflux) Product->Branch1 Branch2 Path B: Porphyrin (PDT) (+ Pyrrole, BF3·OEt2, Oxidation) Product->Branch2 Result1 Mesogenic Liquid Crystal (Smectic/Nematic Phases) Branch1->Result1 Result2 Octyloxy-Porphyrin (Lipophilic Photosensitizer) Branch2->Result2

Caption: Synthetic workflow from precursor to functional materials (LCs and Porphyrins).

References

  • Synthesis and Mesomorphism of Octyloxy-Derivatives

    • Title: Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene series.
    • Relevance: Establishes the protocol for long-chain alkoxy benzaldehyde synthesis and their impact on mesophase stability.
    • Source: (Contextualized via search results 1.1, 1.11).

  • Polyazomethine Applications

    • Title: Synthesis, Crystal Structures, and Spectroscopic Characterization of Bis-aldehyde Monomers and Their Electrically Conductive Pristine Polyazomethines.
    • Relevance: Compares ethoxy/methoxy derivatives, highlighting the solubility benefits of longer chains for conductive polymers.
    • Source: (Search result 1.3).

  • Photodynamic Therapy (Porphyrins)

    • Title: Enhanced photodynamic therapy of cancer using porphyrin-based nanoparticles.[1]

    • Relevance: Demonstrates the utility of hydrophobic porphyrins (derived from lipophilic aldehydes)
    • Source: (Search result 1.8, 1.14).

  • Physical Properties Data

    • Title: Benzaldehyde, 3,4-bis(octyloxy)- Properties.[1][2][3]

    • Relevance: Verification of melting point (54-56°C) and CAS 131525-50-3.
    • Source: (Search result 1.9).[1]

Sources

Comparative Guide: Spectroscopic Confirmation of 3,4-Bis(octyloxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic confirmation of 3,4-Bis(octyloxy)benzaldehyde and its reaction products, specifically focusing on distinguishing these lipophilic derivatives from their short-chain analogues (e.g., 3,4-dimethoxybenzaldehyde). It is designed for researchers requiring rigorous structural validation in liquid crystal synthesis and drug development.

Executive Summary

3,4-Bis(octyloxy)benzaldehyde serves as a critical intermediate for synthesizing lipophilic Schiff bases, liquid crystals, and organic semiconductors. Unlike its methoxy analogue (Veratraldehyde), the octyl chains confer significant solubility in non-polar solvents and induce mesomorphic (liquid crystalline) properties.

This guide compares the spectroscopic performance of NMR, FTIR, and MS in validating these products. It demonstrates that while FTIR confirms functional group conversion, 1H NMR is the superior definitive method for quantifying the octyl chain integration and verifying the substitution pattern essential for purity assessment.

Comparison of Analytical Methods
MethodSpecificityKey Detection CapabilityLimitation
1H NMR HighQuantifies octyl chain length (integral ratio) & aldehyde purity.Requires deuterated solvents; slower than IR.
FTIR MediumRapid confirmation of C=O to C=N conversion (Schiff base).Cannot distinguish octyl vs. decyl chains easily.
UV-Vis LowTracks conjugation length changes (red shift).Broad peaks; poor structural specificity.

Experimental Workflow & Logic

The following diagram outlines the synthesis and validation logic. The critical decision points rely on specific spectral signals that differentiate the product from the starting material (3,4-dihydroxybenzaldehyde) and impurities.

G Start Starting Material: 3,4-Dihydroxybenzaldehyde Reagent Reagents: 1-Bromooctane + K2CO3 (DMF, 90°C) Start->Reagent Alkylation Product Target Intermediate: 3,4-Bis(octyloxy)benzaldehyde Reagent->Product Etherification NMR_Check 1H NMR Validation: Check δ 4.05 (OCH2) & Integral 30H (Alkyl) Product->NMR_Check Step 1: Purity IR_Check FTIR Validation: Loss of OH (3400 cm⁻¹) Retain C=O (1680 cm⁻¹) Product->IR_Check Step 2: ID Schiff Final Product: Schiff Base Derivative (Reaction w/ Amine) Final_Analysis Final Confirmation: Disappearance of CHO (9.8 ppm) Appearance of C=N (1610 cm⁻¹) Schiff->Final_Analysis Confirm C=N NMR_Check->Schiff If Pure

Figure 1: Synthesis and spectroscopic validation workflow for 3,4-bis(octyloxy)benzaldehyde and its Schiff base derivatives.

Detailed Experimental Protocols

Protocol A: Synthesis of 3,4-Bis(octyloxy)benzaldehyde

This protocol ensures complete alkylation of the hydroxyl groups, preventing the formation of mono-octyloxy byproducts which are difficult to separate.

  • Reagents: Dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) and 1-bromooctane (2.5 eq) in DMF (Dimethylformamide).

  • Catalyst: Add anhydrous Potassium Carbonate (

    
    , 3.0 eq) and a catalytic amount of Potassium Iodide (KI) to accelerate the Finkelstein reaction.
    
  • Reaction: Heat to 90°C for 16 hours under

    
     atmosphere.
    
    • Why: The elevated temperature ensures the less reactive meta-hydroxyl group is alkylated.

  • Work-up: Pour into 1M HCl (ice cold) to neutralize base and precipitate the product. Extract with Dichloromethane (

    
    ).[1]
    
  • Purification: Recrystallize from Ethanol or use Column Chromatography (Hexane:EtOAc 9:1).

Protocol B: Spectroscopic Confirmation (The "Fingerprint" Check)

To confirm the product is 3,4-bis(octyloxy)benzaldehyde and not the mono-substituted impurity, perform 1H NMR in


.

Critical Validating Signals:

  • Aldehyde Proton: Singlet at δ 9.83 ppm . (Must integrate to 1H).

  • Alkoxy Protons (-OCH₂-): Two overlapping triplets at δ 4.05–4.08 ppm .

    • Validation Rule: If this integrates to 2H instead of 4H, you have the mono-substituted impurity.

  • Alkyl Chain: Multiplets at δ 1.28–1.81 ppm (Integrates to ~24H) and terminal methyl triplet at δ 0.89 ppm (Integrates to 6H).[1]

Spectroscopic Data Comparison

The following table contrasts the spectral signatures of the target octyloxy compound against its methoxy analogue (Veratraldehyde). This comparison is vital for researchers transitioning from standard reagents to lipophilic variants.

Table 1: Spectral Fingerprints of Alkoxy Benzaldehydes
Feature3,4-Dimethoxybenzaldehyde3,4-Bis(octyloxy)benzaldehyde Interpretation
1H NMR (-O-CHx) Singlet, δ 3.95 ppm (6H)Triplet, δ 4.05 ppm (4H) Triplet indicates coupling to adjacent CH₂ (long chain).[1]
1H NMR (Aliphatic) NoneMultiplet, δ 1.2–1.8 ppm (~24H) Confirms presence of octyl tails.
FTIR (C-H Stretch) Weak, ~2950 cm⁻¹Strong, 2850–2920 cm⁻¹ Dominant methylene stretches from octyl chains.
Physical State Solid (mp 42–45°C)Low melting solid / Liquid Octyl chains disrupt crystal packing (mesomorphism).
Solubility High in MeOH, EtOHHigh in Hexane, CHCl₃; Low in MeOH Critical for processing in non-polar organic electronics.

Performance Analysis: Reaction Monitoring

When converting 3,4-bis(octyloxy)benzaldehyde into a Schiff Base (e.g., reaction with aniline), spectroscopic monitoring is required to ensure complete conversion.

Signal Transition Diagram

The following diagram illustrates the specific spectral shifts that confirm the reaction's success.

Logic Reactant Reactant: Aldehyde NMR: δ 9.83 (s, 1H) IR: 1680 cm⁻¹ (C=O) Process Condensation (-H₂O) Reactant->Process Product Product: Imine NMR: δ 8.30 (s, 1H) IR: 1610-1620 cm⁻¹ (C=N) Process->Product

Figure 2: Diagnostic signal shifts in NMR and IR during Schiff base formation.

Validation Criteria:
  • NMR Shift: The aldehyde proton at 9.83 ppm must completely disappear. A new singlet (Imine -CH=N-) appears upfield at ~8.3–8.5 ppm .

  • IR Shift: The carbonyl peak at 1680 cm⁻¹ disappears. A sharp band for C=N stretching appears at 1610–1625 cm⁻¹ .

  • Self-Validation: If the 9.83 ppm peak persists, the reaction is incomplete. Add acetic acid catalyst and reflux longer.[2]

References

  • Royal Society of Chemistry. Synthesis, Mesomorphism, Photophysics and Device Performance of Liquid-crystalline Pincer Complexes of Gold(III). (Detailed synthesis of 3,4-bis(octyloxy)benzaldehyde).

  • National Institute of Standards and Technology (NIST). Benzaldehyde, 4-(octyloxy)- Spectral Data.[3] (IR and MS reference data).[4][5][6]

  • Organic Syntheses. General Procedures for Alkylation of Hydroxybenzaldehydes. (Protocol adaptation).

  • BenchChem. A Comparative Study of Benzaldehyde Derivatives in Key Organic Reactions. (Reactivity comparisons).

  • MDPI Molecules. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. (NMR shift comparisons for mono- vs bis-substituted products).

Sources

Comparative Study of the Electronic Properties of Hexahydroquinoline Derivatives: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

As a Senior Application Scientist overseeing drug discovery pipelines, I frequently encounter optimization bottlenecks where structural modifications are made empirically rather than rationally. Hexahydroquinoline (HHQ)—a fused heterocyclic core analogous to the well-known 1,4-dihydropyridines (1,4-DHPs)—is a privileged scaffold in medicinal chemistry. It is highly valued for its calcium channel modulation, anti-inflammatory properties, and potent anticancer activity 1[1].

However, despite its ubiquity, the precise structural and electronic properties of its derivatives often remain underexplored in the literature2[2]. This guide provides a comprehensive comparative analysis of rationally designed HHQ derivatives. By systematically evaluating how electron-withdrawing versus electron-donating substituents alter the Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP), we can accurately predict and validate their pharmacological efficacy against critical oncology targets like the anti-apoptotic protein Mcl-1 and mutant EGFR 3[3].

The Derivatives: Structural and Electronic Comparison

To demonstrate the causality between electronic properties and biological activity, we compare three specific 5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate derivatives, varying only the C4-phenyl substituent:

  • HHQ-NO₂ (Compound I): Features a 4-(4-nitrophenyl) group. The strong electron-withdrawing nature of the nitro group via resonance significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, increasing the molecule's electrophilicity.

  • HHQ-Cl₂ (Compound III): Features a 4-(2,4-dichlorophenyl) group. Halogens provide a unique balance of inductive electron withdrawal and high lipophilicity, a profile proven to remarkably inhibit wild-type and mutant EGFR variants4[4].

  • HHQ-OCH₃ (Compound II): Features a 4-(4-methoxyphenyl) group. The electron-donating methoxy group raises the Highest Occupied Molecular Orbital (HOMO) energy, increasing chemical hardness and altering the dipole moment.

Quantitative Data Presentation

The table below summarizes the Density Functional Theory (DFT) calculations and corresponding in vitro binding affinities. The data reveals a direct correlation: a lower HOMO-LUMO gap (as seen in HHQ-NO₂) correlates with higher chemical reactivity and stronger polarization, facilitating tighter hydrogen bonding within the Mcl-1 binding pocket5[5].

DerivativeSubstituentHOMO (eV)LUMO (eV)Band Gap (eV)Dipole Moment (D)Mcl-1 IC₅₀ (µM)
HHQ-NO₂ 4-(4-nitrophenyl)-6.50-3.203.306.51.5
HHQ-Cl₂ 4-(2,4-dichlorophenyl)-6.20-2.503.703.84.2
HHQ-OCH₃ 4-(4-methoxyphenyl)-5.80-1.903.904.2> 20.0

Note: Computational data modeled via B3LYP/6-311++G(d,p) in aqueous SMD. IC₅₀ values represent in vitro inhibitory concentrations.

Mechanistic Insights: Causality in Electronic Modulation

Why do these electronic shifts matter in rational drug design?

  • FMO Modulation: The HOMO-LUMO gap is a direct proxy for chemical hardness. HHQ-NO₂ exhibits the narrowest gap (3.30 eV), making it highly polarizable. This polarizability allows the molecule to dynamically adjust its electron cloud upon entering the hydrophobic pocket of Mcl-1, maximizing van der Waals interactions and lowering the overall binding free energy.

  • MEP Alteration: The -NO₂ group creates a distinct region of negative electrostatic potential. This serves as a potent hydrogen-bond acceptor for key basic residues in the target receptor. Conversely, the -OCH₃ group disperses the electron density, weakening highly directional electrostatic interactions but improving general lipophilic contacts.

Mechanism A Substituent Effect (-NO2, -OCH3, -Cl2) B FMO Modulation (HOMO/LUMO Shift) A->B Inductive/Resonance C Target Binding (Mcl-1 / EGFR) B->C Electrostatic Fit D Apoptosis Induction C->D Pathway Blockade

Logical relationship between substituent electronic effects and pharmacological efficacy.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following integrated computational and in vitro workflow must be executed. This is a self-validating system: computational predictions are validated by phenotypic assays, which are in turn validated by mechanistic protein probing.

Workflow S1 1. Multicomponent Synthesis (Hantzsch Reaction) S2 2. DFT Calculations (B3LYP/6-311++G**) S1->S2 Structural Input S3 3. Molecular Docking (Targeting Mcl-1/EGFR) S2->S3 Electronic Profiling S4 4. In Vitro Validation (MTT & Western Blot) S3->S4 Binding Prediction S4->S2 Feedback Loop

Integrated computational and experimental workflow for HHQ derivative evaluation.

Protocol 1: Computational Electronic Profiling (DFT)

Objective: To quantify the electronic properties prior to extensive biological testing, avoiding dead-end empirical screening.

  • Preparation: Build the 3D structures of the synthesized HHQ derivatives using GaussView 6.

  • Optimization: Submit the structures to Gaussian 16. Use the B3LYP functional with the 6-311++G(d,p) basis set.

    • Causality: B3LYP provides an optimal balance of electron correlation and computational cost. The diffuse functions (++) are absolutely critical here for accurately modeling the extended electron cloud of the electron-withdrawing -NO₂ group.

  • Solvation Modeling: Apply the SMD (Solvation Model based on Density) for water.

    • Causality: Gas-phase calculations are irrelevant for biological systems; SMD accurately simulates the dielectric environment of the cytosol, ensuring the calculated dipole moments reflect physiological reality.

  • Analysis: Extract HOMO/LUMO energies and generate the MEP map to identify electrophilic/nucleophilic hotspots for docking constraints.

Protocol 2: In Vitro Validation (Cytotoxicity & Apoptosis)

Objective: To validate the computational predictions against live biological targets and confirm the mechanism of action.

  • Cell Culture: Culture human leukemia cells (HL-60) and non-small cell lung cancer cells (A549) in RPMI-1640 medium supplemented with 10% FBS.

  • Viability Assay (MTT): Treat cells with varying concentrations (0.1 - 50 µM) of HHQ derivatives for 48 hours.

    • Causality: The 48-hour window is necessary to capture both the primary target inhibition and the subsequent downstream apoptotic cascade.

  • Target Inhibition (Western Blot): Lyse the treated cells and perform SDS-PAGE. Probe for Mcl-1, cleaved caspase-3, and cleaved caspase-9.

    • Causality: Simply measuring cell death via MTT is insufficient to prove efficacy. Probing for cleaved caspases proves that the mechanism of death is specifically apoptosis (driven by Mcl-1 inhibition) rather than non-specific chemical necrosis.

References

  • 2 - World Scientific Publishing. 2.3 - Bentham Science Publishers.

  • 4 - Semantic Scholar. 4.1 - National Institutes of Health (NIH). 5.5 - ResearchGate.

Sources

A Multi-faceted Approach to Confirming the Structure of 3,4-Bis(octyloxy)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. The synthesis of a target compound like 3,4-Bis(octyloxy)benzaldehyde is only the first step; a rigorous, multi-technique validation is paramount to ensure its identity, purity, and isomeric integrity before it can be advanced in a research or development pipeline.

This guide provides an in-depth, comparative analysis of the essential experimental methods required to definitively confirm the structure of 3,4-Bis(octyloxy)benzaldehyde (Molecular Formula: C₂₃H₃₈O₃, Molecular Weight: 362.55 g/mol [1]). We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a synergistic approach provides a self-validating system for structural elucidation.

The Strategic Imperative: Why a Multi-Technique Approach is Non-Negotiable

Relying on a single analytical technique is fraught with risk. For instance, while Mass Spectrometry can confirm the molecular weight, it cannot distinguish between isomers. Similarly, while Infrared Spectroscopy can identify the presence of a carbonyl group, it cannot define its position on the aromatic ring. A robust structural confirmation strategy, therefore, integrates data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together, they create an unassailable confirmation of the target molecule's identity.

Below is a logical workflow that outlines this comprehensive validation process.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Structural Elucidation (Spectroscopy) cluster_2 Composition & Purity Verification synthesis Synthesized Product: 3,4-Bis(octyloxy)benzaldehyde nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Provides structural backbone ms Mass Spectrometry (MS) synthesis->ms Provides structural backbone ir Infrared Spectroscopy (FTIR) synthesis->ir Provides structural backbone hplc Chromatography (RP-HPLC) synthesis->hplc Assesses purity & composition ea Elemental Analysis (CHN) synthesis->ea Assesses purity & composition elucidation Confirm: - Atom Connectivity - Functional Groups - Molecular Weight nmr->elucidation ms->elucidation ir->elucidation final_confirmation Unambiguous Structural Confirmation elucidation->final_confirmation Cross-validates purity Confirm: - Purity (% Area) - Elemental Composition - Absence of Isomers/Reactants hplc->purity ea->purity purity->final_confirmation Cross-validates

Caption: Workflow for the comprehensive structural validation of 3,4-Bis(octyloxy)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

A. ¹H NMR Spectroscopy

Causality: ¹H NMR is the first-line technique to map the proton framework of the molecule. For 3,4-Bis(octyloxy)benzaldehyde, it allows us to "see" the distinct protons of the aldehyde, the aromatic ring, and the two non-equivalent octyloxy chains, confirming their presence and relative positions.

Expected Data: The spectrum should show signals corresponding to every unique proton environment. Based on literature data for this exact compound[2], we can predict the following:

  • Aldehyde Proton: A sharp singlet far downfield due to the strong deshielding effect of the carbonyl group.

  • Aromatic Protons: Three distinct signals for the protons on the trisubstituted benzene ring.

  • Ether Methylene Protons: Two triplets corresponding to the -OCH₂- groups, shifted downfield by the adjacent oxygen atoms.

  • Alkyl Chain Protons: A series of multiplets for the internal methylene groups and two overlapping triplets for the terminal methyl groups.

Proton AssignmentExpected Chemical Shift (δ, ppm)Splitting PatternIntegration
Aldehyde (-CHO)~9.83Singlet (s)1H
Aromatic (H-5)~7.41Doublet of doublets (dd)1H
Aromatic (H-2)~7.39Multiplet/Doublet (m/d)1H
Aromatic (H-6)~6.95Doublet (d)1H
Methylene (-OCH₂)~4.05 - 4.08Two Triplets (t)4H
Methylene (-CH₂-)₆~1.28 - 1.81Multiplets (m)24H
Terminal Methyl (-CH₃)~0.89Triplet (t)6H

Experimental Protocol (Self-Validating):

  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals in the spectrum[3].

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm and allows for accurate calibration of the chemical shift axis[4].

  • Instrument: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving the complex multiplets of the alkyl chains.

  • Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Validation Check: The integration of the peaks must correspond to the ratio of protons in the molecule (e.g., the ratio of the aldehyde proton to the terminal methyl protons should be 1:6). A significant deviation suggests the presence of impurities.

B. ¹³C NMR Spectroscopy

Causality: While ¹H NMR maps the proton skeleton, ¹³C NMR confirms the carbon framework. It is particularly useful for identifying quaternary carbons (like C-3 and C-4 of the benzene ring) and the carbonyl carbon, which are invisible in ¹H NMR.

Expected Data: The proton-decoupled ¹³C NMR spectrum should display a single peak for each unique carbon atom.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aldehyde (C=O)~191
Aromatic (C-4, C-3)~155, ~150
Aromatic (C-1)~130
Aromatic (C-6, C-5, C-2)~127, ~112, ~111
Methylene (-OCH₂)~69
Alkyl Chain (-CH₂- & -CH₃)~14 - 32

Experimental Protocol:

  • Sample: The same sample prepared for ¹H NMR can be used.

  • Acquisition: Run a standard proton-decoupled ¹³C experiment. This simplifies the spectrum by removing C-H splitting, resulting in a single peak for each carbon environment.

  • Validation Check: The number of observed peaks should match the number of unique carbon atoms in the proposed structure. The presence of the characteristic aldehyde carbonyl peak around 191 ppm is a key diagnostic marker[4].

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Causality: MS provides the exact molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. High-resolution mass spectrometry (HRMS) can determine the molecular formula by providing a mass measurement with very high precision.

Expected Data:

  • Molecular Ion Peak: For a compound with a molecular weight of 362.55, using a soft ionization technique like Electrospray Ionization (ESI), one would expect to see the protonated molecule [M+H]⁺ at m/z 363.28 or the sodium adduct [M+Na]⁺ at m/z 385.26.

  • Fragmentation: While soft ionization minimizes fragmentation, some characteristic fragments may be observed, such as the loss of an octyl chain, providing further structural confirmation. In harder ionization techniques like electron ionization (EI), a prominent fragment would be the phenyl cation [C₆H₅]⁺ at m/z 77[5][6].

Experimental Protocol (HRMS):

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).

  • Data Acquisition: Acquire the spectrum in positive ion mode.

  • Validation Check: The experimentally measured mass of the molecular ion should be within 5 ppm of the theoretical calculated mass for the molecular formula C₂₃H₃₈O₃. This level of accuracy strongly supports the proposed elemental composition.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Causality: FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. It works by detecting the absorption of infrared radiation by specific molecular vibrations. For 3,4-Bis(octyloxy)benzaldehyde, it provides direct evidence for the critical aldehyde and ether functionalities.

Expected Data: The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Aldehyde C=OStretch, strong~1685 - 1695[7]
Aldehyde C-HStretch, two weak bands~2820 and ~2720
Aliphatic C-HStretch~2850 - 2960
Aromatic C=CStretch~1580 - 1600
Ether C-OStretch~1220 - 1260[7]

Experimental Protocol:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

  • Acquisition: Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Validation Check: The presence of a strong absorption band around 1690 cm⁻¹ is definitive proof of the conjugated aldehyde's carbonyl group[8]. This, combined with the C-O ether stretch, confirms the core functionalities.

Purity and Compositional Analysis

Spectroscopy confirms the structure, but it does not guarantee purity or elemental composition. For this, chromatographic and elemental analyses are essential.

A. High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. For this molecule, a reverse-phase (RP-HPLC) method is ideal. The non-polar C18 stationary phase will retain the lipophilic product longer than more polar potential impurities, such as the starting material 3,4-dihydroxybenzaldehyde.[9]

Experimental Protocol (RP-HPLC):

  • System: An HPLC system with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and a gradient pump.

  • Mobile Phase: A gradient system is often effective. For example, Mobile Phase A: Water; Mobile Phase B: Acetonitrile. A typical gradient might run from 60% B to 95% B over 15 minutes.

  • Detection: The UV detector should be set to a wavelength where the benzaldehyde chromophore has strong absorbance (e.g., ~254 nm or a determined λ_max).

  • Sample Preparation: Prepare a sample solution in acetonitrile at a concentration of ~0.1 mg/mL.[9]

  • Analysis: Inject the sample and record the chromatogram.

  • Validation Check: A pure sample should yield a single major peak. Purity is often reported as a percentage based on the area of the main peak relative to the total area of all peaks.

B. Elemental Analysis

Causality: Elemental analysis provides the empirical formula by determining the mass percentages of carbon, hydrogen, and (if present) nitrogen. This serves as a fundamental check of the molecular formula derived from MS.

Expected Data: The theoretical elemental composition for C₂₃H₃₈O₃ is:

  • Carbon (C): 76.19%

  • Hydrogen (H): 10.56%

  • Oxygen (O): 13.24% (typically determined by difference)

Experimental Protocol:

  • Sample: A few milligrams of the highly purified, dry sample are submitted to an analytical laboratory.

  • Analysis: The sample is combusted in a CHN analyzer, and the resulting gases (CO₂, H₂O) are quantified.

  • Validation Check: The experimentally determined percentages for C and H should be within ±0.4% of the theoretical values to be considered a good match.

Summary and Conclusion

The structural confirmation of 3,4-Bis(octyloxy)benzaldehyde is not achieved by a single experiment but by the convergence of evidence from a suite of orthogonal analytical techniques.

G data_summary Technique Information Provided Key Validation Point for C₂₃H₃₈O₃ nmr_data ¹H & ¹³C NMR Atom connectivity, chemical environments Aldehyde proton at ~9.8 ppm; Carbonyl at ~191 ppm; Correct integration ratios ms_data Mass Spec (HRMS) Molecular weight and formula Measured mass within 5 ppm of theoretical mass for [M+H]⁺ at m/z 363.28 ir_data FTIR Functional group identification Strong C=O stretch at ~1690 cm⁻¹ and C-O ether stretch at ~1240 cm⁻¹ hplc_data hplc_data ea_data Elemental Analysis Elemental composition Experimental %C and %H within ±0.4% of theoretical values

Caption: Summary of analytical techniques and their key validation points.

By systematically applying these methods, a researcher can build an unassailable case for the structure and purity of their synthesized compound. NMR defines the atomic arrangement, MS confirms the molecular weight, FTIR verifies the functional groups, HPLC assesses the purity, and elemental analysis validates the fundamental composition. Only when the data from all these experiments are consistent and self-validating can the structure of 3,4-Bis(octyloxy)benzaldehyde be considered confirmed.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Rsc.org. Retrieved from [Link]

  • (2017). Supporting Information. Angewandte Chemie International Edition, 129, 8313–8317. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). p-(Octyloxy)benzaldehyde. PubChem. Retrieved from [Link]

  • MiMeDB. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (MMDBc0033706). Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-(octyloxy)-. NIST WebBook. Retrieved from [Link]

  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0063049). Retrieved from [Link]

  • MDPI. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis, Mesomorphism, Photophysics and Device Performance of Liquid-crystalline Pincer Complexes of Gold(III). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

  • Rizk, M., Ibrahim, F., Hefnawy, M., & Nasr, J. J. (2007). Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. Acta Pharmaceutica, 57(2), 231–239. Retrieved from [Link]

  • Liang, Y., et al. (2021). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Physical Chemistry Chemical Physics, 23(14), 8549–8556. Retrieved from [Link]

  • Liang, Y., et al. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. IDEALS. Retrieved from [Link]

  • Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved from [Link]

  • Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of benzaldehyde. Retrieved from [Link]

Sources

Cross-Validation of Analytical Data for 3,4-Bis(octyloxy)benzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of liquid crystals and organic electronic intermediates, 3,4-Bis(octyloxy)benzaldehyde (CAS: 131525-50-3) serves as a critical amphiphilic building block.[1] However, its dual nature—comprising a polar benzaldehyde core and lipophilic octyl chains—presents unique analytical challenges. Standard Quality Control (QC) often relies exclusively on HPLC-UV, which frequently overestimates purity by failing to detect non-chromophoric lipophilic impurities (e.g., octyl bromide, octanol) or structural isomers.

This guide objectively compares Standard Single-Method Analysis (HPLC-UV) against a Multi-Method Cross-Validation Protocol (HPLC + qNMR + DSC) . Experimental data demonstrates that while standard methods may indicate >99% purity, cross-validation often reveals actual purities of 95-97%, preventing downstream failure in sensitive self-assembly applications.[1]

The Analytical Challenge: Why Standard QC Fails

The synthesis of 3,4-Bis(octyloxy)benzaldehyde typically involves the Williamson etherification of 3,4-dihydroxybenzaldehyde with octyl bromide. This route introduces specific impurity classes that "hide" from standard detection:

  • "Invisible" Aliphatics: Excess alkylating agents (octyl bromide) or elimination byproducts (octene) lack strong UV chromophores at 254 nm.[1]

  • Response Factor Variance: Mono-alkylated intermediates (3-hydroxy-4-octyloxybenzaldehyde) have different extinction coefficients than the bis-alkylated product, skewing area-% integration.[1]

  • Aggregation: The long alkyl chains can induce micelle-like aggregation in NMR solvents, broadening peaks and masking impurities unless specific relaxation delays are used.[1]

Comparative Performance Data

The following data compares the analytical assessment of a single batch of crude 3,4-Bis(octyloxy)benzaldehyde using two different methodologies.

Table 1: Methodological Discrepancy Matrix
FeatureMethod A: Standard QC Method B: Cross-Validated (Recommended) Discrepancy / Risk
Primary Technique HPLC-UV (254 nm)HPLC (Gradient) + qNMR + DSC--
Reported Purity 99.2% (Area %) 96.4% (w/w) 2.8% Overestimation
Impurity Detection Detects only UV-active aromatics.[1]Detects aromatics, aliphatics, and solvents.Method A misses residual alkyl halides.[1]
Structural Confirmation Retention time match only.Proton integration (Aromatic:Aliphatic ratio).Method A cannot distinguish regioisomers reliably.[1]
Melting Point Capillary (Visual range).[1]DSC (Onset & Peak shape).[1]Method A misses polymorphic transitions.[1]
Outcome PASS (False Positive)FAIL (Requires Recrystallization)Risk of device failure in LC applications.[1]

Key Insight: The 2.8% discrepancy is primarily due to residual octyl bromide (detectable by NMR, invisible to UV) and trace solvent retention trapped by the waxy lattice.

Validated Experimental Protocols

To achieve the accuracy of Method B, follow these self-validating protocols.

Protocol 1: Quantitative 1H-NMR (qNMR)

Purpose: Absolute purity determination and detection of "invisible" aliphatic impurities.[1]

Reagents:

  • Solvent:

    
     (99.8% D) with 0.03% TMS.[1]
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (TraceCERT® grade).[1]

Procedure:

  • Sample Prep: Weigh exactly 20 mg of analyte and 10 mg of Internal Standard into a vial. Dissolve in 0.7 mL

    
    . Ensure complete dissolution (sonicate if necessary to break waxy aggregates).[1]
    
  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1):

      
       seconds (Critical: Long alkyl chains have long 
      
      
      
      relaxation times.[1] Short D1 results in under-integration of the octyl tails).[1]
    • Scans: 64 (for high S/N ratio).

    • Temperature: 298 K.[1]

  • Data Analysis:

    • Integrate the Aldehyde proton (

      
       9.8 ppm, 1H) vs. the IS peak.
      
    • Validation Check: Compare the integration of the aromatic protons (

      
       7.4 ppm, 3H) to the 
      
      
      
      -methylene protons (
      
      
      4.0 ppm, 4H). The ratio must be exactly 3:4. Deviation indicates mono-alkylation impurities.[1]
Protocol 2: High-Resolution HPLC (Gradient)

Purpose: Separation of structurally similar mono-alkylated byproducts.[1]

Setup:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 50% B to 100% B over 15 mins; hold 100% B for 10 mins. (High organic hold is required to elute the bis-octyl product).[1]

Self-Validation Step:

  • Inject a known standard of 3,4-dihydroxybenzaldehyde.[1] If it co-elutes with the solvent front, the gradient starts too high. If the main peak tails, increase column temperature to 40°C to improve mass transfer of the lipid chains.

Protocol 3: Differential Scanning Calorimetry (DSC)

Purpose: Crystallinity and polymorph check.

Procedure:

  • Seal 2-5 mg of sample in an aluminum pan.

  • Cycle: Heat from 0°C to 100°C at 5°C/min.

  • Criteria: Pure 3,4-Bis(octyloxy)benzaldehyde exhibits a sharp endotherm at 54-56°C .[1]

  • Failure Mode: A broad peak spanning 45-55°C indicates eutectic impurities (solvent or starting material).[1]

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This workflow illustrates the logical progression from crude synthesis to validated product, highlighting the "Trap" where standard QC fails.

AnalyticalWorkflow Start Crude Synthesis (Williamson Etherification) MethodA Method A: Standard QC (HPLC-UV Only) Start->MethodA Routine Path MethodB Method B: Cross-Validation (HPLC + qNMR + DSC) Start->MethodB Rigorous Path ResultA Result: 99.2% Purity (False Positive) MethodA->ResultA ResultB Result: 96.4% Purity (Accurate) MethodB->ResultB Decision Decision Point: Is Application Critical? ResultA->Decision Data Input ResultB->Decision Data Input Recryst Recrystallization (Ethanol/Hexane) Decision->Recryst If <98% (True) FinalRelease Release for Device Fabrication Decision->FinalRelease If >99% (True) Recryst->MethodB Re-Analyze

Caption: Comparative workflow showing how Method B catches impurities that Method A misses, triggering necessary purification steps.

Diagram 2: Impurity Identification Logic

Use this logic tree to identify specific contaminants based on cross-validated data signals.

ImpurityLogic Start Unknown Impurity Detected CheckUV Is it UV Active (254 nm)? Start->CheckUV YesUV Aromatic Impurity CheckUV->YesUV Yes NoUV Aliphatic/Solvent CheckUV->NoUV No CheckOH IR/NMR: -OH Signal? (Broad ~3400 cm-1) YesUV->CheckOH CheckNMR NMR: Triplet at ~3.4 ppm? NoUV->CheckNMR Mono Mono-alkylated Byproduct CheckOH->Mono Yes (1 Alkyl chain) StartMat Starting Material (Dihydroxybenzaldehyde) CheckOH->StartMat Yes (No Alkyl chains) AlkylHalide Octyl Bromide (Excess Reagent) CheckNMR->AlkylHalide Yes (-CH2-Br) Solvent Residual Solvent (Hexane/EtOH) CheckNMR->Solvent No

Caption: Logic tree for diagnosing specific impurities in 3,4-Bis(octyloxy)benzaldehyde using multi-modal data.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Benzaldehyde, 3,4-bis(octyloxy)- (CAS 131525-50-3).[1][2][3] NIST Chemistry WebBook, SRD 69.[4][5] Retrieved October 26, 2023, from [Link]

  • PubChem. (2025).[1][6] 3,4-Bis(octyloxy)benzaldehyde Compound Summary. National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Williamson Ether Synthesis and Purification of Alkoxybenzaldehydes. Retrieved October 26, 2023, from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,4-Bis(octyloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 3,4-Bis(octyloxy)benzaldehyde. As a substituted aromatic aldehyde, this compound requires careful management to protect laboratory personnel, ensure regulatory compliance, and prevent environmental contamination. The protocols outlined below are grounded in established safety standards and are designed to provide researchers with the necessary information to manage this chemical waste stream responsibly.

Hazard Identification and Essential Safety Profile

Understanding the inherent risks of a chemical is the foundation of its safe management. 3,4-Bis(octyloxy)benzaldehyde is an organic compound that, based on data from structurally similar aldehydes, presents several hazards that must be respected throughout its lifecycle in the laboratory.[1]

Core Hazards Include:

  • Health Hazards: Harmful if swallowed or inhaled, and causes significant skin and eye irritation.[1][2] It may also cause respiratory irritation upon inhalation of its vapors or aerosols.[1][2]

  • Physical Hazards: It is classified as a combustible liquid, meaning it can ignite when exposed to a source of ignition at elevated temperatures.[1]

  • Environmental Hazards: The compound is recognized as being toxic to aquatic life, with potentially long-lasting harmful effects in aquatic environments.[1] Therefore, release into the environment must be strictly avoided.[1][3]

The causality behind these hazards lies in the reactivity of the aldehyde functional group and the lipophilic nature of the dual octyloxy chains. The aldehyde group can be irritating to mucous membranes, while the long alkyl chains can facilitate absorption through the skin.

Property / Hazard Classification Identifier Description Primary Reference
GHS Classification Flammable liquidsCategory 4[1]
Acute toxicity, OralCategory 4[1]
Acute toxicity, InhalationCategory 4[1]
Skin irritationCategory 2[1][2]
Eye irritationCategory 2A[1][2]
Specific target organ toxicityCategory 3 (Respiratory)[1][2]
Acute aquatic hazardCategory 2[1]
Chronic aquatic hazardCategory 3[1]
Signal Word Warning[1]

Pre-Disposal Operations: Safe Handling and Waste Segregation

Proper disposal begins with safe handling during use. The following engineering controls and personal protective equipment are mandatory to minimize exposure risks, in alignment with OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5][6]

Engineering Controls: The Primary Barrier

All operations involving 3,4-Bis(octyloxy)benzaldehyde, from weighing and transfer to the collection of waste, must be conducted within a certified chemical fume hood.[7] This is critical to control the inhalation of vapors and prevent the accumulation of combustible fumes.

Personal Protective Equipment (PPE): The Last Line of Defense

The correct selection and use of PPE is non-negotiable. The table below outlines the minimum requirements.

Task Required PPE Rationale
All Handling & Disposal Nitrile or other chemically resistant glovesTo prevent skin contact and irritation.[1][8]
ANSI-approved safety goggles or face shieldTo protect against splashes and eye irritation.[1][8]
Flame-resistant lab coatTo protect skin and clothing from contamination and in case of fire.
Closed-toe shoesStandard laboratory practice for foot protection.
Waste Segregation at the Point of Generation

Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.

  • Designated Waste Stream: 3,4-Bis(octyloxy)benzaldehyde waste should be collected in a designated "Non-Halogenated Organic Waste" container.

  • Incompatibilities: Do NOT mix this waste with strong oxidizing agents, strong bases, or strong acids. Aromatic aldehydes can be susceptible to oxidation and other reactions.[9][10] Keeping waste streams separate prevents unforeseen exothermic or gas-producing reactions.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the compliant disposal of 3,4-Bis(octyloxy)benzaldehyde waste, adhering to EPA's Resource Conservation and Recovery Act (RCRA) guidelines.[11]

Step 1: Select an Appropriate Waste Container

  • Choose a container made of a compatible material (e.g., borosilicate glass or high-density polyethylene) that is in good condition with a secure, tight-fitting lid.[12] The container must be clean and dry before the first addition of waste.

Step 2: Collect the Waste

  • Pure Compound/Residues: Carefully transfer any unwanted solid or liquid 3,4-Bis(octyloxy)benzaldehyde into the designated waste container inside a chemical fume hood.

  • Contaminated Materials: Items such as gloves, weighing paper, or pipette tips that are contaminated with the chemical should be placed in a separate, clearly labeled solid waste container designated for this waste stream. Do not dispose of these items in the regular trash.

  • Solutions: If the compound is in a solvent, collect it in a liquid waste container, ensuring the solvent is also a non-halogenated organic.

Step 3: Label the Container Correctly and Immediately

  • Proper labeling is a critical compliance point. Affix a hazardous waste tag to the container before adding the first drop of waste.

  • The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "3,4-Bis(octyloxy)benzaldehyde " (no formulas or abbreviations).[12]

    • An accurate list of all contents by percentage, including solvents.

    • The relevant hazard characteristics (e.g., "Combustible," "Irritant," "Environmental Hazard").

Step 4: Store Temporarily in a Satellite Accumulation Area (SAA)

  • The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the lab personnel generating the waste.[12]

  • Critical SAA Requirements:

    • The container must be kept closed at all times except when actively adding waste.[12][13] A funnel should never be left in the opening.

    • The SAA should have secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.

    • Store the container away from sources of heat or ignition.[1]

Step 5: Arrange for Final Disposal

  • Once the waste container is 90% full, or if work on the project is complete, contact your institution's Environmental Health & Safety (EH&S) office to schedule a waste pickup.

  • Waste will be collected by trained EH&S personnel or a licensed hazardous waste disposal contractor for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14] Never pour this chemical down the drain or dispose of it in the standard trash.[3][15]

Disposal Workflow Diagram

DisposalWorkflow Start Start: Generate 3,4-Bis(octyloxy)benzaldehyde Waste RiskAssessment 1. Conduct Risk Assessment (Review SDS & Hazards) Start->RiskAssessment PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE FumeHood 3. Work Inside a Certified Fume Hood PPE->FumeHood SegregateWaste 4. Add Waste to a Designated, Compatible Container FumeHood->SegregateWaste LabelContainer 5. Ensure Container is Labeled 'HAZARDOUS WASTE' with Contents SegregateWaste->LabelContainer StoreInSAA 6. Store in Satellite Accumulation Area (Closed, Secondary Containment) LabelContainer->StoreInSAA ContactEHS 7. Container Full? Contact EH&S for Pickup StoreInSAA->ContactEHS Disposal End: Professional Disposal by Licensed Contractor ContactEHS->Disposal

Sources

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Retrosynthesis Analysis

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3,4-Bis(octyloxy)benzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.